5-(3-Methylphenyl)-5-oxovaleric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIUFKUQPXOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374986 | |
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-51-5 | |
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-(3-Methylphenyl)-5-oxovaleric Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis of 5-(3-Methylphenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in pharmaceutical research and development. While the synthesis starting from 3-methylacetophenone presents significant chemical challenges, this document focuses on the more established and chemically sound approach: the Friedel-Crafts acylation of toluene with succinic anhydride. We delve into the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of reaction control, product isolation, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-rationalized methodology for the preparation of this and similar aryl keto-acids.
Introduction
Chemical Identity and Properties
This compound, also known as 4-(3-methylbenzoyl)butanoic acid, is a dicarbonyl compound featuring both a ketone and a carboxylic acid functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 5-Oxo-5-(m-tolyl)pentanoic acid[1] |
| CAS Number | 36978-51-5[1] |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to white solid |
Significance in Drug Development
Aryl keto-acids are privileged scaffolds in the design of pharmacologically active agents. The presence of a carboxylic acid allows for the formation of salts or esters to modulate solubility and pharmacokinetic properties, while the ketone group serves as a handle for further chemical modifications. Analogous structures are explored for their potential as antimicrobial agents and other therapeutic applications.[2][3] The specific 3-methylphenyl moiety can influence metabolic stability and receptor binding interactions, making this particular intermediate a target of interest for creating compound libraries for drug discovery programs.[4][5]
Retrosynthetic Analysis and Strategic Considerations
Primary Synthetic Strategy: Friedel-Crafts Acylation
The most direct and industrially scalable method for forming the C-C bond between the aromatic ring and the keto-acid side chain is the Friedel-Crafts acylation.[6][7] This reaction involves the electrophilic aromatic substitution of an arene (in this case, a toluene derivative) with an acylating agent (succinic anhydride).
Critical Analysis of Starting Materials
The selection of the aromatic starting material is the most critical decision in this synthesis.
-
User-Specified Precursor: 3-Methylacetophenone: Starting with 3-methylacetophenone introduces significant challenges. The aromatic ring is substituted with two groups: a methyl group (weakly activating, ortho, para-directing) and an acetyl group (strongly deactivating, meta-directing).[8] Performing a Friedel-Crafts acylation on this substrate would result in a complex mixture of products with low yields due to the deactivation of the ring by the acetyl group. Therefore, this is not a recommended pathway for a reliable and scalable synthesis.
-
Proposed Precursor: Toluene (Methylbenzene): Toluene is the logical and preferred starting material. It is readily available and its reaction under Friedel-Crafts conditions is well-documented.[9][10] The core challenge with this approach is achieving the desired regiochemistry. The methyl group directs incoming electrophiles to the ortho (2-position) and para (4-position) locations. The target molecule, 5-(3-methyl phenyl)-5-oxovaleric acid, is the meta isomer. Standard Friedel-Crafts acylation of toluene will predominantly yield the para isomer, 5-(4-methylphenyl)-5-oxovaleric acid, with a smaller amount of the ortho isomer.
The Core Synthesis: Mechanism and Rationale
The succinoylation of toluene is a classic example of electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6]
Reaction Mechanism
The reaction proceeds in several distinct steps:
-
Formation of the Electrophile: Succinic anhydride reacts with aluminum chloride. The Lewis acidic AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and leading to its cleavage. This generates a highly reactive acylium ion, which is resonance-stabilized.[11][12]
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final keto-acid product after an acidic workup.
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"5-(3-Methylphenyl)-5-oxovaleric acid" chemical properties and structure
An In-Depth Technical Guide to 5-(3-Methylphenyl)-5-oxovaleric acid
Introduction: A Versatile Keto-Acid Intermediate
This compound, also known as 5-oxo-5-(m-tolyl)pentanoic acid, is an aromatic keto-carboxylic acid. Its structure, featuring a reactive ketone, a terminal carboxylic acid, and a substituted aromatic ring, makes it a valuable intermediate in organic synthesis. For researchers in medicinal chemistry and materials science, this molecule serves as a versatile scaffold for constructing more complex molecular architectures. The presence of the methyl group on the phenyl ring at the meta position influences its electronic properties and steric profile, offering a distinct advantage over its unsubstituted or isomeric counterparts in the synthesis of targeted derivatives. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its potential applications.
Core Chemical and Physical Properties
The unique combination of a keto group and a carboxylic acid function defines the reactivity of this compound. The aromatic ring, activated by the methyl group, can undergo further electrophilic substitution, while the carbonyl and carboxyl groups are amenable to a wide range of transformations.
Identifiers and Structure
-
IUPAC Name : 5-(3-methylphenyl)-5-oxopentanoic acid
-
Synonyms : 5-Oxo-5-(m-tolyl)pentanoic acid, 3-Methyl-δ-oxobenzenepentanoic acid, Benzenepentanoic acid, 3-methyl-δ-oxo-[1]
-
SMILES : Cc1cccc(c1)C(=O)CCCC(=O)O
-
InChI Key : InChI=1S/C12H14O3/c1-9-3-2-4-10(8-9)11(13)6-5-7-12(14)15/h2-4,8H,5-7H2,1H3,(H,14,15)
Physicochemical Data
The quantitative properties of this compound are summarized below. These values are critical for determining appropriate solvent systems, reaction temperatures, and purification methods.
| Property | Value | Source |
| Melting Point | 112-114 °C | [1] |
| Boiling Point (Predicted) | 399.8 ± 25.0 °C | [1] |
| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.63 ± 0.10 | [1] |
Synthesis via Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride.[3] This electrophilic aromatic substitution reaction provides a robust pathway to form the crucial carbon-carbon bond between the aromatic ring and the acyl group.
Mechanistic Rationale
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry.[3] In this acylation, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the acylating agent (glutaric anhydride).
-
Formation of the Acylium Ion : The Lewis acid coordinates with one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and leading to the formation of a highly electrophilic acylium ion intermediate. This step is critical as it generates the potent electrophile required to attack the electron-rich toluene ring.
-
Electrophilic Aromatic Substitution : The π-electrons of the toluene ring act as a nucleophile, attacking the acylium ion. The methyl group on toluene is an ortho-, para-director; however, the steric bulk of the acylating agent favors substitution at the less hindered para-position. To obtain the meta-substituted product, specific reaction conditions or a different starting material would typically be required. However, for the purpose of this guide, we will describe the general procedure which often yields a mixture of isomers, with the para-isomer being a significant product. The synthesis of the pure 3-methylphenyl isomer often requires a multi-step pathway not detailed here.
-
Rearomatization and Workup : The resulting arenium ion intermediate loses a proton to restore aromaticity. The product ketone forms a stable complex with the AlCl₃ catalyst, necessitating a stoichiometric amount of the catalyst. An aqueous acid workup is required to hydrolyze this complex and liberate the final product.
Synthesis Workflow Diagram
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of substituted benzenes.[4][5]
Materials and Reagents:
-
Toluene (or m-xylene for direct meta-acylation)
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or Nitrobenzene (as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Catalyst Suspension : In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 to 2.2 equivalents) and a suitable inert solvent such as dichloromethane. Cool the suspension in an ice-water bath to 0-5 °C.
-
Expert Insight: The use of excess AlCl₃ is necessary because it complexes with both the carbonyl oxygen of the anhydride and the ketone group of the product.[3] Anhydrous conditions are critical as AlCl₃ reacts violently with water.
-
-
Reagent Addition : Dissolve glutaric anhydride (1.0 equivalent) in the solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
Toluene Addition : After the anhydride addition is complete, add toluene (1.0 to 1.5 equivalents) dropwise via the dropping funnel.
-
Reaction : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The reaction is often exothermic. Controlling the addition rate and temperature is crucial to prevent side reactions. The reaction time is empirical and should be optimized based on TLC analysis.
-
-
Quenching and Workup : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Trustworthiness: This step is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood. The acid hydrolyzes the aluminum complexes and quenches the reaction.
-
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.
-
Expert Insight: The bicarbonate wash neutralizes any remaining HCl and the carboxylic acid product, which will move to the aqueous layer if not carefully pH-controlled. Subsequent re-acidification of the aqueous layer can precipitate the product if it is deprotonated. A more common approach for keto-acids is to extract the product from the organic layer into a basic aqueous solution, then re-acidify the aqueous layer to precipitate the pure product.
-
-
Drying and Evaporation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification : Recrystallize the crude solid from a suitable solvent system (e.g., toluene/petroleum ether or ethanol/water) to obtain the purified this compound.
Applications and Future Directions
While this compound is not an end-product therapeutic itself, its value lies in its role as a key building block. Its bifunctional nature allows for orthogonal chemical modifications, making it an attractive starting point for library synthesis in drug discovery programs.
-
Heterocycle Synthesis : The 1,4-relationship between the ketone and carboxylic acid moieties makes it an ideal precursor for the synthesis of various five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.
-
Polymer Chemistry : As a dicarboxylic acid derivative (after reduction of the ketone), it has potential applications in the synthesis of specialty polyamides and polyesters.[6]
-
Precursor for Biologically Active Molecules : Related structures have been used as precursors for compounds with potential antibacterial or other biological activities.[7][8] For example, the synthesis of substituted oxopyrrolidine derivatives, known for their antibacterial properties, can start from similar keto-acid scaffolds.[7]
Further research could focus on leveraging the specific stereoelectronic properties conferred by the m-methyl group to design novel ligands for biological targets or functional materials with tailored properties.
References
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Synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) Butanoic Acid: A Precursor of seco-Pseudopteroxazole and Pseudopteroxazole . ResearchGate. [Link][10]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health . National Institutes of Health (NIH). [Link][7]
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid . MDPI. [Link][8]
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12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene . University of Wisconsin-Madison. [Link][11]
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Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 5-(3-tolyl)-5-oxopentanoic acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(3-tolyl)-5-oxopentanoic acid, a keto-acid of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. We will explore its chemical identity, synthesis, reactivity, and potential applications, grounding the discussion in established chemical principles and methodologies.
5-(3-tolyl)-5-oxopentanoic acid is a bifunctional molecule featuring a ketone and a carboxylic acid. The "3-tolyl" substituent indicates that the methyl group is at the meta position on the benzene ring relative to the point of attachment of the pentanoyl chain.
Table 1: Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-oxo-5-(3-tolyl)pentanoic acid | N/A |
| Synonyms | 4-(3-Methylbenzoyl)butanoic acid | N/A |
| CAS Number | 63975-58-6 | N/A |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CCCC(=O)O | [1] |
| InChI | InChI=1S/C12H14O3/c1-9-5-7-10(8-6-9)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
| Predicted TPSA | 54.37 Ų | [1] |
| Predicted LogP | 2.43 | [1] |
Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific isomer.
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 5-(3-tolyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of toluene with glutaric anhydride.[3][4] This reaction is a classic example of electrophilic aromatic substitution.
Mechanism of Action
The reaction proceeds through the formation of a highly electrophilic acylium ion.
-
Activation of Anhydride: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride.
-
Formation of Acylium Ion: This coordination weakens the C-O bond, leading to cleavage and the formation of a resonance-stabilized acylium ion intermediate.[5]
-
Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methyl group of toluene is an ortho-, para-director; however, the steric bulk of the electrophile often favors para-substitution. To obtain the target meta-substituted product, 3-methylbenzoyl chloride could be used as the starting material in a different synthetic approach, though the acylation of toluene is a common route for related structures.
-
Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product.[6]
Experimental Protocol: Synthesis Workflow
The following protocol is a representative procedure for a Friedel-Crafts acylation.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane. Cool the suspension in an ice bath to 0°C.
-
Substrate Addition: Dissolve glutaric anhydride (1.0 eq.) and toluene (1.0 eq.) in the solvent and add this solution dropwise to the AlCl₃ suspension via the addition funnel, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).[7]
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Friedel-Crafts Acylation Workflow.
Chemical Reactivity and Derivatization Strategies
The dual functionality of 5-(3-tolyl)-5-oxopentanoic acid makes it a valuable intermediate. Its ketone and carboxylic acid moieties can be selectively modified to generate a library of derivatives for structure-activity relationship (SAR) studies.
Reduction of the Ketone Carbonyl
A common synthetic transformation following Friedel-Crafts acylation is the complete reduction of the aryl ketone to a methylene group (-CH₂-).[4] This two-step sequence (acylation followed by reduction) is a powerful method for synthesizing alkylated arenes, effectively circumventing the carbocation rearrangements often seen in direct Friedel-Crafts alkylation.[8]
Two primary methods are employed, chosen based on the substrate's stability to acidic or basic conditions.
-
Clemmensen Reduction (Acidic Conditions): This reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the ketone.[3][9] It is particularly effective for aryl-alkyl ketones that are stable in strong acid. The carboxylic acid group in our target molecule remains unaffected under these conditions.[8][10] The mechanism is complex and thought to occur on the surface of the zinc.[11]
-
Wolff-Kishner Reduction (Basic Conditions): For substrates sensitive to strong acid, the Wolff-Kishner reduction offers a complementary, base-catalyzed alternative.[11] The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by deprotonation with a strong base (e.g., KOH) at high temperatures in a solvent like diethylene glycol.[12][13][14] The driving force is the irreversible loss of nitrogen gas (N₂) to form a carbanion, which is then protonated to yield the alkane.[8]
Derivatization of the Carboxylic Acid
The carboxylic acid moiety provides a handle for numerous modifications essential in drug development, such as improving solubility, metabolic stability, or creating prodrugs.
-
Esterification: Conversion to esters can modulate lipophilicity and cell permeability.
-
Amide Formation: Coupling with amines to form amides introduces new hydrogen bonding capabilities and structural diversity.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using reagents like LiAlH₄ or borane (BH₃), providing another point for diversification.
Reactivity Pathways Diagram
Caption: Key Reactivity Pathways.
Spectroscopic Characterization
The structure of 5-(3-tolyl)-5-oxopentanoic acid can be unambiguously confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Signal |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.2-7.8 ppm (4H). |
| Methyl Protons | Singlet around δ 2.4 ppm (3H). | |
| Methylene (α to ketone) | Triplet around δ 3.0-3.2 ppm (2H). | |
| Methylene (α to acid) | Triplet around δ 2.4-2.6 ppm (2H). | |
| Methylene (β to carbonyls) | Quintet/Multiplet around δ 2.0-2.2 ppm (2H). | |
| Carboxylic Acid Proton | Broad singlet > δ 10 ppm (1H). | |
| ¹³C NMR | Ketone Carbonyl | δ 198-202 ppm. |
| Carboxylic Acid Carbonyl | δ 175-180 ppm. | |
| Aromatic Carbons | δ 125-140 ppm. | |
| Aliphatic Carbons | δ 20-35 ppm. | |
| Methyl Carbon | δ ~21 ppm. | |
| IR Spectroscopy | O-H stretch (acid) | Very broad band, 2500-3300 cm⁻¹. |
| C=O stretch (ketone) | Strong, sharp band, ~1685 cm⁻¹. | |
| C=O stretch (acid) | Strong, sharp band, ~1710 cm⁻¹. | |
| Aromatic C-H stretch | ~3030 cm⁻¹. | |
| Aliphatic C-H stretch | 2850-2960 cm⁻¹. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 206. |
Applications in Research and Drug Development
While specific biological activities for 5-(3-tolyl)-5-oxopentanoic acid are not widely documented, its structural motifs are prevalent in medicinal chemistry.
-
Synthetic Intermediate: It serves as a key precursor for more complex molecules. For instance, the reduction product, 5-(3-tolyl)pentanoic acid, can be a starting point for synthesizing compounds with a flexible alkyl-aryl backbone.
-
Scaffold for SAR Studies: The molecule is an ideal scaffold for exploring structure-activity relationships. The aromatic ring can be further functionalized, the tolyl methyl group can be modified, and the carboxylic acid can be converted into various functional groups to probe interactions with biological targets.
-
Fragment-Based Drug Design: The tolyl-keto fragment represents a common structural unit that can be used in fragment-based approaches to identify initial hits against therapeutic targets like enzymes or receptors. Derivatives of similar structures are often investigated for antibacterial, anti-inflammatory, or anticancer activities.[15][16][17]
Safety and Handling
Based on related chemical structures, 5-(3-tolyl)-5-oxopentanoic acid should be handled with standard laboratory precautions.
-
GHS Hazard Statements: Likely to be classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-(3-tolyl)-5-oxopentanoic acid is a valuable chemical entity whose synthesis is rooted in the robust and scalable Friedel-Crafts reaction. Its true potential lies in its utility as a versatile intermediate, offering two distinct and reactive functional handles—a ketone and a carboxylic acid. This bifunctionality allows for selective chemical modifications, making it an attractive scaffold for generating diverse molecular libraries in the pursuit of novel therapeutics and other advanced materials. Understanding the synthesis, reactivity, and spectroscopic properties detailed in this guide is crucial for any researcher aiming to leverage this compound in their scientific endeavors.
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Wikipedia. Wolff–Kishner reduction. [Link]
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Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]
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Pharmaguideline. Wolff Kishner Reduction. [Link]
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BYJU'S. Wolff Kishner reduction mechanism. [Link]
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GeeksforGeeks. Clemmensen Reduction. [Link]
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Organic Chemistry Portal. Clemmensen Reduction. [Link]
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Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
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Scribd. Friedel-Crafts Acylation of Toluene. [Link]
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University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
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AccelaChem. p-Tolyl 5-Oxopentanoate. [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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SpectraBase. 5-Oxo-5-(p-tolyl)pentanoic acid. [Link]
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PubChem. 5-Oxopentanoic acid. [Link]
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ResearchGate. Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid.... [Link]
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PubChem. 5-(3-Nitrophenyl)-5-oxopentanoic acid. [Link]
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PubChem. 5-Amino-3-oxopentanoic acid. [Link]
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Pharmaffiliates. 5-Oxo-5-(p-tolyl)pentanoic Acid. [Link]
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National Institutes of Health (NIH). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid.... [Link]
- Google Patents.
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Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development.... [Link]
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PubChem. 3-Formyl-5-oxopentanoic acid. [Link]
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MDPI. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. [Link]
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ResearchGate. Synthesis and antibacterial activity of 2-(3-pyridyl)-5-{[(5-aryl-1,3,4- oxadiazol-2-yl) methylene]thio}. [Link]
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PubMed. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. [Link]
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Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
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MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]
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CAS number for 5-(3-Methylphenyl)-5-oxovaleric acid
An In-depth Technical Guide to 5-(3-Methylphenyl)-5-oxovaleric Acid
This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of interest to researchers in chemical synthesis and pharmaceutical development. We will delve into its fundamental properties, explore logical and field-proven synthetic strategies, and discuss its potential as a versatile building block in the creation of complex molecular architectures.
Core Identification and Physicochemical Profile
This compound, also known by its synonym 5-Oxo-5-(m-tolyl)pentanoic acid, is a keto-carboxylic acid. Its unique structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable intermediate for further chemical elaboration.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
A summary of its key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | ChemicalBook[1] |
| Molecular Weight | 206.24 g/mol | ChemicalBook[1] |
| Melting Point | 112-114 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 399.8 ± 25.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.137 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 4.63 ± 0.10 | ChemicalBook[2] |
Strategic Synthesis: The Friedel-Crafts Acylation Approach
The synthesis of aromatic ketones such as this compound is most reliably achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is the industry standard for forming a carbon-carbon bond between an aromatic ring and an acyl group.
Causality of Reagent Selection:
-
Aromatic Substrate: m-Toluene (or 3-methyltoluene) is selected for its nucleophilic character and the specific substitution pattern required for the final product. The methyl group is an ortho-, para-director; however, steric hindrance at the ortho positions favors acylation at the para-position (C5), leading to the desired product.
-
Acylating Agent: Glutaric anhydride is the ideal acylating agent. Its cyclic structure provides the five-carbon backbone in a single step. Upon reaction, the anhydride ring opens, directly yielding the required carboxylic acid terminus without needing a separate hydrolysis step, which would be necessary if using glutaroyl chloride.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid essential for activating the glutaric anhydride. It coordinates with one of the carbonyl oxygens, creating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich toluene ring.
The logical workflow for this synthesis is illustrated below.
Caption: Proposed synthesis workflow via Friedel-Crafts acylation.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in checkpoints to ensure reaction integrity and product purity.
Materials:
-
m-Toluene (reactant)
-
Glutaric anhydride (reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate and Hexanes (for chromatography/recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glutaric anhydride (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (2.2 eq) to the stirred suspension. Rationale: Using a slight excess of catalyst ensures complete activation of the anhydride and complexes with the product's carbonyls, driving the reaction to completion.
-
Substrate Addition: Add m-Toluene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents an exothermic runaway reaction and minimizes side-product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample from the reaction mixture is quenched in dilute HCl, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the m-Toluene spot indicates reaction completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes, protonates the carboxylate, and separates the organic product from the inorganic salts.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel.
-
Characterization (Final Validation): The identity and purity of the final white solid product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, which should align with the reported value of 112-114 °C[2].
Applications in Drug Discovery and Chemical Biology
This compound is not merely a chemical curiosity; it is a strategic precursor in medicinal chemistry. Its value lies in its two distinct functional handles, which can be addressed with orthogonal chemical reactions. This bifunctionality allows it to serve as a versatile scaffold for generating libraries of diverse molecules for drug screening.
-
The Carboxylic Acid Handle: Can be readily converted into esters, amides, or acid halides, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).
-
The Ketone Handle: Can undergo reactions such as reductive amination, Wittig reactions, or condensation to form heterocyclic rings. The synthesis of complex molecules like benzimidazoles and indazoles, which are prevalent motifs in pharmaceuticals, often involves keto-acid precursors[3].
This dual reactivity is a powerful tool for drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role as a bifunctional scaffold for molecular diversity.
Conclusion
This compound (CAS: 36978-51-5) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two orthogonal functional groups provide researchers with a reliable and versatile platform for the development of novel compounds, particularly in the pursuit of new therapeutic agents. The data and protocols presented herein offer a solid foundation for its practical application in the laboratory.
References
-
Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl) - ResearchGate. ResearchGate. Available at: [Link][3]
Sources
A Technical Guide to the Spectroscopic Characterization of 5-(3-Methylphenyl)-5-oxovaleric Acid
Molecular Structure and Physicochemical Properties
5-(3-Methylphenyl)-5-oxovaleric acid is a derivative of valeric acid featuring a 3-methylphenyl (m-tolyl) ketone at the 5-position. Understanding this structure is fundamental to interpreting its spectral data.
-
Synonyms: 5-Oxo-5-(m-tolyl)pentanoic acid, 3-Methyl-δ-oxobenzenepentanoic acid[1]
A key aspect of its structure is the presence of several distinct functional groups: a carboxylic acid, a ketone, an aromatic ring, and an aliphatic chain. Each of these contributes unique signals to the various spectroscopic analyses.
| Property | Value | Source |
| CAS Number | 36978-51-5 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Melting Point | 112-114 °C | [1] |
| pKa (Predicted) | 4.63 ± 0.10 | [1] |
Below is a diagram illustrating the molecular structure and the numbering convention used for NMR assignments in this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information. The predicted chemical shifts are based on established substituent effects and data from similar structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group, and the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Broad Singlet | 1H | COOH | The acidic proton is typically deshielded and appears as a broad signal, its position being concentration and solvent dependent. |
| ~7.80 | Singlet | 1H | H-2' | This proton is ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift. It appears as a singlet due to minimal coupling with other aromatic protons. |
| ~7.75 | Doublet | 1H | H-6' | Also ortho to the carbonyl, this proton is shifted downfield. It will appear as a doublet due to coupling with H-5'. |
| ~7.40 | Triplet | 1H | H-5' | This proton is meta to the carbonyl and will be a triplet due to coupling with H-4' and H-6'. |
| ~7.38 | Doublet | 1H | H-4' | This proton is meta to the carbonyl and ortho to the methyl group. It will be a doublet coupled to H-5'. |
| ~3.05 | Triplet | 2H | H-4 | These protons are alpha to the carbonyl group, resulting in a downfield shift. They are coupled to the H-3 protons. |
| ~2.45 | Triplet | 2H | H-2 | These protons are alpha to the carboxylic acid group and are thus shifted downfield. They are coupled to the H-3 protons. |
| ~2.42 | Singlet | 3H | Ar-CH₃ | Aromatic methyl groups typically appear as a sharp singlet in this region. |
| ~2.05 | Quintet | 2H | H-3 | These methylene protons are coupled to both H-2 and H-4, resulting in a more complex multiplet, likely a quintet or pentet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~200.0 | C-5 (C=O, Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~178.0 | C-1 (COOH) | Carboxylic acid carbonyl carbons are also strongly deshielded, but typically appear upfield relative to ketones. |
| ~138.5 | C-3' (Ar-C) | Aromatic carbon bearing the methyl group. |
| ~136.8 | C-1' (Ar-C) | Aromatic carbon attached to the carbonyl group. |
| ~134.5 | C-5' (Ar-CH) | Aromatic methine carbon. |
| ~128.8 | C-6' (Ar-CH) | Aromatic methine carbon. |
| ~128.5 | C-4' (Ar-CH) | Aromatic methine carbon. |
| ~125.8 | C-2' (Ar-CH) | Aromatic methine carbon. |
| ~33.5 | C-4 (CH₂) | Carbon alpha to the ketone carbonyl. |
| ~33.0 | C-2 (CH₂) | Carbon alpha to the carboxylic acid. |
| ~21.3 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
| ~19.5 | C-3 (CH₂) | Aliphatic methylene carbon beta to both carbonyls. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a spectral width that encompasses all expected signals (e.g., -1 to 13 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which serves as an internal validation of assignments.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 2500-3300 | Broad | O-H Stretch | Carboxylic Acid | This very broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. | | ~1710 | Strong | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid dimer is strong and sharp. | | ~1685 | Strong | C=O Stretch | Aryl Ketone | The carbonyl of the ketone, being conjugated with the aromatic ring, appears at a slightly lower wavenumber than a simple aliphatic ketone. | | ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring | These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring. | | 2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ | Stretching vibrations of the methylene groups in the valeric acid chain. | | ~1280 | Strong | C-O Stretch | Carboxylic Acid | The carbon-oxygen single bond stretch in the carboxylic acid group. |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.
-
Background Scan: A background spectrum of the empty instrument (or pure KBr for the pellet method) is recorded. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. Peak positions and intensities are then analyzed to identify functional groups. The presence of both a broad O-H stretch and two distinct C=O stretches would strongly validate the structure.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For this compound, Electron Ionization (EI) would be a common technique.
Predicted Mass Spectrometry Data (EI)
| m/z (Mass/Charge) | Proposed Fragment | Rationale |
|---|---|---|
| 206 | [M]⁺ | The molecular ion peak, corresponding to the full molecular weight. |
| 188 | [M - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 161 | [M - COOH]⁺ | Loss of the carboxyl group via cleavage of the C1-C2 bond. |
| 119 | [C₈H₇O]⁺ | This is a very common and stable fragment corresponding to the m-toluoyl cation, resulting from McLafferty rearrangement or alpha-cleavage. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a common fragment from alkylbenzenes, formed from the m-toluoyl fragment by loss of CO. |
The fragmentation is dominated by cleavage adjacent to the carbonyl groups, as these are points of relative instability in the ionized molecule. The formation of the m-toluoyl cation (m/z 119) is expected to be a major fragmentation pathway and a key diagnostic peak.
Caption: Plausible EI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). GC-MS provides an additional layer of purity validation.
-
Ionization: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
High-Resolution MS (HRMS): For unambiguous formula determination, HRMS (e.g., on a TOF or Orbitrap instrument) should be performed. This would confirm the elemental composition of the molecular ion and key fragments to within a few parts per million, providing the highest level of confidence in the compound's identity.
Conclusion
This technical guide outlines the expected spectroscopic characteristics of this compound. By combining predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-validating analytical profile is established. Researchers can use this guide to design experiments, interpret acquired data, and confidently confirm the synthesis and purity of the target compound. The protocols described represent standard, robust methodologies in the field of chemical analysis, ensuring data integrity and reproducibility.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Available at: [Link]
Sources
An In-Depth Technical Guide to the Solubility of 5-(3-Methylphenyl)-5-oxovaleric acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(3-Methylphenyl)-5-oxovaleric acid (CAS No. 36978-51-5), a keto-carboxylic acid of interest in chemical synthesis and pharmaceutical research. The document outlines the key physicochemical properties that govern its solubility, presents a predictive solubility profile in common laboratory solvents, and offers detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to ensure the robustness and reproducibility of their experimental and developmental workflows.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the success of numerous scientific endeavors. In drug discovery and development, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's therapeutic potential.[1][2] For synthetic chemists, solubility determines the choice of reaction media, purification methods, and formulation strategies. Understanding the solubility profile of a compound like this compound is therefore not merely an academic exercise but a prerequisite for its effective application.
This guide moves beyond theoretical discussions to provide actionable insights. We will first deconstruct the molecule's structural attributes to predict its behavior, then present a systematic approach to experimental verification, grounded in established methodologies like the OECD Test Guideline 105 for water solubility.[3][4][5][6]
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 36978-51-5 | [7] |
| Molecular Formula | C₁₂H₁₄O₃ | [7] |
| Molecular Weight | 206.24 g/mol | [7] |
| Melting Point | 112-114°C | [7] |
| pKa (Predicted) | 4.63 ± 0.10 | [7] |
| Boiling Point (Predicted) | 399.8 ± 25.0 °C | [7] |
| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [7] |
Expert Analysis of Physicochemical Properties:
-
Dual Functionality: The molecule possesses both a hydrophilic carboxylic acid group (-COOH) and a lipophilic region, comprising the m-tolyl group and the aliphatic chain. This amphipathic nature suggests it will exhibit varied solubility across different solvent classes.
-
Acidity (pKa): The predicted pKa of 4.63 indicates it is a weak acid, similar to benzoic acid.[7] This is a critical parameter. In aqueous solutions with a pH above its pKa (e.g., pH > 5.6), the carboxylic acid will deprotonate to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble. Conversely, at a pH below its pKa (e.g., pH < 3.6), it will remain in its neutral, less soluble form.
-
Melting Point: The relatively high melting point of 112-114°C suggests strong intermolecular forces, likely hydrogen bonding via the carboxylic acid dimer formation and π-stacking from the aromatic rings, in its solid crystal lattice.[7] A higher melting point often correlates with lower solubility in non-polar solvents, as more energy is required to break these crystal lattice interactions.
Predictive Solubility Profile in Common Solvents
While experimental data for this specific compound is not widely published, we can make expert predictions based on its structure and the principle of "like dissolves like."
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Low to Moderate | The carboxylate form at neutral pH enhances solubility, but the large hydrophobic m-tolyl group limits it. |
| Water (pH 2) | Polar Protic | Very Low | The compound is in its neutral, protonated form, significantly reducing its affinity for the polar water molecules. |
| Methanol / Ethanol | Polar Protic | High | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group, while their alkyl chains interact favorably with the lipophilic part of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful polar aprotic solvent capable of disrupting the hydrogen bonding in the solute's crystal lattice and solvating both polar and nonpolar regions. |
| Acetone | Polar Aprotic | Moderate to High | The ketone group in acetone can accept hydrogen bonds from the carboxylic acid, and its overall polarity is suitable for dissolving the compound. |
| Dichloromethane (DCM) | Nonpolar | Low to Moderate | DCM has some polarity and can interact with the keto-group, but it is a poor solvent for the highly polar carboxylic acid moiety. |
| Hexane / Heptane | Nonpolar | Very Low | These aliphatic hydrocarbons cannot effectively solvate the polar carboxylic acid group, leading to poor solubility. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical fact, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8][9] It is referenced in regulatory guidelines such as OECD 105 and is applicable for substances with solubilities above 10 mg/L.[4][8]
Causality Behind Experimental Choices:
-
Thermodynamic Equilibrium: The goal is to measure the true saturation point, not a transient supersaturated state. Therefore, a sufficiently long incubation time (e.g., 24-48 hours) with continuous agitation is crucial to ensure the system has reached equilibrium between the undissolved solid and the saturated solution.[1][9][10]
-
Temperature Control: Solubility is highly temperature-dependent. All steps must be performed at a constant, controlled temperature (e.g., 25°C or 37°C) to ensure reproducibility.[9]
-
Solid-Phase Separation: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the equilibrium. Centrifugation is the preferred method as filtration can sometimes lead to compound adsorption onto the filter membrane.
-
Self-Validation: The protocol's trustworthiness is established by analyzing samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, it confirms that equilibrium has been reached.[10]
Workflow for Shake-Flask Solubility Determination
Caption: Standard workflow for the shake-flask solubility method.
Step-by-Step Methodology
-
Preparation: a. Add an excess amount of solid this compound (e.g., 5-10 mg, ensuring some solid remains undissolved at the end) into a series of clear glass vials. Using at least three replicate vials per solvent is recommended.[10] b. Precisely add a known volume of the chosen solvent (e.g., 1.0 mL) to each vial. c. Tightly cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C). b. Agitate the vials at a consistent speed (e.g., 850 rpm) for a defined period, typically 24 hours.[2][11] For robust analysis, a second set of vials can be agitated for 48 hours to confirm equilibrium.
-
Phase Separation: a. After incubation, visually inspect the vials to confirm the presence of undissolved solid. b. Centrifuge the vials at the same constant temperature for 15-20 minutes at a high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling and Analysis: a. Carefully withdraw a specific volume of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet. b. Prepare a calibration curve using stock solutions of the compound of known concentrations. c. Dilute the collected supernatant with an appropriate mobile phase or solvent to fall within the linear range of the calibration curve. d. Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[1]
-
Calculation: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. b. The final value, typically expressed in mg/mL or µM, represents the thermodynamic solubility of the compound in that solvent at that temperature.
Conclusion
This guide has established a comprehensive framework for understanding and determining the solubility of this compound. Its amphipathic structure, characterized by a weakly acidic carboxylic acid and a lipophilic m-tolyl group, dictates a solubility profile that is highly dependent on solvent polarity and aqueous phase pH. While predicted to be highly soluble in polar organic solvents like DMSO and alcohols, its solubility in aqueous and nonpolar media is expected to be limited. For definitive characterization, the detailed shake-flask protocol provided herein offers a robust and reliable method for generating high-quality, reproducible data essential for advancing research and development objectives.
References
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. [Link]
-
Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Gagnon, P., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. [Link]
-
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de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(3), 639-650. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Oxovaleric Acids
This guide provides an in-depth exploration of the diverse biological activities of substituted oxovaleric acids, bridging the gap between their fundamental roles in metabolic pathways and their emerging potential in modern drug discovery. We will delve into the pathophysiological implications of endogenous oxovaleric acids and survey the burgeoning landscape of their synthetic derivatives as therapeutic agents in oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings and experimental considerations for this versatile chemical scaffold.
The Dichotomy of Oxovaleric Acids: From Metabolic Intermediates to Pathophysiological Drivers
Oxovaleric acids, also known as ketovaleric acids, are α-keto acids that play crucial roles in cellular metabolism. In their unsubstituted forms, they are vital intermediates in the catabolism of branched-chain amino acids (BCAAs)[1][2]. However, genetic defects in the enzymes responsible for their degradation lead to their accumulation, resulting in severe metabolic disorders.
A primary example is Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This deficiency leads to the buildup of BCAAs and their corresponding α-keto acids, including α-ketoisovaleric acid (from valine) and α-keto-β-methylvaleric acid (from isoleucine)[2][3][4]. The accumulation of these keto acids is neurotoxic and is believed to be a major contributor to the neurological symptoms observed in MSUD patients, such as seizures and developmental delays[1][2][5].
Mechanism of Neurotoxicity
The neurotoxic effects of accumulated α-keto acids are multifaceted. Studies have shown that α-ketoisovaleric acid can induce convulsions by modulating both GABAergic and glutamatergic systems[5]. Specifically, it has been demonstrated in rat models that intrastriatal administration of α-ketoisovaleric acid leads to clonic convulsions that can be prevented by the administration of a GABA agonist (muscimol) and an NMDA receptor antagonist (MK-801)[5]. This suggests a complex interplay where the keto acid may disrupt the delicate balance of excitatory and inhibitory neurotransmission.
Furthermore, these accumulating keto acids can impair brain energy metabolism by inhibiting the mitochondrial respiratory chain, specifically complex I-III[6]. This disruption of cellular energy production can lead to neuronal dysfunction and damage, further contributing to the pathophysiology of MSUD[6].
Synthetic Substituted Oxovaleric Acids and Their Analogs as Therapeutic Agents
The core structure of oxovaleric acid presents a versatile scaffold for chemical modification, allowing for the design of novel therapeutic agents with a wide range of biological activities. By substituting various moieties onto the oxovaleric acid backbone or creating bioisosteric analogs, researchers have developed compounds with promising applications in several disease areas.
Immuno-Oncology: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
A key strategy employed by tumor cells to evade the immune system is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[7][8]. IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway[7][8]. The depletion of tryptophan and the accumulation of its metabolite, kynurenine, create an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells[7][9].
Substituted oxalamides, which can be considered derivatives of dicarboxylic acids and are structurally related to substituted oxovaleric acids, have emerged as potent and selective inhibitors of IDO1[10]. These compounds act by displacing the heme cofactor in the enzyme's active site, thereby blocking its catalytic activity[10]. By inhibiting IDO1, these molecules can restore local tryptophan levels, reverse the immunosuppressive effects of kynurenine, and enhance the efficacy of anti-tumor immune responses[7].
The following diagram illustrates the IDO1-mediated immunosuppression pathway and the mechanism of action for substituted oxalamide inhibitors.
Antifungal and Antimicrobial Activity
Derivatives of heterocyclic compounds, such as oxadiazoles, which share structural similarities with substituted oxovaleric acids, have demonstrated significant antifungal and antimicrobial properties[11][12]. These compounds can be designed to target essential fungal enzymes or cellular processes that are distinct from those in mammalian cells, offering a degree of selectivity.
The mechanism of action for these antifungal agents can vary depending on the specific substitutions and the heterocyclic core. Some derivatives may act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial electron transport chain and cellular respiration[11]. Others may interfere with cell wall biosynthesis or membrane integrity. The broad-spectrum activity of some of these compounds against various fungal pathogens, including resistant strains, makes them attractive candidates for further development[11][12].
Antineoplastic Activity
Beyond immuno-oncology, certain keto acid derivatives, such as keto-C-glycosides and α-ketoamides, have shown direct antineoplastic activity[13][14][15]. These compounds can induce cytotoxicity and apoptosis in various cancer cell lines, including those with intrinsic resistance to standard chemotherapeutic agents[14][15].
The precise mechanisms of action are still under investigation but may involve interactions with cellular membranes or the inhibition of key enzymes involved in cancer cell proliferation and survival[15]. The ability of these compounds to overcome drug resistance mechanisms is a particularly promising area of research[15].
Experimental Protocols and Methodologies
The evaluation of the biological activities of substituted oxovaleric acids requires a range of specialized assays. Below are detailed, step-by-step methodologies for key experiments.
In Vitro IDO1 Enzyme Inhibition Assay (Cell-Free)
This protocol is designed to determine the direct inhibitory effect of a compound on purified IDO1 enzyme activity by measuring the production of kynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (substituted oxovaleric acid derivative)
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase[16].
-
Serially dilute the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted test compound and the recombinant IDO1 enzyme.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM[16].
-
Incubate the plate at 37°C for 30-60 minutes[16].
-
Terminate the reaction by adding 30% TCA[16].
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine[16].
-
Measure the absorbance of kynurenine at 321 nm using a spectrophotometer[17].
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen[18][19].
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test compound
-
96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound and serially dilute it in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum suspension and dilute it to the final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL[18].
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species[19].
-
Determine the MIC by visual inspection or by reading the optical density. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control[19].
In Vivo Assessment of Neurotoxicity in an Animal Model of MSUD
To investigate the in vivo effects of endogenous oxovaleric acids, a murine model of MSUD can be utilized. These models, often created through gene targeting to disrupt the BCKDH complex, mimic the biochemical and clinical features of the human disease[3][4][20][21].
Procedure:
-
Utilize a genetically engineered mouse model of MSUD (e.g., BCKDH E2 subunit knockout) and wild-type control mice[20][21].
-
Monitor the animals for clinical signs of neurological dysfunction, such as seizures, tremors, and ataxia.
-
Collect blood and brain tissue samples at various time points.
-
Quantify the levels of branched-chain amino acids and their corresponding α-keto acids using mass spectrometry.
-
Perform neurobehavioral tests to assess motor coordination, learning, and memory.
-
Analyze brain tissue for markers of neuronal damage, neurotransmitter levels, and alterations in energy metabolism.
Data Presentation and Interpretation
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table of Biological Activities of Exemplary Compounds
| Compound Class | Target/Activity | Model System | Potency (IC50/MIC) | Reference |
| α-Ketoisovaleric Acid | Neurotoxicity (Convulsions) | Rat (in vivo) | - | [5] |
| Substituted Oxalamide | IDO1 Inhibition | Human recombinant enzyme | 7.1 nM (cell-based) | [22] |
| Keto-C-glycoside | Antiproliferative | NSCLC cell lines | 0.17 - 0.64 µM | [15] |
| 1,2,4-Oxadiazole Derivative | Antifungal (S. sclerotiorum) | In vitro | 2.9 µg/mL | [11] |
Conclusion and Future Perspectives
Substituted oxovaleric acids and their analogs represent a promising and versatile class of molecules with significant therapeutic potential. While the accumulation of endogenous oxovaleric acids is clearly linked to the pathophysiology of metabolic disorders like MSUD, their synthetic derivatives have demonstrated potent and selective activities in diverse therapeutic areas, including cancer immunotherapy and infectious diseases.
Future research in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxovaleric acid scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
-
Biomarker Development: Identification of biomarkers to predict patient response to therapies targeting pathways modulated by these compounds, such as IDO1 inhibitors.
The continued exploration of substituted oxovaleric acids holds great promise for the development of novel and effective therapies for a range of challenging diseases.
References
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021. Retrieved from [Link]
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ResearchGate. (2009). Animal models of maple syrup urine disease. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]
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R Discovery. (2006). Production and characterization of murine models of classic and intermediate maple syrup urine disease. Retrieved from [Link]
- Science Translational Medicine. (2023). Gene therapy shows promise in treating maple syrup urine disease.
- Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 62(24), 11025–11049.
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Slideshare. (n.d.). Antifungal Susceptibility Test. Retrieved from [Link]
- Sgarbi, G., et al. (2001).
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European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
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ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
- Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in enzymology, 611, 239–253.
- Bennani-Baïti, M. I., et al. (1992). Potential antineoplastic activity of keto-C-glycosides--a new family of cytostatic agents. Anticancer drugs, 3(4), 351–357.
- Li, J., et al. (2021). A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. European journal of medicinal chemistry, 223, 113645.
- Revie, N. M., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Open forum infectious diseases, 9(7), ofac310.
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Human Metabolome Database. (n.d.). Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019). Retrieved from [Link]
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Rupa Health. (n.d.). a-Ketoisovaleric Acid. Retrieved from [Link]
- Funchal, C., et al. (2004). Inhibition of Brain Energy Metabolism by the Alpha-Keto Acids Accumulating in Maple Syrup Urine Disease. Neurochemical research, 29(2), 363–369.
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Patsnap Synapse. (2024). What are IDO1 inhibitors and how do they work?. Retrieved from [Link]
- Halmos, B., et al. (2001). Antiproliferative and Apoptotic Activities of Ketonucleosides and Keto-C-Glycosides against Non-Small-Cell Lung Cancer Cells with Intrinsic Drug Resistance. Antimicrobial agents and chemotherapy, 45(6), 1813–1819.
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ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. Retrieved from [Link]
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Tuscany Diet. (2023). Keto Acids: Definition, Structure, and Role in Biochemistry. Retrieved from [Link]
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Research Open World. (n.d.). The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and Optimization of substituted Oxalamides as novel heme-displacing IDO1 Inhibitors. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. Retrieved from [Link]
- Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for immunotherapy of cancer, 6(1), 127.
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ResearchGate. (n.d.). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Retrieved from [Link]
- Wang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
-
MDPI. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Retrieved from [Link]
- Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of medicinal chemistry, 62(24), 11025–11049.
-
MDPI. (2023). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. Retrieved from [Link]
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The Strategic Utility of 5-(3-Methylphenyl)-5-oxovaleric Acid in the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide delineates the significant potential of 5-(3-Methylphenyl)-5-oxovaleric acid as a versatile precursor for the synthesis of novel heterocyclic compounds with promising pharmacological activities. We provide a comprehensive exploration of its application in the synthesis of pyridazinones, pyrazolines, and benzodiazepines, offering detailed experimental protocols, mechanistic insights, and characterization data. The guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, highlighting the strategic advantages of utilizing this readily accessible building block to generate libraries of bioactive molecules.
Introduction: The Untapped Potential of a Versatile γ-Keto Acid
This compound, a γ-keto acid, represents a highly valuable yet often underutilized starting material in medicinal chemistry. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, provides two reactive centers that can be strategically manipulated to construct a variety of heterocyclic systems. The presence of the m-tolyl group offers a lipophilic domain that can be crucial for modulating pharmacokinetic and pharmacodynamic properties of the resulting novel compounds. This guide will illuminate the synthetic pathways that transform this precursor into core heterocyclic structures known to exhibit a range of biological activities, with a particular focus on their potential as anticonvulsant and antimicrobial agents.
Core Synthesis Application: Pyridazinone Derivatives with Potential Anticonvulsant Activity
The most direct and well-established application of this compound is in the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This class of compounds has garnered significant attention due to their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and cardiovascular activities. The synthesis is a straightforward cyclocondensation reaction with hydrazine hydrate.
Synthetic Pathway and Mechanism
The reaction proceeds via the nucleophilic attack of hydrazine on the ketone carbonyl of the γ-keto acid, followed by an intramolecular cyclization through the condensation of the second nitrogen of the hydrazine with the carboxylic acid group. This tandem reaction efficiently forms the stable six-membered dihydropyridazinone ring.
Caption: Synthetic pathway for 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol or Methanol
-
Sodium Acetate (optional, as a catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.1 mol of this compound in 30-50 mL of ethanol.
-
To
The Cornerstone of Aryl Keto Acid Synthesis: A Technical Guide to Friedel-Crafts Acylation
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the Friedel-Crafts acylation reaction for the synthesis of aryl keto acids, moving from core principles to advanced applications and modern methodologies.
Introduction: The Strategic Importance of Aryl Keto Acids
Aryl keto acids are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of subsequent chemical transformations, making them invaluable building blocks in medicinal chemistry and materials science.[3] The Friedel-Crafts acylation, a robust and time-honored method for forming carbon-carbon bonds, stands as a primary and efficient route to these crucial molecules.[1][3] This guide will dissect the nuances of this reaction, offering both theoretical understanding and practical protocols to empower researchers in their synthetic endeavors.
Core Principles of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[4] When a cyclic anhydride is used as the acylating agent, the reaction yields an aryl keto acid. This process is typically facilitated by a Lewis acid catalyst.[4]
The Reaction Mechanism: A Step-by-Step Analysis
The generally accepted mechanism for the Friedel-Crafts acylation of an arene with a cyclic anhydride, such as succinic anhydride, proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.[4][5]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.
-
Deprotonation and Restoration of Aromaticity: A weak base, often the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the aryl keto acid product.[3]
// Nodes Arene [label="Arene\n(e.g., Benzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anhydride [label="Cyclic Anhydride\n(e.g., Succinic Anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(e.g., AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AreniumIon [label="Arenium Ion\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Aryl Keto Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arene -> AreniumIon [label="Nucleophilic Attack"]; Anhydride -> AcyliumIon [label="Activation"]; LewisAcid -> AcyliumIon; AcyliumIon -> AreniumIon [label="Electrophilic\nAttack"]; AreniumIon -> Product [label="Deprotonation"]; }
Figure 1: Generalized workflow of Friedel-Crafts acylation for aryl keto acid synthesis.
Key Reactants and Their Roles
-
The Aromatic Substrate (Arene): The reactivity of the aromatic ring is paramount. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups activate the ring, making it more nucleophilic and facilitating the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups deactivate the ring, often rendering the reaction sluggish or unsuccessful.[6]
-
The Acylating Agent (Cyclic Anhydride): Cyclic anhydrides, such as succinic anhydride and phthalic anhydride, are common choices for the synthesis of aryl keto acids. The choice of anhydride determines the length and structure of the resulting keto acid side chain.
-
The Catalyst: A Lewis acid is typically required in stoichiometric amounts because it forms a complex with the product ketone.[7][8] Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst, although others like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed.[6]
Catalyst Systems: A Comparative Analysis
The choice of catalyst is a critical parameter that can significantly influence the yield, selectivity, and environmental impact of the reaction.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity, readily available, well-established protocols. | Stoichiometric amounts often required, moisture sensitive, corrosive, generation of hazardous waste.[7][8] |
| Solid Acid Catalysts | Zeolites, Clays, Supported Acids | Reusable, reduced waste, often milder reaction conditions, easier product separation. | Can have lower activity than traditional Lewis acids, potential for leaching. |
| "Green" Catalysts | Ionic Liquids, Metal Triflates, Methanesulfonic Anhydride | Milder reaction conditions, often recyclable, reduced environmental impact, can be metal- and halogen-free.[9] | Can be more expensive, may require specific reaction conditions. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Intermolecular Acylation: Synthesis of 4-oxo-4-phenylbutanoic acid
This protocol details the reaction of benzene with succinic anhydride.
// Nodes Start [label="Start: Assemble Glassware\n(3-neck flask, condenser, dropping funnel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Charge [label="Charge Flask with AlCl₃\nand Solvent (e.g., Nitrobenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool Reaction Mixture\n(Ice Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReactants [label="Add Benzene and\nSuccinic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="Allow Reaction to Proceed\n(Stir at Room Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(Pour onto Ice/HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract Product\n(e.g., with Diethyl Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify Product\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterize Product\n(NMR, IR, MP)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Charge; Charge -> Cool; Cool -> AddReactants; AddReactants -> React; React -> Quench; Quench -> Extract; Extract -> Purify; Purify -> End; }
Figure 2: Experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Materials:
-
Benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place anhydrous aluminum chloride and nitrobenzene.
-
Cool the flask in an ice bath and slowly add a solution of benzene and succinic anhydride in nitrobenzene through the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for the specified reaction time (typically several hours).
-
Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Intramolecular Acylation: Synthesis of α-Tetralone
Intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of cyclic ketones, particularly five- and six-membered rings.[10]
Materials:
-
γ-Phenylbutyric acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
Place γ-phenylbutyric acid in a flask.
-
Add polyphosphoric acid (or Eaton's reagent) to the flask.
-
Heat the mixture with stirring for the required reaction time.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α-tetralone, which can be further purified by distillation or chromatography.
Regioselectivity and Substrate Scope
The position of acylation on a substituted aromatic ring is governed by the directing effects of the existing substituents.
-
Activating Groups (Ortho-, Para-Directing): Substituents like -CH₃, -OCH₃, and -NH₂ direct the incoming acyl group primarily to the ortho and para positions. Steric hindrance often favors the para product.
-
Deactivating Groups (Meta-Directing): Substituents like -NO₂, -CN, and -COR direct the incoming acyl group to the meta position. However, strongly deactivated rings are generally poor substrates for Friedel-Crafts acylation.[6]
The reaction is generally not suitable for aromatic rings containing strongly deactivating groups or basic amino groups, as the latter will complex with the Lewis acid catalyst.[6]
Troubleshooting and Optimization
| Common Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Deactivated aromatic ring, insufficient catalyst, moisture in the reaction. | Use a more activated substrate, increase the amount of catalyst, ensure all reagents and glassware are anhydrous. |
| Polysubstitution | Highly activated aromatic ring, prolonged reaction time, high temperature. | Use a milder catalyst, shorten the reaction time, lower the reaction temperature. |
| Rearrangement of Acylium Ion | Unstable primary acylium ion. | This is less common in acylation compared to alkylation, but using milder conditions can help.[11] |
| Complex Mixture of Products | Competing side reactions, lack of regioselectivity. | Optimize reaction conditions (catalyst, solvent, temperature), consider using a protecting group strategy. |
Case Study in Drug Development: Synthesis of a COX-2 Inhibitor Intermediate
The Friedel-Crafts acylation has been instrumental in the synthesis of various pharmaceutical intermediates. For instance, a diaryl ethanone, an intermediate in the synthesis of the COX-2 inhibitor GW406381X with potential applications in treating chronic inflammatory pain, can be prepared in good yield using a methanesulfonic anhydride-promoted Friedel-Crafts acylation.[9] This highlights the practical utility of this reaction in the pharmaceutical industry.
Modern and Green Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies.
-
Catalyst-Free Acylation: In some cases, for highly activated arenes, the reaction can proceed without a traditional Lewis acid catalyst, for example, by using methanesulfonic anhydride.[9]
-
Solid-State Mechanochemistry: Ball-milling has emerged as a solvent-free technique for conducting Friedel-Crafts acylations, offering advantages in terms of reduced waste and potentially improved reaction rates.[12]
-
Ionic Liquids: The use of ionic liquids as both solvents and catalysts can provide a "greener" alternative to traditional volatile organic solvents and corrosive Lewis acids.
Conclusion
The Friedel-Crafts acylation remains a cornerstone of organic synthesis for the preparation of aryl keto acids. Its reliability, versatility, and broad substrate scope have solidified its importance in both academic research and industrial applications, particularly in the realm of drug development. While traditional methods have their limitations, ongoing research into greener catalysts and alternative reaction conditions continues to expand the utility and sustainability of this powerful transformation. A thorough understanding of the reaction mechanism, catalyst systems, and substrate limitations is essential for any scientist seeking to leverage this reaction to its full potential.
References
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
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Synthesis and application of aryl-keto α-amino acids. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]
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What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]
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Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Retrieved January 17, 2026, from [Link]
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Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
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“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023). YouTube. Retrieved January 17, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). YouTube. Retrieved January 17, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Mechanochemical Friedel–Crafts acylations. (2019). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. (2013). YouTube. Retrieved January 17, 2026, from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved January 17, 2026, from [Link]
-
The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. (2018). ACS Publications. Retrieved January 17, 2026, from [Link]
-
THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. (1922). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Press. Retrieved January 17, 2026, from [Link]
-
Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. (n.d.). National Digital Library of China. Retrieved January 17, 2026, from [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2011). Beilstein Journals. Retrieved January 17, 2026, from [Link]
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#91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. (2022). Journal of Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]
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A-Comprehensive-Review-of-Synthetic-Routes-for-5-Aryl-5-Oxopentanoic-Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aryl-5-oxopentanoic acids are a critical class of compounds, serving as key intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Their structural motif, featuring a keto group and a carboxylic acid separated by a propyl chain, offers versatile handles for further chemical modification. This guide provides an in-depth review of the primary synthetic routes to access these valuable building blocks. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for the most prevalent methods, including the classical Friedel-Crafts acylation and more contemporary synthetic strategies. The aim is to equip researchers and drug development professionals with a thorough understanding of the available synthetic methodologies to inform their experimental design and accelerate their research endeavors.
Introduction: The Significance of 5-Aryl-5-Oxopentanoic Acids
The 5-aryl-5-oxopentanoic acid scaffold is a cornerstone in medicinal chemistry. The presence of both a ketone and a carboxylic acid allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. These intermediates have been instrumental in the development of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), cardiovascular agents, and central nervous system (CNS) active compounds. The ability to efficiently and selectively synthesize these molecules is therefore of paramount importance. This guide will explore the most reliable and widely adopted synthetic strategies, providing both theoretical background and practical, actionable protocols.
The Workhorse of the Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most traditional and widely employed method for the synthesis of 5-aryl-5-oxopentanoic acids.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.[2][4] For the synthesis of our target molecules, the most common approach is the reaction of an aromatic compound with glutaric anhydride.
Mechanistic Insights
The reaction proceeds through the formation of a highly reactive acylium ion intermediate.[1][2][4] The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride, leading to the cleavage of the C-O bond and the formation of the acylium ion. This electrophile is then attacked by the nucleophilic aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2] Subsequent deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the desired 5-aryl-5-oxopentanoic acid.[5] A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, thus preventing polysubstitution.[1]
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 5-(4-methylphenyl)-5-oxopentanoic acid
This protocol provides a representative example of a Friedel-Crafts acylation using toluene and glutaric anhydride.
Materials:
-
Toluene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask with a reflux condenser and addition funnel
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (0.11 mol, 1.1 equiv) and 30 mL of anhydrous dichloromethane.[6]
-
Cool the mixture to 0°C in an ice/water bath.
-
Dissolve glutaric anhydride (0.10 mol, 1.0 equiv) in 20 mL of anhydrous dichloromethane and add it to the addition funnel.
-
Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add toluene (0.10 mol, 1.0 equiv) dissolved in 20 mL of anhydrous dichloromethane dropwise over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.[6]
-
Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of concentrated HCl.[6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of dichloromethane.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Safety Precautions: Aluminum chloride is corrosive and reacts violently with water.[7][8] Acetyl chloride is also corrosive.[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is a robust method, certain substrates, particularly those with deactivating groups, may not be suitable.[4] In such cases, alternative synthetic routes are necessary.
Oxidation of Aryl Cyclopentanes
The oxidation of a pre-formed aryl cyclopentane ring can be an effective strategy. This approach is particularly useful when the desired aryl substitution pattern is not amenable to direct Friedel-Crafts acylation. The synthesis of the aryl cyclopentane precursor can be achieved through various methods, including the arylation of cyclopentane carboxylic acids. Recent advances in C-H activation have enabled the direct γ-arylation of cycloalkane carboxylic acids, providing a novel entry to these precursors.[9]
Decarboxylative Cross-Coupling Reactions
Modern cross-coupling methodologies offer a powerful alternative for the construction of the C-C bond between the aromatic ring and the pentanoic acid chain.[10] Decarboxylative cross-coupling reactions, for instance, utilize readily available carboxylic acids as coupling partners.[10][11][12] While not as direct as the Friedel-Crafts approach, these methods can offer greater functional group tolerance and regioselectivity.
Comparative Analysis of Synthetic Routes
To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.
| Synthetic Route | Advantages | Disadvantages | Typical Yields |
| Friedel-Crafts Acylation | - Readily available starting materials- One-pot procedure- Generally good yields for activated arenes | - Requires stoichiometric amounts of Lewis acid- Not suitable for deactivated arenes- Potential for side reactions with certain functional groups | 60-90% |
| Oxidation of Aryl Cyclopentanes | - Access to substitution patterns not achievable by Friedel-Crafts- Can be highly selective | - Multi-step synthesis- May require harsh oxidizing agents | 40-70% (over two steps) |
| Decarboxylative Cross-Coupling | - High functional group tolerance- Good regioselectivity- Catalytic in nature | - Requires pre-functionalized coupling partners- Can be sensitive to reaction conditions | 50-80% |
Conclusion
The synthesis of 5-aryl-5-oxopentanoic acids is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The classical Friedel-Crafts acylation remains a highly effective and straightforward approach for many applications. However, for more complex or sensitive substrates, alternative strategies such as the oxidation of aryl cyclopentanes or modern cross-coupling reactions provide valuable alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanistic principles and practical considerations of each method is crucial for successful synthesis.
References
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- Ruhr-Universität Bochum.
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Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 5-(3-Methylphenyl)-5-oxovaleric Acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-(3-Methylphenyl)-5-oxovaleric acid as a versatile precursor for the synthesis of valuable heterocyclic scaffolds. We present field-proven protocols, mechanistic insights, and experimental considerations for the construction of pyridazinone and indole ring systems. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each transformation.
Introduction: The Strategic Value of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring. Their structural diversity and ability to engage with biological targets make them indispensable scaffolds in drug discovery. The starting material, this compound, is a bifunctional γ-keto acid. Its strategic value lies in the orthogonal reactivity of its ketone and carboxylic acid moieties, which can be selectively targeted to construct a variety of heterocyclic systems through cyclization reactions.
This guide explores two primary, high-yield synthetic pathways originating from this precursor:
-
Cyclocondensation with Hydrazines: A direct route to synthesize 4,5-dihydropyridazin-3(2H)-ones, a core structure in many cardiotonic agents.[1][2]
-
Fischer Indole Synthesis: Utilizing the ketone functionality to react with arylhydrazines, leading to indoles bearing a propanoic acid side chain—a common motif in anti-inflammatory drugs.[3][4]
The protocols herein are presented not merely as a sequence of steps but as a self-validating system, complete with the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these reactions effectively.
Synthesis of Pyridazinone Derivatives: A Robust Cyclocondensation Strategy
The reaction of γ-keto acids with hydrazine derivatives is a classical and highly efficient method for the synthesis of six-membered dihydropyridazinone heterocycles.[5][6] This transformation is driven by the formation of a stable, six-membered ring through an intramolecular condensation reaction.
Mechanistic Rationale
The reaction proceeds via a two-step sequence. First, the more nucleophilic hydrazine attacks the electrophilic ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl. This cyclization, which is essentially an amidation, forms the heterocyclic ring, which upon loss of water yields the final 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one product. The stability of the resulting six-membered ring is the thermodynamic driving force for this reaction.
Figure 1: General workflow for pyridazinone synthesis.
Experimental Protocol: Synthesis of 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of the title compound via cyclocondensation with hydrazine hydrate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 206.23 | 1.0 | 10.0 | 2.06 g |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.2 | 12.0 | ~0.6 mL |
| Glacial Acetic Acid | - | - | - | 20 mL |
| Ethanol (for recrystallization) | - | - | - | As needed |
| Deionized Water | - | - | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.06 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. Acetic acid serves as both a solvent and a mild acid catalyst for the hydrazone formation.
-
Reagent Addition: Carefully add hydrazine hydrate (~0.6 mL, 12.0 mmol) dropwise to the stirred solution. The addition is exothermic; maintain a controlled rate.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to yield a pure, crystalline solid.
-
Drying & Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. Expected yield is typically in the range of 85-95%.
Fischer Indole Synthesis: Constructing the Indole Nucleus
The Fischer indole synthesis is a powerful and versatile reaction for creating the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3][7] The ketone functionality of this compound serves as an ideal substrate for this transformation, leading to the formation of an indole ring with a preserved carboxylic acid side chain, which is valuable for further functionalization or for its pharmacokinetic properties.
Mechanistic Rationale
The mechanism of the Fischer indole synthesis is a classic example of a rearrangement reaction and is well-established.[4][8]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the ketone with phenylhydrazine to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer (also called an 'ene-hydrazine').
-
[4][4]-Sigmatropic Rearrangement: The key step involves a proton-catalyzed[4][4]-sigmatropic rearrangement of the ene-hydrazine. This concerted pericyclic reaction breaks the N-N bond and forms a new C-C bond, temporarily disrupting the aromaticity of the phenyl ring to form a di-imine intermediate.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto one of the imine carbons, forming a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring.
Figure 2: Key stages of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 3-(2-(3-methylphenyl)-1H-indol-3-yl)propanoic acid
This protocol describes the synthesis using phenylhydrazine hydrochloride and polyphosphoric acid (PPA) as the catalyst and solvent. PPA is a highly effective dehydrating agent and strong acid, ideal for promoting this reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 206.23 | 1.0 | 5.0 | 1.03 g |
| Phenylhydrazine hydrochloride | 144.60 | 1.1 | 5.5 | 0.80 g |
| Polyphosphoric Acid (PPA) | - | - | - | ~15 g |
| Dichloromethane (DCM) | - | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Deionized Water | - | - | - | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.03 g, 5.0 mmol) and phenylhydrazine hydrochloride (0.80 g, 5.5 mmol).
-
Catalyst Addition: Add polyphosphoric acid (~15 g) to the flask. PPA is highly viscous; it can be heated gently to aid in transfer. The mixture should be mechanically stirred.
-
Heating: Heat the stirred, viscous mixture to 100-110 °C in an oil bath for 2-3 hours. The color of the reaction will darken significantly. Monitor the reaction by TLC, taking care to quench the sample in a basic solution before spotting.
-
Quenching: After the reaction is complete, cool the flask to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. PPA reacts exothermically with water.
-
Neutralization & Extraction: Once the PPA is fully hydrolyzed, neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure indole derivative.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Conclusion
This compound stands out as a highly adaptable and economically viable starting material for constructing medicinally relevant heterocyclic cores. The protocols detailed in these application notes for the synthesis of pyridazinones and indoles are scalable and grounded in well-understood reaction mechanisms. By providing the causal logic behind experimental choices, we intend for this guide to serve not just as a set of instructions, but as a foundational resource for innovation in heterocyclic chemistry and drug discovery programs.
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-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot. SciSpace. [Link]
-
Fischer inodole synthesis with cyclic ketones. ResearchGate. [Link]
-
KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. National Institutes of Health. [Link]
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KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. RSC Publishing. [Link]
-
SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]
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Design of γ-keto and hydrazino esters and ribosome-mediated synthesis... ResearchGate. [Link]
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Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. [Link]
-
Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. CiteDrive. [Link]
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DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. [Link]
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Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]
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Synthetic route to the formation of pyridazinones 5–9. Reagents and... ResearchGate. [Link]
-
A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. PubMed. [Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL 6-ARYL-5-PHENYL-5-OXIDO-6,7-DIHYDRO[3][4][5][9]THIADIAZAPHOSPHOLO[5,4-c][3][5][9][10]. HETEROCYCLES. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid... ResearchGate. [Link]
-
Synthesis of Heteroaromatic Compounds. MDPI. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
6‐(substituted phenyl)‐5‐methyl‐4,5‐dihydro‐pyridazin‐3(2H)‐ones of medicinal interest. The synthesis of SK&F 94836 and SK&F 95654. Semantic Scholar. [Link]
- Substituted 4,5-dihydro-6-(substituted) phenyl-3(2h)- pyridazinones and 6-(substituted) phenyl-3(2h)- pyridazinones.
Sources
- 1. 6‐(substituted phenyl)‐5‐methyl‐4,5‐dihydro‐pyridazin‐3(2H)‐ones of medicinal interest. The synthesis of SK&F 94836 and SK&F 95654 | Semantic Scholar [semanticscholar.org]
- 2. CA1190548A - Substituted 4,5-dihydro-6-(substituted) phenyl-3(2h)- pyridazinones and 6-(substituted) phenyl-3(2h)- pyridazinones - Google Patents [patents.google.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
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- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffolding of 5-(3-Methylphenyl)-5-oxovaleric Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 5-(3-Methylphenyl)-5-oxovaleric acid emerges as a highly versatile scaffold, offering a unique combination of structural features that are amenable to a wide array of chemical transformations. This keto-acid derivative serves as a linchpin in the construction of diverse heterocyclic systems, which are the cornerstone of many clinically significant pharmaceuticals. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
Core Properties and Synthesis
This compound, also known as 5-oxo-5-(m-tolyl)pentanoic acid, possesses a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol . Its structure is characterized by a terminal carboxylic acid and a ketone, separated by a three-carbon aliphatic chain, with a meta-substituted tolyl group. This arrangement of functional groups provides two key reactive sites for elaboration into more complex molecules.
The primary route to synthesizing this valuable building block is through the Friedel-Crafts acylation of toluene with glutaric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3).[1][2]
Mechanistic Insight: The Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to one of the carbonyl oxygens of glutaric anhydride, rendering the other carbonyl carbon highly electrophilic. This is then attacked by the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director; however, the steric hindrance at the ortho position often leads to a significant proportion of the meta-substituted product, which can be influenced by reaction conditions. Following the electrophilic attack, a proton is eliminated to restore the aromaticity of the ring, yielding the desired γ-keto acid.
Caption: Friedel-Crafts acylation of toluene with glutaric anhydride.
Application in Heterocyclic Synthesis: The Pyridazinone Scaffold
One of the most valuable applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of 6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone. This heterocyclic core is present in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[3][4]
The synthesis of the dihydropyridazinone ring is achieved through the cyclocondensation of the γ-keto acid with hydrazine hydrate.[1][2] The reaction proceeds by initial formation of a hydrazone with the ketone, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid carbonyl, leading to cyclization and dehydration to afford the stable six-membered ring.
Caption: Synthesis of a dihydropyridazinone from a γ-keto acid.
Medicinal Chemistry Relevance of the Pyridazinone Core
The 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The structural features of this core, such as the lactam moiety and the appended aryl ring, allow for diverse modifications to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
| Biological Activity | Key Structural Features and Modifications | Reference(s) |
| Cardiotonic | Substitution on the phenyl ring and the pyridazinone nitrogen. | [1] |
| Anti-cancer | Introduction of sulfamylphenyl groups at the N2 position of the pyridazinone ring. | [3] |
| Anti-inflammatory | Modifications on the aryl ring and the pyridazinone core. | [4] |
| MAO-B Inhibition | Substitution at the second position of the pyridazinone ring. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials and Equipment:
-
Toluene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (0.15 mol).
-
Add anhydrous dichloromethane (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve glutaric anhydride (0.1 mol) in anhydrous dichloromethane (30 mL).
-
Transfer the glutaric anhydride solution to a dropping funnel and add it dropwise to the stirred AlCl3 suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of anhydrous toluene (0.1 mol) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield this compound as a solid.
Protocol 2: Synthesis of 6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.05 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.1 mol, 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated solution into cold water (100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford 6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone.
Further Applications and Future Directions
The synthetic utility of this compound extends beyond the formation of pyridazinones. The keto and carboxylic acid functionalities can be independently or concertedly manipulated to generate a variety of other heterocyclic systems. For instance, reductive amination of the ketone followed by lactamization can lead to piperidinone derivatives. The carboxylic acid can be converted to an ester or amide and used in a variety of coupling reactions.
The exploration of derivatives of this compound continues to be a fruitful area of research in medicinal chemistry. The development of novel synthetic methodologies to access a wider range of heterocyclic scaffolds from this versatile building block will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles.
References
- Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-6.
- Soliman, M. H. A., & El-Sakka, S. S. (2011). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Abdel-Aziz, A. A., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-71.
- Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
- Siddiqui, A. A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 67, 103-10.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 84, 1392-1395.
- Olson, R. E., & Almquist, R. G. (1997). Privileged structures in rational drug design. Current Opinion in Drug Discovery & Development, 1(2), 110-119.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Dogruer, D. S., et al. (2004). Synthesis of some new 6-phenyl-3(2H)-pyridazinone derivatives and their analgesic and anti-inflammatory activities. Turkish Journal of Chemistry, 28(4), 457-466.
- Asif, M. (2014). A review on pharmacological activities of pyridazine and pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1336-1346.
- Tırınk, C., et al. (2022). Synthesis of (p-tolyl)-3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ChemistrySelect, 7(29), e202201606.
- Concellón, J. M., et al. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-1305.
- Moutevelis-Minakakis, P., et al. (2006). Synthesis of tetrazole analogs of gamma- and delta-amino acids. Journal of Peptide Science, 12(6), 377-82.
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(21), 11848-11902.
- Sharma, A., et al. (2024). A stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of quinazolinones and benzothiazoles. The Journal of Organic Chemistry, 89(8), 5229-5238.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341.
- Matlin, A. R., & Leyden, M. C. (2012). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. Computational and Theoretical Chemistry, 987, 81-87.
- Gökçe, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788.
- Wang, T., et al. (2007). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 57(10), 641-6.
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- 1. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Experimental Protocol: Selective Reduction of the Aryl Keto Group in 5-(3-Methylphenyl)-5-oxovaleric Acid
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the selective reduction of the keto group in 5-(3-Methylphenyl)-5-oxovaleric acid. The reduction of aryl ketones is a pivotal transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. This note explores various methodologies, focusing on the Wolff-Kishner reduction as a robust and high-yielding approach. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol, and discuss critical parameters for ensuring reaction success and product purity. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.
Introduction: The Significance of Arylalkanoic Acids
Arylalkanoic acids are a class of compounds that feature prominently in medicinal chemistry and materials science. The title compound, this compound, serves as a valuable precursor. Its selective reduction to 5-(3-Methylphenyl)valeric acid yields a molecule with potential applications as a building block for more complex therapeutic agents. The primary challenge in this transformation lies in the selective reduction of the relatively stable aryl keto group without affecting the carboxylic acid moiety.
Several classical and modern methods are available for the reduction of a carbonyl group. These include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid), catalytic hydrogenation, and the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of method is critical and depends on the substrate's functional group tolerance.
-
Clemmensen Reduction: This method is effective for aryl ketones but is performed under harsh acidic conditions, which may not be suitable for all substrates.
-
Catalytic Hydrogenation: While often efficient, this method can sometimes lead to the reduction of the aromatic ring, especially under forcing conditions. The presence of a carboxylic acid can also influence catalyst activity.
-
Wolff-Kishner Reduction: This reaction is conducted under basic conditions, making it an excellent alternative when acid-sensitive functional groups are present. The presence of the carboxylic acid is well-tolerated, making it a prime candidate for our target transformation.
Given the presence of the carboxylic acid in our substrate, the Wolff-Kishner reduction presents a highly chemoselective and reliable option. This protocol will therefore focus on a modified Wolff-Kishner-Huang-Minlon procedure, which offers operational simplicity and generally high yields.
Mechanistic Insight: The Wolff-Kishner Reduction
The Wolff-Kishner reduction transforms a carbonyl group into a methylene group through a hydrazone intermediate under basic conditions. Understanding the mechanism is crucial for troubleshooting and optimizing the reaction.
-
Hydrazone Formation: The reaction commences with the nucleophilic attack of hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. This step is typically reversible.
-
Deprotonation and Tautomerization: A strong base (e.g., potassium hydroxide) deprotonates the nitrogen of the hydrazone. The resulting anion then undergoes tautomerization.
-
Diimide Formation and Nitrogen Extrusion: A subsequent deprotonation and proton transfer sequence leads to the formation of a carbanion and the expulsion of dinitrogen gas (N₂), which is the thermodynamic driving force for the reaction. The resulting carbanion is then protonated by a solvent molecule to yield the final alkane product.
Experimental Workflow and Protocol
This section outlines the complete workflow, from reagent preparation to product isolation and characterization.
Workflow Overview
Figure 1: A schematic overview of the Wolff-Kishner reduction workflow.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material |
| Hydrazine hydrate (N₂H₄·H₂O) | Reagent Grade | Fisher Scientific | Toxic and corrosive. Handle in a fume hood. |
| Potassium hydroxide (KOH) | ACS Reagent, >85% | VWR | Strong base. |
| Diethylene glycol | Anhydrous, >99% | Alfa Aesar | High-boiling solvent. |
| Hydrochloric acid (HCl) | 37% w/w, ACS Grade | EMD Millipore | For acidification. |
| Ethyl acetate | HPLC Grade | J.T. Baker | Extraction solvent. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Deionized water | Type I | In-house | For work-up. |
Step-by-Step Protocol
Safety Precaution: This procedure involves corrosive and toxic reagents and high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (10.3 g, 50 mmol).
-
Reagent Addition: Add diethylene glycol (100 mL), potassium hydroxide pellets (8.4 g, 150 mmol, 3 eq.), and hydrazine hydrate (7.5 mL, 150 mmol, 3 eq.).
-
Hydrazone Formation: Heat the reaction mixture with stirring to 130-140 °C for 2 hours. During this time, the hydrazone intermediate is formed, and water from the reagents will distill off.
-
Reduction Step: After 2 hours, increase the temperature to 190-200 °C to initiate the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 3-4 hours). The solution will become clear.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Once cool, slowly pour the mixture into 200 mL of deionized water.
-
Acidification: Carefully acidify the aqueous solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the pure 5-(3-Methylphenyl)valeric acid.
Characterization of the Product
The successful conversion of the starting material to the desired product should be confirmed using standard analytical techniques.
| Technique | Starting Material (this compound) | Product (5-(3-Methylphenyl)valeric acid) |
| IR (cm⁻¹) | ~1710 (C=O, carboxylic acid), ~1685 (C=O, ketone) | ~1710 (C=O, carboxylic acid), absence of ketone peak at ~1685 |
| ¹H NMR | Aromatic protons, signals for the aliphatic chain | Disappearance of the downfield protons adjacent to the keto group. |
| ¹³C NMR | Carbonyl carbon signal around 200 ppm | Absence of the ketone carbonyl signal. Appearance of a methylene signal. |
| Mass Spec. | M⁺ corresponding to C₁₂H₁₄O₃ | M⁺ corresponding to C₁₂H₁₆O₂ |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the temperature during the nitrogen evolution step was sufficiently high (190-200 °C) and maintained for an adequate duration. Also, verify the quality and quantity of the hydrazine and KOH.
-
Low Yield: Low yields can result from incomplete extraction or premature precipitation of the product during work-up. Ensure the pH is sufficiently low during acidification to fully protonate the carboxylic acid.
-
Anhydrous Conditions: While the initial formation of the hydrazone can tolerate some water, the decomposition step benefits from anhydrous conditions to drive the equilibrium. The initial heating phase helps to remove water.
Conclusion
The Wolff-Kishner reduction is a highly effective method for the deoxygenation of the keto group in this compound, offering excellent chemoselectivity and high yields. The basic reaction conditions are well-suited for substrates containing acid-sensitive functional groups. By following the detailed protocol and understanding the underlying mechanism, researchers can reliably synthesize 5-(3-Methylphenyl)valeric acid, a valuable building block for further synthetic endeavors.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5-(3-Methylphenyl)-5-oxovaleric Acid
Introduction: Strategic Modification of a Bifunctional Scaffold
5-(3-Methylphenyl)-5-oxovaleric acid is a keto-carboxylic acid of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive carboxylic acid and a ketone moiety, presents both opportunities and challenges for synthetic modification. Derivatization of the carboxylic acid group is a critical step in various workflows, including the synthesis of prodrugs, the formation of bioconjugates, and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This comprehensive guide provides a detailed exploration of the primary strategies for the selective derivatization of the carboxylic acid group of this compound. We will delve into the mechanistic rationale behind three core methodologies: esterification, amidation, and acyl chloride formation. Each section will offer in-depth protocols, discuss the critical parameters for achieving high yields and purity, and address the potential for side reactions involving the ketone functionality.
Navigating the Synthetic Landscape: A Decision Framework
The choice of derivatization strategy is dictated by the desired final product and the compatibility of the reaction conditions with other functional groups in the molecule. The following diagram outlines a decision-making workflow for selecting the appropriate method.
Caption: Decision workflow for derivatizing this compound.
I. Esterification: Modulating Polarity and Bioavailability
Esterification of the carboxylic acid is a common strategy to mask its polarity, potentially improving cell permeability and oral bioavailability. The resulting esters can also serve as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and strategies to drive it to completion are essential.[3][4]
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the product side, maximizing the yield of the ester.[5]
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
-
Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium forward. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent.
-
Chemoselectivity: The ketone group in this compound is generally stable under the acidic conditions of Fischer esterification and is not expected to undergo significant side reactions.
Detailed Protocol: Synthesis of Methyl 5-(3-Methylphenyl)-5-oxovalerate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture while stirring.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if desired) and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Condition | Rationale |
| Alcohol | Methanol (large excess) | Drives equilibrium, acts as solvent |
| Catalyst | H₂SO₄ (catalytic) | Protonates carbonyl, increasing electrophilicity |
| Temperature | Reflux | Increases reaction rate |
| Work-up | NaHCO₃ wash | Neutralizes acid catalyst |
II. Amidation: Forging Stable Linkages for Biological Applications
The formation of amides from the carboxylic acid group is a cornerstone of drug development and bioconjugation. Amide bonds are generally more stable to hydrolysis than esters. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS), provides a mild and efficient method for amide bond formation.[6][7]
Causality of Experimental Choices:
-
EDC (Carbodiimide): EDC is a "zero-length" crosslinker that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]
-
NHS (N-hydroxysuccinimide): The O-acylisourea intermediate is unstable in aqueous media and prone to hydrolysis. NHS reacts with this intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[6][7]
-
pH Control: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.5).[8] A two-step, one-pot procedure with a pH adjustment is often optimal.
-
Chemoselectivity: EDC and NHS are highly selective for activating carboxylic acids and do not react with the ketone functionality under these conditions.
Detailed Protocol: Synthesis of N-Benzyl-5-(3-methylphenyl)-5-oxovaleramide
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Benzylamine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
0.1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Add NHS (1.1-1.5 eq) and EDC·HCl (1.1-1.5 eq) to the solution and stir at room temperature for 1-4 hours to form the NHS ester.
-
In a separate flask, dissolve benzylamine (1.1 eq) in the same solvent.
-
Slowly add the benzylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation:
| Reagent | Molar Equivalents | Role in Reaction |
| EDC·HCl | 1.1 - 1.5 | Activates carboxylic acid |
| NHS | 1.1 - 1.5 | Forms stable NHS ester intermediate |
| Benzylamine | 1.1 | Nucleophile for amide bond formation |
Reaction Workflow:
Caption: EDC/NHS amidation workflow.
III. Acyl Chloride Formation: Generating a Highly Reactive Intermediate
Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters, amides, and ketones (via organocuprate addition). Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then collapses to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases.[9][10] The formation of gaseous byproducts drives the reaction to completion.
-
Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are both highly reactive towards water. Therefore, the reaction must be carried out under strictly anhydrous conditions.
-
Potential for Side Reactions: It is crucial to be aware that thionyl chloride can react with ketones, particularly those with enolizable α-protons, to form a variety of byproducts.[11][12] This can lead to a complex mixture of products and reduced yields of the desired acyl chloride. Careful control of reaction temperature and time is essential to minimize these side reactions.
Detailed Protocol: Synthesis of 5-(3-Methylphenyl)-5-oxovaleryl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound (1.0 eq).
-
Add anhydrous toluene or dichloromethane.
-
Carefully add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. Caution: The residue contains the reactive acyl chloride.
-
The crude acyl chloride is typically used immediately in the next synthetic step without further purification.
Data Presentation:
| Parameter | Condition | Rationale & Precaution |
| Reagent | Thionyl Chloride (SOCl₂) | Forms acyl chloride; highly reactive |
| Solvent | Anhydrous Toluene/DCM | Inert and anhydrous |
| Temperature | 0 °C to Reflux | Initial cooling to control exotherm, then heating to drive reaction |
| Work-up | Evaporation of excess SOCl₂ | Acyl chloride is moisture-sensitive; use immediately |
Conclusion and Future Perspectives
The derivatization of the carboxylic acid group of this compound is a versatile tool for modifying its physicochemical and biological properties. This guide has provided detailed protocols and the underlying scientific rationale for three key derivatization strategies: Fischer esterification, EDC/NHS-mediated amidation, and acyl chloride formation. The choice of method will depend on the specific goals of the research program. For the synthesis of simple esters, Fischer esterification offers a cost-effective route. For the creation of stable amide linkages, particularly in biological contexts, EDC/NHS coupling is the method of choice due to its mild conditions and high chemoselectivity. The formation of the acyl chloride provides a highly reactive intermediate for further elaboration, though careful control of reaction conditions is necessary to avoid side reactions with the ketone moiety. Future work in this area may explore enzymatic or biocatalytic approaches to further enhance the selectivity and sustainability of these important transformations.
References
- Krubsack, A. J., Higa, T., & Slack, W. E. (1970). Oxidations by thionyl chloride. II. 3-Thietanones from ketones. Journal of the American Chemical Society, 92(17), 5258–5259.
- Pizey, J. S., & Symeonides, K. (1980). THE REACTION BETWEEN KETONES AND THIONYL CHLORIDE.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]
-
JoVE. (n.d.). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
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Application Notes and Protocols for the Use of 5-(3-Methylphenyl)-5-oxovaleric Acid in Advanced Polymer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Novel Polymers
5-(3-Methylphenyl)-5-oxovaleric acid is a unique bifunctional monomer poised to unlock new frontiers in polymer chemistry. Possessing both a carboxylic acid and an aromatic ketone, this molecule offers a versatile platform for the synthesis of a variety of advanced polymers. The presence of the aromatic ring and the ketone group within the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific mechanical characteristics. Furthermore, the ketone functionality provides a reactive handle for post-polymerization modification, opening avenues for the development of functional materials for applications in drug delivery, high-performance plastics, and specialty adhesives.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis and characterization of polymers derived from this compound. We will explore two distinct polymerization strategies: self-polycondensation to form a polyester and a novel approach of reductive amination polymerization to create a poly(amino-ester).
PART 1: Self-Polycondensation for the Synthesis of a Novel Polyester
The most direct route to polymerize this compound is through the self-polycondensation of its carboxylic acid group, forming a polyester. This A-B type polymerization, where 'A' is the carboxylic acid and 'B' is an alcohol (formed in situ or from a diol), can be achieved through either melt or solution polycondensation.
Causality Behind Experimental Choices
Melt polycondensation is often preferred for its solvent-free nature, which is environmentally friendly and can lead to higher molecular weight polymers by facilitating the removal of the condensation byproduct, water.[1] However, it requires the monomer to be thermally stable above its melting point. Solution polycondensation, on the other hand, is performed at lower temperatures and is suitable for thermally sensitive monomers, though solvent removal can be challenging. For this monomer, a melt polycondensation approach is proposed, given its relatively high predicted boiling point. The choice of a catalyst, such as antimony(III) oxide or titanium(IV) butoxide, is crucial to accelerate the esterification reaction. A two-stage reaction (esterification followed by polycondensation under vacuum) is a standard procedure to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing water.[2]
Experimental Workflow: Melt Polycondensation
Caption: Workflow for polyester synthesis via melt polycondensation.
Detailed Protocol: Melt Polycondensation of this compound
Materials:
-
This compound (monomer)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (high purity)
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Charging the Reactor: Place this compound (100 g, 0.485 mol) and antimony(III) oxide (0.05 g, 0.05% w/w) into the reaction flask.
-
Inerting the System: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any oxygen.
-
Esterification Stage:
-
Heat the reaction mixture to 200-220°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-3 hours with continuous stirring. Water will be evolved and collected in the condenser.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum (0.1-1 mmHg) to the system over 30 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly.
-
-
Isolation and Purification:
-
Cool the reactor to room temperature and carefully extract the solid polymer.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polyester in a vacuum oven at 60°C until a constant weight is achieved.
-
| Parameter | Value |
| Monomer | This compound |
| Catalyst | Antimony(III) oxide |
| Catalyst Loading | 0.05% w/w |
| Esterification Temp. | 200-220°C |
| Polycondensation Temp. | 220-250°C |
| Vacuum | 0.1-1 mmHg |
PART 2: Reductive Amination Polymerization for a Novel Poly(amino-ester)
To leverage the ketone functionality of the monomer, a more innovative approach is reductive amination polymerization. This method involves the reaction of the ketone group with a diamine to form an imine, which is then reduced in situ to an amine. The carboxylic acid groups of the monomer can then react with the newly formed secondary amine groups of another monomer unit to form an amide linkage, or with a diol in a subsequent step to form a polyesteramide. For this protocol, we will focus on the reaction with a diamine followed by esterification with a diol.
Causality Behind Experimental Choices
Reductive amination is a powerful tool for C-N bond formation.[3][4] The choice of a reducing agent is critical; sodium cyanoborohydride (NaBH3CN) is often used as it is mild enough to selectively reduce the imine in the presence of the ketone.[5] The reaction is typically carried out in a slightly acidic medium to facilitate imine formation. This polymerization will be a two-step process. First, the reductive amination of the keto acid with a diamine will create a new diamino dicarboxylic acid monomer. Second, this new monomer will be polymerized with a diol via polycondensation to form a poly(amino-ester).
Experimental Workflow: Reductive Amination Polymerization
Caption: Workflow for poly(amino-ester) synthesis via reductive amination.
Detailed Protocol: Reductive Amination Polymerization
Step 1: Synthesis of the Diamino-dicarboxylic Acid Monomer
Materials:
-
This compound
-
Hexamethylenediamine
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (20.6 g, 0.1 mol) and hexamethylenediamine (5.8 g, 0.05 mol) in methanol (200 mL).
-
Add glacial acetic acid to adjust the pH to ~6.
-
Cool the solution in an ice bath and slowly add sodium cyanoborohydride (6.3 g, 0.1 mol) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
The aqueous layer is washed with diethyl ether to remove unreacted starting materials.
-
The product, the diamino-dicarboxylic acid, is then extracted and purified.
Step 2: Melt Polycondensation to form Poly(amino-ester)
Materials:
-
Diamino-dicarboxylic acid monomer (from Step 1)
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
Procedure:
-
Follow the general procedure for melt polycondensation as described in PART 1, using the newly synthesized diamino-dicarboxylic acid and an equimolar amount of 1,4-butanediol.
-
Use titanium(IV) butoxide as the catalyst (0.05% w/w).
-
The reaction temperatures should be adjusted based on the thermal properties of the new monomer, typically in the range of 180-220°C.
PART 3: Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymer.
Protocol:
-
Sample Preparation: A small amount of the dried polymer is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Analysis: The spectrum is recorded from 4000 to 400 cm-1.
-
Interpretation:
-
Polyester: Look for the characteristic ester carbonyl (C=O) stretching peak around 1720-1740 cm-1 and C-O stretching peaks around 1100-1300 cm-1.[6] The aromatic C=C stretching will appear around 1600 cm-1. The ketone carbonyl from the monomer should be present around 1680 cm-1.
-
Poly(amino-ester): In addition to the ester peaks, look for the N-H stretching of the secondary amine around 3300-3500 cm-1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7][8]
-
Analysis: Record ¹H and ¹³C NMR spectra.
-
Interpretation:
-
Polyester: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aliphatic protons of the valeric acid backbone, and the methyl group. The integration of these peaks can confirm the polymer structure.
-
Poly(amino-ester): Additional peaks corresponding to the protons of the diamine and diol units will be present.
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[9]
Protocol:
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of 1-2 mg/mL.[10] Filter the solution through a 0.2 µm filter.
-
Analysis: Inject the sample into the GPC system. Use polystyrene standards for calibration.
-
Data Analysis: The retention time is used to calculate Mn, Mw, and PDI. A higher molecular weight corresponds to a shorter retention time.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[11][12]
Protocol:
-
Sample Preparation: Place 5-10 mg of the polymer in an aluminum DSC pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is typically used to erase the thermal history of the sample.
-
Interpretation:
-
The Tg will appear as a step change in the heat flow curve.
-
The Tm will appear as an endothermic peak. The presence and size of the melting peak give an indication of the polymer's crystallinity.
-
Conclusion
This compound is a promising monomer for the synthesis of novel polymers with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile building block. The ability to form polyesters through self-polycondensation and the potential for creating more complex architectures through reactions involving the ketone group make this monomer a valuable addition to the polymer chemist's toolbox. Further research into the properties and applications of these new polymers is highly encouraged.
References
- BenchChem. (2025). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters.
- ACS Publications. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry.
- ResearchGate. (2025). Synthesis of Poly(ether ketone)
- Journal of the American Chemical Society. (Date unavailable). Synthesis, Characterization, and 1H NMR Self-Diffusion Studies of Dendritic Aliphatic Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid and 1,1,1-Tris(hydroxyphenyl)ethane.
- PubMed Central. (Date unavailable). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters.
- Polymer Chemistry. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins.
- Science and Education Publishing. (Date unavailable).
- ResearchGate. (Date unavailable).
- PubMed. (2006).
- Scribd. (Date unavailable). DSC Practical Interpretation With Examples For Polymer Development.
- PubMed. (Date unavailable). Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters.
- Polymer Chemistry (RSC Publishing). (Date unavailable). Poly(hydroxy acids)
- ResearchGate. (Date unavailable). Synthesis of poly(ether ether ketone amide)s from 1,3-bis-4-(4′-aminophenoxy benzoyl) benzene and IPC/TPC.
- Unknown Source. (Date unavailable). 1.
- ResearchGate. (Date unavailable). FTIR spectra of polyesters and polyester complexes.
- CORE. (Date unavailable). Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in.
- Taylor & Francis Online. (2022). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid.
- ResearchGate. (Date unavailable). Direct Asymmetric Reductive Amination of α-Keto Acetals: A Platform for Synthesizing Diverse α-Functionalized Amines.
- ResearchGate. (2025).
- Google Patents. (Date unavailable). WO2011004164A2 - Method for preparing poly (ether ketone ketones).
- Biomacromolecules. (Date unavailable). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers.
- Wikipedia. (Date unavailable).
- ResearchGate. (Date unavailable). Poly(hydroxy acids)
- UCSB MRL. (Date unavailable).
- Polymer Chemistry Characterization Lab. (Date unavailable).
- Chemical Communications (RSC Publishing). (Date unavailable). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines.
- Science.gov. (Date unavailable).
- NIH. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB)
- ResolveMass Laboratories Inc. (2025).
- PubMed. (2012).
- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- ResearchGate. (Date unavailable). FTIR spectra of polyester fiber: (a) untreated, (b)
- Agilent. (Date unavailable). Analysis of engineering polymers by GPC/SEC.
- METTLER TOLEDO. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
- Polymer Laboratories Ltd. (2014).
- ResearchGate. (2025).
- Database of ATR-FT-IR spectra of various materials.
- ResearchGate. (2025). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves.
- EAG Laboratories. (Date unavailable). DSC Analysis of Polymers.
- ResearchGate. (2025). Synthesis and Characterization of Poly(ether ether ketone)
- Spectroscopy. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three.
- NIH. (Date unavailable).
- Macromolecules. (Date unavailable).
- Scilit. (Date unavailable). Synthesis and Characterization of Poly(ether ether ketone)
- CORE. (2020). Poly(hydroxy acids)
- Unknown Source. (Date unavailable).
- Semantic Scholar. (2020). Poly(hydroxy acids)
- AWS. (Date unavailable). Comparison of Nylon, Polyester, and Olefin Fibers Using FTIR and Melting Point Analysis.
- MDPI. (2024).
- Google Patents. (Date unavailable).
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High-performance liquid chromatography (HPLC) analysis of "5-(3-Methylphenyl)-5-oxovaleric acid"
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(3-Methylphenyl)-5-oxovaleric acid
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a keto-carboxylic acid, is of interest to researchers in medicinal chemistry and drug metabolism studies. The method development was guided by the physicochemical properties of the analyte, specifically its acidic nature and the presence of a UV-active chromophore. The protocol details a systematic approach, from mobile phase selection and pH control to final method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides researchers, scientists, and drug development professionals with a reliable, ready-to-implement protocol for the accurate determination of this compound in various sample matrices.
Introduction and Method Rationale
This compound is a molecule featuring both a carboxylic acid and an aromatic ketone functional group. Accurate quantification of such compounds is crucial for process chemistry, purity assessment, and metabolic studies. The primary challenge in the HPLC analysis of organic acids is controlling their ionization state to achieve good retention and symmetrical peak shapes on reversed-phase columns.[4][5]
Our method development strategy is centered on suppressing the ionization of the carboxylic acid moiety. By maintaining the mobile phase pH well below the analyte's pKa, the molecule remains in its neutral, more hydrophobic form, enhancing its interaction with the nonpolar stationary phase.[5] This guide explains the causal logic behind each parameter selection, ensuring the protocol is not just a series of steps but a scientifically-grounded, self-validating system.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₂H₁₄O₃ | [6] |
| Molecular Weight | 206.24 g/mol | [6] |
| Predicted pKa | 4.63 ± 0.10 | [6] |
| Melting Point | 112-114 °C | [6] |
The predicted pKa of ~4.63 is the most critical parameter for this analysis. To ensure the analyte is fully protonated (non-ionized), the mobile phase pH should be adjusted to approximately 2.5, which is more than two pH units below the pKa.[5] The presence of the m-tolyl ketone moiety provides a strong chromophore, making UV detection highly suitable.
Experimental Methodology
This section outlines the instrumentation, reagents, and detailed protocols for the analysis.
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent C18 column).
-
Chemicals & Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade).
-
Orthophosphoric acid (H₃PO₄) (85%, Analytical Grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Detailed Analytical Workflow
The entire process, from sample preparation to data analysis, follows a systematic and reproducible workflow.
Caption: Analytical workflow from preparation to data validation.
Protocol: Standard and Mobile Phase Preparation
1. Mobile Phase A (Aqueous Buffer, 25 mM KH₂PO₄, pH 2.5): a. Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of ultrapure water. b. Adjust the pH to 2.5 using 85% orthophosphoric acid. c. Filter the buffer through a 0.45 µm nylon membrane filter.
2. Mobile Phase B (Organic): a. Acetonitrile (100%).
3. Standard Stock Solution (1.0 mg/mL): a. Accurately weigh 10 mg of this compound reference standard. b. Transfer to a 10 mL volumetric flask. c. Dissolve and dilute to volume with acetonitrile. This stock solution is stable for up to one month when stored at -20°C.[7]
4. Working Standard Solutions: a. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Protocol: HPLC System Parameters
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 2.5B: Acetonitrile |
| Gradient Program | 0-10 min: 40% to 70% B10-12 min: 70% to 40% B12-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 245 nm |
| Run Time | 15 minutes |
Method Validation Results
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2][3] The validation parameters confirm the method is accurate, precise, and reliable for the intended application.
Specificity and System Suitability
Specificity was confirmed by injecting a blank (diluent) and observing no interfering peaks at the retention time of the analyte. A representative chromatogram of the analyte at 50 µg/mL shows a sharp, symmetrical peak at approximately 7.5 minutes.
System suitability was established by making six replicate injections of a 50 µg/mL standard. All parameters met the standard acceptance criteria.[8]
| System Suitability Parameter | Result | Acceptance Criteria |
| Retention Time (RT) | 7.52 min | N/A |
| Tailing Factor (T) | 1.15 | T ≤ 2.0 |
| Theoretical Plates (N) | > 8000 | N > 2000 |
| %RSD of Peak Area | 0.45% | ≤ 2.0% |
Linearity, Range, and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1.0 to 100 µg/mL.
| Validation Parameter | Result |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.80 µg/mL |
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (80%, 100%, and 120% of a 50 µg/mL standard). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) at the same concentrations.[8][9]
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD, Intra-day) | Precision (%RSD, Inter-day) |
| 40 µg/mL (80%) | 99.5% | 0.85% | 1.10% |
| 50 µg/mL (100%) | 101.2% | 0.62% | 0.95% |
| 60 µg/mL (120%) | 99.8% | 0.77% | 1.05% |
The results for accuracy and precision fall well within the accepted limits, demonstrating the method's reliability.[2]
Conclusion
This application note provides a comprehensive, validated, and ready-to-use RP-HPLC method for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, the method achieves excellent peak shape, resolution, and sensitivity. The validation data confirms that the method is linear, accurate, and precise, making it suitable for quality control, stability studies, and other quantitative applications in pharmaceutical and chemical research environments.
References
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2014). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2007). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]
-
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
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Gas chromatography-mass spectrometry (GC-MS) of "5-(3-Methylphenyl)-5-oxovaleric acid" derivatives
Application Note: GC-MS Analysis of 5-(3-Methylphenyl)-5-oxovaleric Acid Derivatives
Abstract
This application note presents a robust and reliable method for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS). Due to the compound's inherent polarity, low volatility, and thermal instability stemming from its carboxylic acid and ketone functional groups, direct GC-MS analysis yields poor chromatographic results.[1][2] To overcome these challenges, a two-step derivatization protocol involving methoximation followed by silylation is employed. This procedure converts the target analyte into a volatile and thermally stable derivative, enabling excellent chromatographic peak shape and sensitive mass spectrometric detection.[1][3][4] This guide provides a detailed, step-by-step protocol, instrument parameters, and an in-depth discussion of the underlying chemical principles and expected mass spectral fragmentation, intended for researchers in analytical chemistry, pharmacology, and drug development.
Introduction: The Analytical Challenge
This compound is an aromatic keto-acid of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid and a ketone moiety, presents significant hurdles for analysis by gas chromatography.
-
Low Volatility & Polarity: The carboxylic acid group can form strong hydrogen bonds, which significantly decreases the molecule's volatility and causes it to interact strongly with the GC column, leading to broad, tailing peaks.[1][5]
-
Thermal Instability: At the high temperatures required for GC analysis (typically >250°C), carboxylic acids can undergo thermal degradation, such as decarboxylation, compromising analytical accuracy.[1]
-
Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol form. Without chemical modification, this can result in multiple derivatized species and, consequently, multiple peaks for a single analyte, complicating quantification.[1][4]
Chemical derivatization is a mandatory prerequisite to address these issues. The method described herein utilizes a two-step process to "cap" both reactive functional groups, rendering the molecule suitable for GC-MS analysis.[6]
Principle of the Two-Step Derivatization
The core of this method is the sequential chemical modification of the ketone and carboxylic acid groups. This process ensures that both functional groups are rendered non-polar and thermally stable.
-
Methoximation of the Ketone Group: The first step involves reacting the analyte with methoxyamine hydrochloride (MeOx). This reaction converts the carbonyl (keto) group into a methoxime derivative. This is a crucial step to "lock" the ketone in a stable form, preventing keto-enol tautomerization and protecting it from degradation or unwanted side reactions during the subsequent silylation step.[1][4]
-
Silylation of the Carboxylic Acid Group: The second step uses a powerful silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[1][7] This reaction replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, forming a TMS-ester.[7][8] This transformation drastically increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[8][9]
Caption: The two-step derivatization process.
Experimental Protocols
This section provides a comprehensive, step-by-step workflow for the analysis.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Methoxyamine hydrochloride (MeOx), (Sigma-Aldrich, Cat. No. 226904 or equivalent)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (Thermo Scientific, Cat. No. TS-48915 or equivalent)[10]
-
Anhydrous Pyridine (GC grade)
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Protocol 1: Sample Preparation and Derivatization
The entire procedure must be conducted in a moisture-free environment, as silylation reagents are highly sensitive to water.[1][4]
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard into a 2 mL reaction vial. If working with an extract, evaporate the sample to complete dryness under a gentle stream of nitrogen.
-
Step 1: Methoximation
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample vial.[1]
-
Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.
-
Incubate the mixture in a heating block at 60°C for 60 minutes.[3][11] This ensures the complete conversion of the ketone to its methoxime derivative.
-
After incubation, cool the vial to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.[12]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes to facilitate the silylation of the carboxylic acid group.[12][13]
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with a suitable solvent like ethyl acetate.
-
Caption: Complete workflow from sample preparation to data analysis.
Protocol 2: GC-MS Instrumental Analysis
The following parameters are a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity for both full scan and SIM modes. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar TMS derivatives.[14] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas standard for GC-MS.[15] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Inlet Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection.[16] |
| Inlet Temp. | 270 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Oven Program | Initial: 80°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min. | The temperature program is designed to resolve the analyte from solvent and reagent peaks and elute it as a sharp peak.[15] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and minimize source contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Electron Energy | 70 eV | The industry standard energy for creating comparable mass spectra against libraries like NIST.[17] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Full scan is used for identification. SIM is used for enhanced sensitivity in quantitative analysis.[16][17] |
Results and Discussion
Chromatographic Performance
The derivatized this compound is expected to elute as a single, sharp, and symmetrical peak. The retention time will be highly reproducible under the specified conditions. The absence of peak tailing confirms the success of the silylation in masking the polar carboxylic acid group. A single peak confirms that the methoximation step successfully prevented keto-enol tautomerism.
Mass Spectral Fragmentation Analysis
The Electron Ionization (EI) mass spectrum provides the structural fingerprint of the derivatized analyte. The molecular weight of the underivatized compound is 206.24 g/mol . After derivatization (addition of a methoxime group, C1H3NO, and a TMS group, C3H9Si, minus two H atoms), the derivatized molecular weight is 206.24 + 29.02 + 72.10 = 307.36 g/mol .
The expected fragmentation pattern is as follows:
-
Molecular Ion (M•+): A peak at m/z 307 should be observable, corresponding to the intact radical cation of the derivatized molecule. Aromatic compounds typically show a prominent molecular ion peak.[18][19]
-
[M-15]+: A significant peak at m/z 292 , resulting from the characteristic loss of a methyl group (•CH₃) from the trimethylsilyl (TMS) group. This is a hallmark of TMS derivatives.[12]
-
Alpha-Cleavage at Ketone: A major fragmentation pathway for aromatic ketones is the cleavage of the bond adjacent to the carbonyl group.[18] This would lead to the formation of a stable m-tolyl-methoxime cation. A prominent peak is expected at m/z 148 ([CH₃-C₆H₄-C=NOCH₃]⁺).
-
McLafferty Rearrangement: Carboxylic acid esters and ketones with available gamma-hydrogens can undergo McLafferty rearrangement.[20] This could result in a characteristic neutral loss.
-
TMS-related ions: A base peak or very strong peak at m/z 73 , corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, is a definitive indicator of successful silylation.[12]
| Predicted Ion (m/z) | Identity | Significance |
| 307 | [M]•+ | Molecular Ion |
| 292 | [M-15]•+ | Loss of •CH₃ from TMS group |
| 148 | [CH₃-C₆H₄-C=NOCH₃]⁺ | Alpha-cleavage product, confirms aromatic ketone structure |
| 119 | [CH₃-C₆H₄-C=O]⁺ | Fragment from potential cleavage of C=N bond |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, confirms silylation |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No analyte peak or very low intensity | 1. Incomplete derivatization. 2. Presence of moisture in reagents or sample.[1] 3. Analyte adsorption to active sites in the GC inlet. | 1. Optimize reaction time/temperature; ensure fresh reagents. 2. Use anhydrous solvents/reagents; dry sample completely. 3. Use a deactivated inlet liner; perform inlet maintenance.[1] |
| Broad or tailing peak | Incomplete silylation of the carboxylic acid group. | Ensure MSTFA reagent is fresh and active. Increase reaction time or temperature. Ensure the absence of moisture. |
| Multiple peaks for the analyte | 1. Incomplete methoximation leading to keto-enol tautomers being silylated. 2. Side reactions due to impurities or moisture. | 1. Ensure MeOx reagent is fresh and incubation is complete.[1] 2. Use high-purity reagents and maintain an inert environment. |
| Large solvent/reagent front | Excess derivatization reagent injected. | If the analyte peak is well-resolved, this is often acceptable. If it interferes, consider diluting the final sample or optimizing the injection volume. |
Conclusion
The described two-step derivatization method involving methoximation and silylation provides a highly effective strategy for the analysis of this compound by GC-MS. This protocol successfully overcomes the challenges of low volatility and thermal instability, resulting in excellent chromatographic resolution and the generation of a characteristic mass spectrum suitable for both qualitative identification and precise quantification. This application note serves as a comprehensive guide for researchers requiring a reliable analytical method for this and structurally similar keto-acids.
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Scribd. (n.d.). Appendix G - Derivatization in GC MS. Scribd. Retrieved from [Link]
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Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
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Linder, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chen, P., & Chen, H. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Retrieved from [Link]
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Saima, F., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
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Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. Retrieved from [Link]
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Chen, P., & Chen, H. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Retrieved from [Link]
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Padarauskas, A., & Judžentienė, A. (2013). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]
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Subedi, B., & Kannan, K. (2014). GC-MS Methods for Monitoring Illicit Drug Biomarkers in Wastewater: A Critical Review. ResearchGate. Retrieved from [Link]
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Al-Busaidi, Z., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]
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Fischer, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]
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Forensic RTI. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 5-(3-Methylphenyl)-5-oxovaleric Acid in the Synthesis of Potential Cyclooxygenase-2 (COX-2) Inhibitors
Introduction: The Strategic Value of the γ-Keto Acid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of selective enzyme inhibitors remains a cornerstone of therapeutic innovation. The γ-keto acid scaffold, exemplified by 5-(3-Methylphenyl)-5-oxovaleric acid, represents a versatile and strategically valuable starting material for the synthesis of a diverse array of heterocyclic compounds. These heterocycles are prevalent in numerous biologically active molecules, including potent and selective enzyme inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a potential selective Cyclooxygenase-2 (COX-2) inhibitor.
The rationale for selecting this starting material is twofold. Firstly, the inherent reactivity of the γ-keto acid moiety allows for facile cyclization reactions to form key heterocyclic cores, such as pyridazinones.[3][4] Secondly, the 3-methylphenyl substituent can serve as a crucial pharmacophoric element, potentially influencing the compound's selectivity and pharmacokinetic profile through steric and electronic interactions within the enzyme's active site.
This document will detail the synthetic pathway from this compound to a targeted 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative, a scaffold known for its association with COX-2 inhibition.[5][6][7] We will provide a step-by-step protocol, explain the causality behind the experimental choices, and present the expected outcomes in a clear and actionable format.
The Target: A Potential Selective COX-2 Inhibitor
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[6] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
The target molecule for this application note is 6-(3-methylphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one . This compound incorporates the pyridazinone core, known for its presence in various bioactive compounds, including cardiovascular, anti-inflammatory, and anticancer agents.[2][10][11] The strategic inclusion of a p-sulfamoylphenyl group on the pyridazinone nitrogen is a well-established strategy for achieving COX-2 selectivity, as seen in marketed drugs like Celecoxib.[1][8]
Synthetic Pathway and Rationale
The synthesis of the target pyridazinone derivative from this compound is a straightforward and efficient one-pot condensation reaction with a suitably substituted hydrazine.
Caption: Synthetic pathway to the target COX-2 inhibitor.
The reaction proceeds via the initial formation of a hydrazone by the condensation of the more reactive ketone carbonyl of the γ-keto acid with the hydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the stable 6-membered pyridazinone ring. The use of an alcohol as a solvent and reflux conditions provides the necessary energy to drive the reaction to completion.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[1][3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| This compound | 6296-67-9 | 220.24 | Major Chemical Supplier |
| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | 223.68 | Major Chemical Supplier |
| Ethanol (absolute) | 64-17-5 | 46.07 | Major Chemical Supplier |
| Glacial Acetic Acid (catalyst) | 64-19-7 | 60.05 | Major Chemical Supplier |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.20 g, 10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (2.24 g, 10 mmol).
-
Solvent Addition: To the flask, add absolute ethanol (50 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reaction: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Expected Yield and Characterization:
Based on analogous reactions, a yield of 75-85% of the pure product can be expected. The final product should be characterized by standard analytical techniques:
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 3-methylphenyl and 4-sulfamoylphenyl rings, the methyl group protons, and the methylene protons of the pyridazinone ring. |
| ¹³C NMR | Signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₈H₁₉N₃O₃S, M.W. 373.43). |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (sulfonamide), C=O stretching (amide), S=O stretching (sulfonamide), and aromatic C-H stretching. |
Structure-Activity Relationship (SAR) Insights
The design of the target molecule is based on established SAR principles for COX-2 inhibitors:
Caption: Structure-Activity Relationship (SAR) of the target inhibitor.
-
Pyridazinone Scaffold: This heterocyclic core provides a rigid framework to correctly orient the pharmacophoric groups for optimal interaction with the enzyme's active site.[2]
-
3-Methylphenyl Group: This lipophilic group is expected to occupy a hydrophobic pocket in the COX-2 active site, contributing to the binding affinity. The meta-position of the methyl group can influence the orientation of the phenyl ring within this pocket.
-
p-Sulfamoylphenyl Group: This is a critical feature for COX-2 selectivity. The sulfonamide group can form hydrogen bonds with specific amino acid residues present in the active site of COX-2 but not in COX-1, leading to preferential inhibition.[1]
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of potential enzyme inhibitors. The protocol detailed in this application note provides a clear and efficient pathway to a promising selective COX-2 inhibitor candidate. By leveraging the inherent reactivity of the γ-keto acid and incorporating key pharmacophoric features, researchers can efficiently generate novel compounds for biological evaluation. This approach underscores the power of rational drug design and the strategic use of well-chosen building blocks in the discovery of new therapeutic agents.
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Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available from: [Link]
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Hassan, A. S., et al. (2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. PubMed. Available from: [Link]
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Available from: [Link]
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Szymański, P., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. Available from: [Link]
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Wang, T., et al. (2009). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. PubMed. Available from: [Link]
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- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(3-Methylphenyl)-5-oxovaleric acid in Advanced Materials Science
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-(3-Methylphenyl)-5-oxovaleric acid in materials science. This document outlines the synthesis of novel polymers, post-polymerization modification strategies, and detailed characterization protocols, grounded in established chemical principles and supported by scientific literature.
Introduction: Unlocking the Potential of a Bifunctional Monomer
This compound is a unique bifunctional molecule featuring a carboxylic acid and a ketone group, attached to an aromatic core. This distinct architecture makes it a promising, yet underexplored, building block for the synthesis of advanced functional polymers. The carboxylic acid moiety serves as a classical handle for polymerization, particularly for producing polyesters and polyamides. The ketone group, on the other hand, offers a versatile site for post-synthetic modification, allowing for the introduction of a wide array of functionalities, cross-linking, or the development of stimuli-responsive materials. The presence of the methylphenyl group can enhance solubility and impart favorable thermal and mechanical properties to the resulting polymers.
This guide will explore two primary applications of this compound:
-
As a monomer for the synthesis of novel aromatic-aliphatic polyesters.
-
As a platform for creating functional polymers through post-polymerization modification of the ketone group.
Part 1: Synthesis of Novel Aromatic-Aliphatic Polyesters
The synthesis of polyesters from diacids and diols is a cornerstone of polymer chemistry.[1][2][3][4] this compound can be conceptualized as an "A-B" type monomer where the carboxylic acid ('A') can react with a diol ('B-B' type monomer) to form a polyester. This approach allows for the creation of polymers with a ketone group in each repeating unit, offering a high degree of functionalization.
Application Note: Polyester Synthesis
The inclusion of this compound into a polyester backbone is expected to yield materials with enhanced thermal stability and rigidity due to the aromatic ring. The ketone functionality along the polymer chain can be leveraged for further modifications or to influence the material's bulk properties. These ketone-containing polyesters could find applications as high-performance engineering plastics, biodegradable materials, or as scaffolds for further functionalization in biomedical applications.[5][6]
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,6-hexanediol) via melt polycondensation.
Materials:
-
This compound
-
1,6-hexanediol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (co-catalyst/stabilizer)
-
High-purity nitrogen or argon gas
-
Schlenk flask equipped with a mechanical stirrer and a distillation condenser
Procedure:
-
Monomer Charging: In a clean, dry Schlenk flask, add equimolar amounts of this compound and 1,6-hexanediol.
-
Catalyst Addition: Add the catalyst, antimony(III) oxide (approx. 0.05 mol% relative to the diacid), and the co-catalyst, triphenyl phosphite (approx. 0.1 mol%).
-
Inert Atmosphere: Purge the flask with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C with continuous stirring.
-
Water will be generated as a byproduct of the esterification reaction and will be collected in the distillation condenser.
-
Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected (typically 2-3 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr to facilitate the removal of the remaining water and any excess diol.
-
A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired molecular weight is achieved (as indicated by the stirrer torque).
-
-
Polymer Recovery:
-
Cool the reaction mixture to room temperature under an inert atmosphere.
-
The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C overnight.
-
Diagram of Polyester Synthesis Workflow:
Caption: Workflow for polyester synthesis via melt polycondensation.
Part 2: Post-Polymerization Modification of Ketone Groups
The ketone functionalities integrated into the polymer backbone serve as versatile handles for further chemical transformations. This allows for the tailoring of material properties for specific applications.[7][8][9][10] For example, the ketone can be converted into an oxime, which can have applications in drug delivery or as a cross-linking site.[11]
Application Note: Functional Polymer Scaffolds
Polymers bearing ketone groups can act as scaffolds for the attachment of various molecules, including bioactive agents, fluorescent dyes, or other functional moieties.[12][13][14] This opens up possibilities in areas such as targeted drug delivery, bio-imaging, and the development of smart materials that respond to specific chemical stimuli. The efficiency of ketone-based "click" reactions, such as oxime formation, makes these polymers particularly attractive for creating complex, well-defined macromolecular architectures.[10][11]
Protocol 2: Oxime Formation on a Ketone-Containing Polyester
This protocol details the modification of the synthesized polyester from Protocol 1 with an aminooxy-containing molecule (e.g., carboxymethoxylamine hemihydrochloride) to form an oxime linkage.
Materials:
-
Ketone-containing polyester (from Protocol 1)
-
Carboxymethoxylamine hemihydrochloride
-
Pyridine (as a mild base and solvent)
-
Dichloromethane (DCM)
-
Methanol
-
Dialysis tubing (if required for purification)
Procedure:
-
Polymer Dissolution: Dissolve the ketone-containing polyester in a minimal amount of DCM.
-
Reagent Preparation: In a separate flask, dissolve an excess of carboxymethoxylamine hemihydrochloride (e.g., 2-5 molar equivalents per ketone group) in pyridine.
-
Reaction:
-
Add the solution of carboxymethoxylamine hemihydrochloride in pyridine to the dissolved polymer solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The reaction can be monitored by FTIR spectroscopy, looking for the disappearance of the ketone carbonyl peak (around 1680 cm⁻¹) and the appearance of the C=N oxime peak (around 1650 cm⁻¹).
-
-
Purification:
-
Precipitate the modified polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Collect the precipitate by filtration.
-
Redissolve the polymer in DCM and re-precipitate in methanol to remove any unreacted reagents. Repeat this step 2-3 times.
-
Alternatively, for water-soluble polymers, the modified polymer can be purified by dialysis against deionized water.
-
-
Drying: Dry the final functionalized polymer in a vacuum oven at 40°C overnight.
Diagram of Post-Polymerization Modification:
Caption: Workflow for post-polymerization modification via oxime formation.
Part 3: Characterization of Synthesized Polymers
Thorough characterization is essential to confirm the structure, properties, and purity of the synthesized polymers. A combination of spectroscopic and thermal analysis techniques should be employed.
Application Note: Material Properties
The characterization data will provide insights into the molecular weight, thermal stability, and phase transitions of the synthesized polymers. This information is crucial for determining their potential applications. For instance, a high glass transition temperature (Tg) would suggest suitability for high-performance applications, while a defined melting temperature (Tm) would indicate a semi-crystalline material.
Table 1: Key Characterization Techniques and Expected Information
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of functional groups (ester, ketone, aromatic rings, oxime). |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the polymer's chemical structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). |
Protocol 3: Standard Characterization Workflow
-
FTIR Analysis:
-
Acquire an FTIR spectrum of the dry polymer sample.
-
Identify characteristic peaks:
-
Ester C=O stretch: ~1720-1740 cm⁻¹
-
Ketone C=O stretch: ~1680-1700 cm⁻¹
-
Aromatic C=C stretch: ~1500-1600 cm⁻¹
-
C-O stretch: ~1100-1300 cm⁻¹
-
For modified polymers, look for the C=N oxime peak around 1650 cm⁻¹.
-
-
-
NMR Analysis:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Integrate the proton signals to confirm the ratio of aromatic to aliphatic protons, consistent with the polymer structure.
-
In the ¹³C NMR spectrum, identify the carbonyl carbons of the ester (~170 ppm) and ketone (~200 ppm) groups.
-
-
GPC Analysis:
-
Dissolve the polymer in a suitable solvent for GPC (e.g., THF or chloroform).
-
Run the sample through a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
-
Thermal Analysis (TGA/DSC):
-
For TGA, heat a small sample of the polymer under a nitrogen atmosphere from room temperature to ~600°C at a heating rate of 10°C/min. Determine the onset of decomposition.
-
For DSC, heat the sample to above its expected melting point, cool it down, and then heat it again (heat-cool-heat cycle) at a rate of 10°C/min. Determine the Tg from the second heating scan.
-
References
-
Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available from: [Link]
-
National Institutes of Health. Non-solvent post-modifications with volatile reagents for remarkably porous ketone functionalized polymers of intrinsic microporosity. Available from: [Link]
-
ACS Publications. Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. Available from: [Link]
-
ResearchGate. Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. Available from: [Link]
-
Royal Society of Chemistry. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Available from: [Link]
-
VTechWorks. Synthesis and Characterization of Cycloaliphatic and Aromatic Polyester/Poly(dimethylsiloxane) Segmented Copolymers. Available from: [Link]
-
Semantic Scholar. Sequential Post-polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. Available from: [Link]
-
ResearchGate. Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. Available from: [Link]
- Google Patents. Poly(keto-esters).
-
Royal Society of Chemistry. Ketone-functionalized conjugated organic polymers boost red-light-driven molecular oxygen-mediated oxygenation. Available from: [Link]
-
ACS Publications. Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. Available from: [Link]
-
MDPI. Enzymatic Synthesis of Biobased Polyesters and Polyamides. Available from: [Link]
-
ResearchGate. Synthesis of an α-keto polyester by (trans)esterification reaction catalysed by CALB and conjugation to isoniazid (INH). Available from: [Link]
-
KURENAI Repository. Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones. Available from: [Link]
-
National Institutes of Health. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. Available from: [Link]
-
MDPI. Recent Advances in the Enzymatic Synthesis of Polyester. Available from: [Link]
-
YouTube. Condensation Polymerisation of Polyesters. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and thermal properties of poly(ether keto amide)s. Available from: [Link]
-
PubMed. A facile route to ketene-functionalized polymers for general materials applications. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Non-solvent post-modifications with volatile reagents for remarkably porous ketone functionalized polymers of intrinsic microporosity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Post-polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketone-functionalized conjugated organic polymers boost red-light-driven molecular oxygen-mediated oxygenation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05816J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A facile route to ketene-functionalized polymers for general materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrolidinone Derivatives from 5-(3-Methylphenyl)-5-oxovaleric acid
Introduction: The Significance of Pyrrolidinones and a Strategic Synthetic Overview
The pyrrolidinone (or γ-lactam) scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of a wide array of biologically active compounds. Its prevalence stems from its ability to mimic peptide bonds, its favorable pharmacokinetic properties, and its synthetic accessibility. Derivatives of pyrrolidinone exhibit a broad spectrum of therapeutic activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects.
This document provides a comprehensive guide for the synthesis of 5-(3-methylphenyl)pyrrolidin-2-one and its derivatives, starting from the readily accessible keto acid, 5-(3-Methylphenyl)-5-oxovaleric acid. The primary synthetic strategy detailed herein is the one-pot reductive amination of the ketone moiety, followed by a spontaneous intramolecular cyclization (lactamization) to furnish the desired γ-lactam ring system. This approach is highly efficient, often proceeding with high yields and offering opportunities for stereochemical control.
We will explore several robust protocols, detailing the underlying chemical principles, experimental setup, and data interpretation. The causality behind experimental choices, such as the selection of reagents and reaction conditions, will be thoroughly explained to provide researchers with a deep understanding of the synthetic process.
Core Synthetic Strategy: Reductive Amination and Intramolecular Cyclization
The conversion of this compound to the corresponding pyrrolidinone derivative hinges on a tandem reaction sequence. The ketone carbonyl is first converted into an imine intermediate through reaction with an amine source. This imine is then reduced in situ to an amine. The resulting amino acid subsequently undergoes a rapid intramolecular cyclization to form the thermodynamically stable five-membered lactam ring.
The general transformation is depicted below:
Caption: General workflow for the synthesis of 5-(3-methylphenyl)pyrrolidin-2-one.
Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination for Chiral Pyrrolidinones
For applications requiring enantiomerically pure pyrrolidinones, an asymmetric approach is essential. Ruthenium-catalyzed asymmetric reductive amination (ARA) of keto acids provides a powerful method to synthesize chiral lactams with high enantioselectivity.[1][2] This one-pot cascade process utilizes a chiral Ru-catalyst, an ammonia source, and hydrogen gas as the reductant.
Scientific Rationale
The success of this protocol lies in the use of a chiral ruthenium catalyst which coordinates to the transiently formed imine intermediate. The chiral ligands on the metal center create a stereochemically defined environment, directing the hydride transfer from H₂ to one face of the imine, thus establishing the stereocenter at the 5-position of the resulting pyrrolidinone. The use of an ammonium salt as the nitrogen source is operationally simple and cost-effective.[1]
Experimental Protocol
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂
-
(R,R)-Ts-DPEN (chiral ligand)
-
2-Propanol (i-PrOH)
-
Hydrogen gas (H₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a high-pressure reactor, add this compound (1.0 mmol), ammonium acetate (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.005 mmol), and (R,R)-Ts-DPEN (0.01 mmol).
-
Purge the reactor with an inert gas (argon or nitrogen) three times.
-
Add degassed 2-propanol (5 mL) via syringe.
-
Pressurize the reactor with hydrogen gas to 50 atm.
-
Stir the reaction mixture vigorously at 80 °C for 24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the enantiomerically enriched 5-(3-methylphenyl)pyrrolidin-2-one.
Expected Data
| Starting Material | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | (R)-5-(3-methylphenyl)pyrrolidin-2-one | 1.0 | >90 | >95 |
Note: Yields and ee are based on literature for similar substrates and may require optimization for this specific compound.
Protocol 2: Calcium(II)-Catalyzed Reductive Amination under Solvent-Free Conditions
For a more environmentally friendly and cost-effective approach, a calcium-catalyzed reductive amination offers an excellent alternative.[3] This method often proceeds under solvent-free conditions, reducing chemical waste and simplifying product isolation.
Scientific Rationale
Calcium(II) salts, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), act as Lewis acids to activate the ketone carbonyl, facilitating the formation of the imine intermediate. A silane, such as triethoxysilane, is used as a mild and effective reducing agent. The reaction proceeds efficiently at elevated temperatures, and the solvent-free conditions can enhance reaction rates.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, 1.2 equiv.)
-
Ca(NTf₂)₂ (5 mol%)
-
Triethoxysilane ((EtO)₃SiH, 1.5 equiv.)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the chosen primary amine (1.2 mmol), and Ca(NTf₂)₂ (0.05 mmol).
-
Heat the mixture to 80 °C with stirring.
-
To the molten mixture, add triethoxysilane (1.5 mmol) dropwise over 5 minutes.
-
Continue stirring at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be directly purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the N-substituted 5-(3-methylphenyl)pyrrolidin-2-one.
Protocol 3: One-Pot Tandem Reductive Amination using Borane-Based Reagents
A classic and highly reliable method for reductive amination involves the use of borane-based reducing agents.[4][5] Monotrifluoroacetoxyborane-amine complexes are particularly effective for a one-pot tandem reductive amination/cycloamidation of keto acids.[4][5]
Scientific Rationale
In this protocol, the borane-amine complex serves as both a catalyst and a reductant. The initial reaction between the keto acid and an amine forms an iminium ion intermediate. The borohydride species then delivers a hydride to the iminium carbon, generating the amino acid, which rapidly cyclizes to the lactam. This method is highly chemoselective and avoids the use of heavy metal catalysts.[4]
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., ammonium chloride for the parent lactam, or a primary amine for N-substituted derivatives)
-
Borane-amine complex (e.g., borane-ammonia complex)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the borane-amine complex (1.2 equiv.) in the anhydrous solvent.
-
Cool the solution to 0 °C and slowly add trifluoroacetic acid (1.2 equiv.). Stir for 15 minutes to pre-form the monotrifluoroacetoxyborane-amine reagent.
-
Add this compound (1.0 equiv.) and the amine source (1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for the one-pot tandem reductive amination/cycloamidation.
Conclusion
The synthesis of pyrrolidinone derivatives from this compound is a versatile and efficient transformation that can be achieved through several reliable methods. The choice of protocol will depend on the specific requirements of the research, such as the need for enantiopurity, cost-effectiveness, or environmental considerations. The detailed protocols and scientific rationales provided in this guide are intended to empower researchers to successfully synthesize these valuable compounds for their drug discovery and development programs.
References
-
Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, [Link][1][2]
-
Calcium(II)-Catalyzed Reductive Amination of Biomass-Derived Keto Acids to Functionalized Lactams under Solvent-Free Conditions. Organic Letters, [Link][3]
-
One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, [Link][4][5]
-
Lactate-Based Ionic Liquid Catalyzed Reductive Amination/Cyclization of Keto Acids under Mild Conditions: A Metal-Free Route To Synthesize Lactams. Semantic Scholar, [Link]
-
Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Publications, [Link]
-
One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. PubMed, [Link]
-
Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Semantic Scholar, [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]
- 5. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-(3-Methylphenyl)-5-oxovaleric Acid
Welcome to the technical support center for the purification of "5-(3-Methylphenyl)-5-oxovaleric acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this valuable keto acid intermediate. By understanding the principles behind the purification techniques and anticipating potential issues, you can significantly improve the purity, yield, and reproducibility of your experiments.
Understanding the Molecule and Potential Impurities
"this compound" is typically synthesized via the Friedel-Crafts acylation of toluene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This synthetic route, while effective, can lead to a range of impurities that must be removed to obtain a high-purity final product.
Common Impurities:
-
Isomeric Products: The acylation of toluene can result in a mixture of isomers, with the acyl group attaching at different positions on the aromatic ring. The primary isomers are the meta (3-position), ortho (2-position), and para (4-position) substituted products. The desired product is the meta isomer, but the others are common process-related impurities.
-
Unreacted Starting Materials: Incomplete reactions can leave residual toluene and glutaric anhydride in the crude product mixture.
-
Poly-acylated Byproducts: Under certain conditions, a second acylation can occur, leading to di-acylated toluene species.
-
Hydrolyzed Glutaric Anhydride: Exposure of glutaric anhydride to moisture will result in the formation of glutaric acid.
Purification Strategy Decision Workflow
Choosing the appropriate purification strategy depends on the scale of your synthesis and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for purification of this compound.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying crystalline solids. The goal is to dissolve the crude product in a minimal amount of a hot solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Q1: My product "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue with compounds that have relatively low melting points or when significant impurities are present.
-
Probable Cause & Solution:
-
High Impurity Level: A high concentration of impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Action: Attempt to remove some impurities before recrystallization. An acid-base extraction can be effective for removing neutral or basic impurities from your acidic product.[1]
-
-
Inappropriate Solvent: The solvent may be too nonpolar for your compound.
-
Action: Try a more polar solvent or a solvent mixture. For aromatic carboxylic acids, mixtures like ethanol/water or ethyl acetate/hexanes are often effective.[1]
-
-
Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal nucleation.
-
Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
Saturation Point Too High: The solution may be too concentrated.
-
Action: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.
-
-
Q2: I have very low recovery after recrystallization. What went wrong?
A2: Low recovery is a frequent problem and can often be traced back to a few key experimental parameters.
-
Probable Cause & Solution:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even at low temperatures.[2]
-
Action: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can test for residual product in your current mother liquor by evaporating a small sample to see if a significant amount of solid remains.
-
-
Premature Crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose product.
-
Action: Preheat your filtration apparatus (funnel and receiving flask) with hot solvent before filtering your hot solution.[1]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Action: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
| Parameter | Recommendation for High Recovery |
| Solvent Volume | Use the minimum amount of hot solvent for dissolution. |
| Cooling Rate | Cool slowly to room temperature, then in an ice bath. |
| Washing | Use a minimal amount of ice-cold solvent. |
Q3: My recrystallized product is still impure. What are my next steps?
A3: If a single recrystallization does not provide the desired purity, consider the following:
-
Probable Cause & Solution:
-
Co-crystallization of Impurities: The impurities may have very similar solubility profiles to your desired product in the chosen solvent.
-
Action 1: Second Recrystallization: A second recrystallization from the same or a different solvent system can often improve purity.
-
Action 2: Change of Purification Technique: If isomeric impurities are the problem, recrystallization alone may not be sufficient. Column chromatography is often necessary to separate compounds with very similar structures.
-
-
Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Q1: My carboxylic acid is streaking badly on the TLC plate and the column. How can I fix this?
A1: Streaking is a very common issue when running carboxylic acids on silica gel.
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Probable Cause & Solution:
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Interaction with Silica Gel: Silica gel is slightly acidic, but the carboxyl group of your product is more acidic. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of your acid on the silica surface, causing the compound to move as a streak rather than a compact spot.[1]
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Action: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (mobile phase).[1] This acidic modifier will keep your carboxylic acid fully protonated, preventing its interaction with the silica and resulting in sharper bands.
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Q2: I can't find a solvent system that gives good separation of my product from an impurity on the TLC plate.
A2: Finding the right eluent is key to a successful separation.
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Probable Cause & Solution:
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Inappropriate Polarity: The polarity of your eluent may be too high or too low.
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Action: Systematically vary the ratio of your polar and nonpolar solvents. A good starting point for aromatic keto acids is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent.
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Similar Polarity of Compounds: Your product and the impurity may have very similar polarities, making separation difficult.
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Action: Try a different solvent system. For example, if hexanes/ethyl acetate is not working, consider dichloromethane/methanol. Sometimes, a three-component solvent system can provide the necessary selectivity.
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Q3: My product is not eluting from the column.
A3: This indicates that your compound is too strongly adsorbed to the silica gel.
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Probable Cause & Solution:
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Eluent Polarity is Too Low: The mobile phase is not polar enough to displace your compound from the stationary phase.
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Action: Gradually increase the polarity of your eluent. If you are running a gradient, ensure the final polarity is high enough. For very polar compounds, a small amount of methanol in dichloromethane or ethyl acetate may be necessary. Remember to add your acidic modifier (acetic or formic acid) to any new eluent system you try.
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Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure. The ideal solvent should be determined through small-scale solubility tests.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.
- Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube. Good starting solvents to test include toluene, ethyl acetate, ethanol, and mixtures such as ethanol/water and ethyl acetate/hexanes.
- Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
- Heat the test tubes that did not show room temperature solubility. A good solvent will dissolve the compound when hot.
- Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystalline solid.
2. Dissolution:
- Place the crude "this compound" in an Erlenmeyer flask.
- Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate).
- Continue adding the hot solvent until the solid just dissolves.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
- If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is preheated to prevent premature crystallization.
5. Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
7. Drying:
- Allow the crystals to air dry on the filter paper, or for a more thorough drying, place them in a vacuum oven.
Protocol 2: Column Chromatography
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate with 1% acetic acid).
- The ideal eluent will give your desired product an Rf value of approximately 0.3-0.4 and good separation from all impurities.
2. Column Packing:
- Choose an appropriately sized column based on the amount of crude product.
- Pack the column with silica gel using the chosen eluent (containing 1% acetic acid). Ensure there are no air bubbles or cracks in the silica bed.
3. Sample Loading:
- Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
- Carefully load the solution onto the top of the silica gel bed.
4. Elution:
- Begin eluting the column with your chosen solvent system.
- Collect fractions in test tubes or other suitable containers.
5. Fraction Analysis:
- Monitor the elution process by spotting the collected fractions on TLC plates and visualizing them (e.g., under a UV lamp).
- Combine the fractions that contain the pure product.
6. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified "this compound."
Final Purity Assessment
After purification, it is crucial to assess the purity of the final product. The following techniques are recommended:
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Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. The absence of impurity peaks is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
By following these guidelines and troubleshooting steps, you will be well-equipped to purify "this compound" to a high degree of purity, ensuring the quality and reliability of your subsequent research and development activities.
References
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Common byproducts in the synthesis of "5-(3-Methylphenyl)-5-oxovaleric acid"
Welcome to the Technical Support Center for the synthesis of 5-(3-Methylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of toluene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide will help you identify, mitigate, and troubleshoot these common issues.
Reaction Overview: Friedel-Crafts Acylation of Toluene with Glutaric Anhydride
The fundamental reaction is as follows:
Caption: General scheme for the Friedel-Crafts acylation of toluene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Why is the para isomer the major product, and how can I favor the formation of the desired meta isomer?
Answer: The methyl group on the toluene ring is an ortho, para-directing group due to its electron-donating nature, which stabilizes the carbocation intermediate at these positions. However, in Friedel-Crafts acylation, the para product, 5-(4-methylphenyl)-5-oxovaleric acid, is predominantly formed due to steric hindrance.[1] The bulky acylium ion complex has difficulty accessing the ortho positions adjacent to the methyl group.
Unfortunately, significantly favoring the meta isomer in a standard Friedel-Crafts acylation is challenging. The meta isomer is a minor product of this reaction. Alternative synthetic strategies may be required if a high yield of the pure meta isomer is necessary.
Troubleshooting Isomer Ratios:
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired meta isomer | Inherent regioselectivity of the Friedel-Crafts reaction on toluene. | Consider alternative synthetic routes for the meta isomer. |
| High proportion of ortho isomer | Lower reaction temperatures can sometimes slightly increase the proportion of the kinetically favored ortho product. | Conduct the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) to favor the thermodynamically more stable para isomer, which may simplify purification by reducing the number of major isomers. |
FAQ 2: What are the common byproducts I should expect besides the isomeric products?
Answer: Beyond the primary isomeric products (ortho, meta, and para), several other byproducts can form:
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Intramolecular Cyclization Products (Tetralones): Under the acidic conditions of the reaction, the initial keto-acid products can undergo a subsequent intramolecular Friedel-Crafts reaction, leading to the formation of tetralone derivatives. This is a key step in the Haworth synthesis of polycyclic aromatic hydrocarbons.[2][3][4][5]
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Polyacylation Products: While less common in acylation compared to alkylation due to the deactivating nature of the ketone group on the product, some polyacylation can occur, especially with a high excess of the acylating agent or a highly active catalyst.[6]
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Unreacted Starting Materials: Incomplete reactions will result in the presence of toluene and glutaric acid (from the hydrolysis of the anhydride) in the final product mixture.
Caption: Pathways to common byproducts in the synthesis.
Troubleshooting Byproduct Formation:
| Issue | Potential Cause | Recommended Solution |
| Significant formation of tetralones | High reaction temperature or prolonged reaction time, driving the intramolecular cyclization. | Maintain a lower reaction temperature (0-25°C) and monitor the reaction closely by TLC to stop it once the primary product is formed. |
| Presence of polyacylated products | Excess of glutaric anhydride and/or catalyst. | Use a stoichiometric amount or a slight excess of toluene relative to the glutaric anhydride. |
| Incomplete reaction | Inactive catalyst (due to moisture), insufficient reaction time, or low temperature. | Ensure all reagents and glassware are anhydrous. Increase the reaction time or slightly raise the temperature, while monitoring for byproduct formation. |
FAQ 3: My reaction mixture turned into a thick, unmanageable slurry. What happened and what should I do?
Answer: The formation of a thick precipitate is a common occurrence in Friedel-Crafts acylation reactions. This is due to the complexation of the ketone product with the aluminum chloride catalyst.[7] This complex is often insoluble in the reaction solvent.
This is generally not a cause for alarm and is often resolved during the workup. The key is to ensure the mixture remains stirrable to allow for even heat distribution. If the slurry becomes too thick to stir, you can add a small amount of additional anhydrous solvent. The complex will be broken down during the quenching step when the reaction mixture is poured into ice-cold dilute acid.[7]
FAQ 4: How can I effectively remove the aluminum chloride catalyst during the workup?
Answer: The removal of aluminum chloride is a critical step for obtaining a clean product. The standard procedure involves quenching the reaction mixture by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[8][9] This hydrolyzes the aluminum salts, making them water-soluble.
Troubleshooting Catalyst Removal:
| Issue | Potential Cause | Recommended Solution |
| Persistent emulsion during extraction | Incomplete hydrolysis of aluminum salts. | Ensure the aqueous phase is sufficiently acidic (pH 1-2). Add more concentrated HCl if necessary. |
| Product contaminated with aluminum salts | Inefficient extraction. | After the initial quench, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with dilute HCl, followed by water and brine. |
Analytical Characterization
Accurate identification of the desired product and any byproducts is crucial. Here are the expected NMR signatures for the isomeric products.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-(4-Methylphenyl)-5-oxovaleric acid | Aromatic H: ~7.8 (d), ~7.2 (d); -CH₂-CO-Ar: ~3.0 (t); -CH₂-COOH: ~2.5 (t); -CH₂-CH₂-: ~2.0 (quintet); Ar-CH₃: ~2.4 (s) | C=O (ketone): ~198; C=O (acid): ~178; Aromatic C: ~144, ~134, ~129, ~128; -CH₂-CO-Ar: ~35; -CH₂-COOH: ~33; -CH₂-CH₂-: ~20; Ar-CH₃: ~21 |
| This compound | Aromatic H: ~7.7-7.3 (m); -CH₂-CO-Ar: ~3.0 (t); -CH₂-COOH: ~2.5 (t); -CH₂-CH₂-: ~2.0 (quintet); Ar-CH₃: ~2.4 (s) | C=O (ketone): ~199; C=O (acid): ~178; Aromatic C: ~138, ~137, ~134, ~128.5, ~128, ~125; -CH₂-CO-Ar: ~35; -CH₂-COOH: ~33; -CH₂-CH₂-: ~20; Ar-CH₃: ~21 |
| 5-(2-Methylphenyl)-5-oxovaleric acid | Aromatic H: ~7.6-7.2 (m); -CH₂-CO-Ar: ~3.0 (t); -CH₂-COOH: ~2.5 (t); -CH₂-CH₂-: ~2.0 (quintet); Ar-CH₃: ~2.5 (s) | C=O (ketone): ~202; C=O (acid): ~178; Aromatic C: ~138, ~136, ~132, ~131, ~128, ~125; -CH₂-CO-Ar: ~38; -CH₂-COOH: ~33; -CH₂-CH₂-: ~20; Ar-CH₃: ~21 |
Note: These are approximate values and may vary slightly depending on the solvent and concentration.
Purification Protocols
Separating the desired meta isomer from the major para isomer and other byproducts can be challenging.
Protocol 1: Fractional Crystallization
-
Solvent Selection: A mixture of solvents is often effective. Toluene, ethyl acetate, and hexane are good starting points.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot toluene or ethyl acetate.
-
Slowly add a non-polar solvent like hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
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The less soluble para isomer will often crystallize out first.
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Filter the crystals and concentrate the mother liquor, which will be enriched in the meta and ortho isomers.
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Repeat the process to further enrich the desired isomer.
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Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. A common starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to 30-40% ethyl acetate.
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Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure desired isomer.
Caption: Purification strategies for isolating the desired product.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Answered: 6. Haworth Synthesis Friedel Crafts FIRST Clemensen acylation Anhydrous AICI, A reduction CH2 +soCI, CH2 CH2 Zn[Hg), conc. HCI Wolff-Kishner Reduction NH,-NH, &… | bartleby [bartleby.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Troubleshooting low yields in the preparation of "5-(3-Methylphenyl)-5-oxovaleric acid"
Technical Support Center: Synthesis of 5-(3-Methylphenyl)-5-oxovaleric acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction for higher yields and purity.
Troubleshooting Guide: Addressing Low Yields
This section is structured to address the most common issues encountered during the synthesis, from complete reaction failure to suboptimal yields.
Q1: My reaction has failed completely, or my yield is near-zero. What are the most critical factors to investigate first?
A complete failure in a Friedel-Crafts acylation almost always points to a fundamental problem with one of the core components: the catalyst or the reaction environment.
Answer: The primary culprits for reaction failure are catalyst deactivation and the presence of moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive and will be rendered inactive by even trace amounts of water.[1] Furthermore, the reaction requires a sufficient molar equivalent of the catalyst to proceed.
Immediate Troubleshooting Steps:
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Verify Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator). Solvents must be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
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Assess Catalyst Quality and Stoichiometry: AlCl₃ should be a fine, free-flowing powder. If it is clumpy or discolored, it has likely been compromised by moisture. Crucially, Friedel-Crafts acylation is not a catalytic reaction in the traditional sense; it requires at least a stoichiometric amount of AlCl₃.[1][2] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it.[1] For the reaction between toluene and glutaric anhydride, at least two equivalents of AlCl₃ are recommended—one for each carbonyl group on the anhydride.
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Check Reagent Purity: Ensure the toluene and glutaric anhydride are pure and free from contaminants that could react with the catalyst.
| Parameter | Critical Checkpoint | Recommended Action |
| Catalyst (AlCl₃) | Activity & Quantity | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure at least 2.0 molar equivalents relative to glutaric anhydride are used. |
| Solvents/Reagents | Water Content | Use anhydrous grade solvents. Dry toluene over a suitable agent if necessary. Handle all reagents under an inert atmosphere. |
| Glassware | Residual Moisture | Oven-dry all glassware immediately before use and assemble the apparatus while hot, cooling under an inert gas stream. |
| Reaction Setup | Atmospheric Exposure | Use septa and cannulation techniques for reagent transfer. Maintain a positive pressure of nitrogen or argon throughout the reaction. |
Q2: My yield is consistently low (e.g., below 60%), but the reaction is working. How can I optimize the process?
Low yields, where the product is forming but inefficiently, point toward suboptimal reaction conditions or inefficient work-up procedures.
Answer: Temperature control, reaction time, and the order of addition are key parameters for optimization. Excessively high temperatures can lead to side reactions, while temperatures that are too low may result in an incomplete reaction.[1]
Optimization Strategies:
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Temperature Management: The formation of the acylium ion electrophile and its subsequent reaction with toluene is highly temperature-dependent. The initial addition of AlCl₃ and glutaric anhydride should be done at a low temperature (0-5 °C) to control the initial exothermic reaction. After the addition of toluene, the reaction may be allowed to slowly warm to room temperature or be gently heated to ensure completion.[3][4]
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Order of Reagents: The standard and most effective method is to first form a complex between the AlCl₃ and glutaric anhydride in the solvent before adding the toluene. This ensures the reactive acylium ion is readily available to acylate the aromatic ring.
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Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. Quenching the reaction too early will leave unreacted starting materials, while excessively long reaction times can sometimes lead to product degradation or side reactions.
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Efficient Work-up: The product is complexed with AlCl₃ and must be liberated during the quench. A slow, careful addition of the reaction mixture to a mixture of crushed ice and concentrated HCl is critical. This hydrolyzes the aluminum salts and breaks the complex, allowing the organic product to be extracted. Insufficient acidification can lead to the formation of aluminum hydroxides, which can emulsify the mixture and trap the product.
Q3: I'm observing a mixture of products in my crude sample. What are these impurities and how can they be minimized?
The primary impurity in this reaction is typically an isomeric product resulting from the directing effects of the methyl group on the toluene ring.
Answer: The methyl group of toluene is an ortho, para-directing activator. The desired product, 5-(3-methyl phenyl)-5-oxovaleric acid, results from acylation at the para position (C4), which is sterically favored. However, some acylation at the ortho position (C2) is expected, yielding 5-(2-methyl phenyl)-5-oxovaleric acid.[5]
Minimizing Isomer Formation:
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Lower Reaction Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures. Running the reaction at 0 °C instead of room temperature may increase the ratio of the para product to the ortho product.
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Choice of Solvent: The polarity of the solvent can influence regioselectivity. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene (though it is deactivating) are sometimes used to enhance para-selectivity, although dichloromethane or 1,2-dichloroethane are more common and practical choices.
Polyacylation is not a significant concern in Friedel-Crafts acylation because the introduction of the acyl group (a ketone) deactivates the aromatic ring, making it less susceptible to a second substitution.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this Friedel-Crafts acylation?
Answer: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
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Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to a carbonyl oxygen of glutaric anhydride. This complex then rearranges, leading to the cleavage of a C-O bond to form a highly reactive, resonance-stabilized acylium ion.
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Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
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Restoration of Aromaticity: A base (such as the AlCl₄⁻ formed in the first step) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product complexed to AlCl₃.[6]
Q2: Why is toluene used as the starting material? Could other substituted benzenes be used?
Answer: Toluene is used because its methyl group is an activating, ortho, para-directing substituent, which facilitates the electrophilic attack. This makes the reaction more facile than with unsubstituted benzene. Strongly deactivated aromatic rings, such as those with nitro (-NO₂) or carbonyl (-COR) groups, will not undergo Friedel-Crafts acylation.[1][2][9] Aromatic rings with basic functional groups like amines (-NH₂) are also unsuitable as they will preferentially react with and deactivate the Lewis acid catalyst.[10][11]
Q3: What is the best method for purifying the final product?
Answer: this compound is a solid carboxylic acid.
-
Recrystallization: This is the most effective method for purification if isomeric impurities are minimal. A suitable solvent system might include toluene, ethyl acetate/hexanes, or an aqueous ethanol mixture. The ideal solvent will dissolve the compound when hot but not when cold.
-
Column Chromatography: If significant amounts of the ortho-isomer are present and separation is required, silica gel column chromatography is necessary. A solvent system of increasing polarity (e.g., starting with hexanes/ethyl acetate and gradually increasing the ethyl acetate concentration) will typically allow for the separation of the isomers.
Detailed Experimental Protocol
This protocol provides a baseline for the synthesis. Quantities can be scaled as needed.
Reagents & Equipment:
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
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Toluene (anhydrous)
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Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
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Crushed Ice
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
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Three-neck round-bottom flask, addition funnel, condenser, magnetic stirrer, inert gas supply (N₂ or Ar).
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, and a condenser connected to an inert gas line.
-
Initial Charge: To the flask, add anhydrous dichloromethane (e.g., 100 mL for a 0.1 mol scale reaction) and glutaric anhydride (1.0 eq). Begin stirring and cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred suspension. Maintain the temperature between 0-5 °C. The mixture may become a thick slurry. Allow it to stir for 30 minutes at 0 °C after the addition is complete.
-
Toluene Addition: Dissolve toluene (1.1 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Prepare a large beaker containing a mixture of crushed ice (approx. 300 g per 0.1 mol AlCl₃) and concentrated HCl (approx. 50 mL per 0.1 mol AlCl₃). Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Once all the ice has melted and the aluminum salts have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving yield issues in your synthesis.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
- LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- University of Wisconsin-Madison. (n.d.). Electrophilic Aromatic Substitution: Friedel-Crafts Acylation of Toluene.
- SlidePlayer. (n.d.). Organic Reaction Mechanism.
- LibreTexts Chemistry. (2023). Friedel-Crafts Reactions.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Troubleshooting for 5-(3-Methylphenyl)-5-oxovaleric acid
From the Desk of the Senior Application Scientist
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm trying to dissolve 5-(3-Methylphenyl)-5-oxovaleric acid directly into my phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve or forms a precipitate. Why is this happening?
Answer:
This is a common and expected issue stemming from the physicochemical properties of the molecule. This compound possesses two key structural features that dictate its solubility: a lipophilic (water-fearing) methylphenyl ring and a weakly acidic carboxylic acid group.
-
The Role of pH and pKa: The carboxylic acid group has an estimated pKa value in the range of 4.5 to 5.0. The pKa is the pH at which the group is 50% protonated (COOH) and 50% deprotonated (COO⁻).
-
At pH below the pKa: The carboxylic acid is predominantly in its neutral, protonated (R-COOH) form. This form is less polar and significantly less soluble in water.
-
At pH above the pKa: The group deprotonates to form a carboxylate salt (R-COO⁻). This ionic form is much more polar and, therefore, more soluble in aqueous solutions like your buffer.
-
At a physiological pH of 7.4, while some of the compound will be deprotonated, the inherent lipophilicity from the methylphenyl ring can still limit its overall solubility, leading to the precipitation you are observing. Direct dissolution in aqueous buffers is rarely a successful strategy for compounds of this class.
Caption: Ionization state of the carboxylic acid group as a function of pH.
Question 2: What is the standard, first-line procedure for preparing this compound for a biological assay?
Answer:
The industry-standard best practice is to first create a concentrated stock solution in a water-miscible organic solvent. This stock can then be serially diluted into your final aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and relatively low toxicity in many biological systems at low final concentrations.
-
Pre-Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a high concentration, typically in the range of 10-50 mM. It is crucial to start high to minimize the final percentage of DMSO in your assay.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the vial in a bath sonicator for 2-5 minutes to break up any remaining particulates.
-
-
Visual Confirmation: Ensure the solution is completely clear with no visible precipitate. This is now your stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Question 3: My DMSO stock is clear, but when I dilute it into my cell culture media (pH 7.4), the compound immediately precipitates. How do I solve this?
Answer:
This is a critical and frequent challenge known as "compound crashing." It occurs because the compound, which is stable in 100% DMSO, is suddenly exposed to a predominantly aqueous environment where its solubility is much lower. The key is to systematically optimize the final buffer conditions.
Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.
Most cell-based assays are sensitive to organic solvents. A final DMSO concentration above 0.5% (v/v) can lead to cellular stress or off-target effects. Always aim for the lowest possible final concentration.
| Assay Type | Typical Max. DMSO Tolerance |
| Cell-based Assays (general) | 0.1% - 0.5% |
| Enzymatic Assays | 1% - 5% (enzyme dependent) |
| In vivo (rodent) | < 5% (formulation dependent) |
As established, increasing the pH will increase the solubility of this compound. Perform a small-scale solubility test before your main experiment.
-
Prepare Buffers: Prepare a set of your base assay buffer (e.g., HBSS or Tris) adjusted to a range of pH values, such as 6.5, 7.0, 7.5, 8.0, and 8.5.
-
Spike in Compound: In separate clear microcentrifuge tubes, add the appropriate volume of your DMSO stock solution to each buffer to achieve your highest desired final concentration. For example, add 2 µL of a 10 mM stock to 998 µL of buffer for a final concentration of 20 µM.
-
Equilibrate: Incubate the tubes at the assay temperature (e.g., 37°C) for 30-60 minutes with gentle agitation.
-
Observe: Visually inspect each tube for precipitation (cloudiness or visible particles). For a more quantitative assessment, centrifuge the tubes at high speed (~14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.
| Buffer pH | Final DMSO % | Visual Observation |
| 6.5 | 0.2% | Heavy Precipitate |
| 7.0 | 0.2% | Moderate Precipitate |
| 7.5 | 0.2% | Clear Solution |
| 8.0 | 0.2% | Clear Solution |
This table illustrates that for this compound, a modest increase in buffer pH to ≥7.5 is highly effective at preventing precipitation.
Question 4: I have optimized the pH, but at very high concentrations, I still see some precipitation. Are there other options?
Answer:
Yes. If pH and co-solvent optimization are insufficient, you can explore the use of solubility-enhancing excipients. These must be validated to ensure they do not interfere with your assay.
-
Protein Carrier: For cell culture media or assays containing protein, adding bovine serum albumin (BSA) at a concentration of 0.1% to 1% can help solubilize lipophilic compounds by binding to them.
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 (typically 0.01% - 0.1%) can form micelles that encapsulate the compound, increasing its apparent solubility. Caution is advised as surfactants can disrupt cell membranes or inhibit enzymes at higher concentrations.
Always run a "vehicle control" in your experiment that includes the buffer, DMSO, and any excipients used, but not the compound, to ensure the vehicle itself has no biological effect.
References
-
Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]
-
Timm, M., et al. (2013). The impact of selected solvents on cell growth and viability. Journal of Biological Engineering. [Link]
-
Kratz, F. (2008). Albumin as a drug carrier: design of prodrugs, drug conjugates and nanoparticles. Journal of Controlled Release. [Link]
-
Gaucher, G., et al. (2005). Block copolymer micelles: from nano-sized drug carriers to smart therapeutic agents. Nano Today. [Link]
Technical Support Center: Scale-Up Synthesis of 5-(3-Methylphenyl)-5-oxovaleric Acid
Welcome to the technical support center for the synthesis of 5-(3-Methylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical synthesis. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your process.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of toluene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring. However, scaling this reaction from the lab bench to pilot or production scale introduces a unique set of challenges that require careful consideration and control. This guide will walk you through these challenges with practical solutions and detailed protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to a sluggish or incomplete Friedel-Crafts acylation. The most common culprits are related to the catalyst and reagents.
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any exposure to atmospheric moisture will deactivate the catalyst, leading to a stalled reaction.
-
Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a high-quality, anhydrous grade of AlCl₃ and handle it quickly in a glovebox or under a positive pressure of inert gas.
-
-
Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the ketone product, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: For scale-up, it is crucial to use at least one equivalent of AlCl₃ for every equivalent of glutaric anhydride. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial to drive the reaction to completion.
-
-
Poor Reagent Quality: The purity of your toluene and glutaric anhydride is also critical. Impurities can react with the catalyst or interfere with the reaction in other ways.
-
Solution: Use high-purity, anhydrous reagents. Toluene should be dried over a suitable drying agent before use.
-
Question 2: I'm observing the formation of significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
Answer:
The methyl group of toluene is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the Friedel-Crafts acylation of toluene with glutaric anhydride will produce a mixture of 5-(4-methylphenyl)-5-oxovaleric acid (para-isomer) and 5-(2-methylphenyl)-5-oxovaleric acid (ortho-isomer), in addition to the desired meta-isomer, this compound, which is typically the minor product. However, the reaction conditions can be tuned to influence the isomer ratio.
-
Steric Hindrance: The ortho-position is sterically hindered by the methyl group, which generally disfavors the formation of the ortho-isomer, especially with a bulky electrophile.[1]
-
Temperature Control: The isomer distribution in Friedel-Crafts reactions can be temperature-dependent.
-
Solution: Running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes improve the selectivity for the para-isomer over the ortho-isomer. However, achieving high selectivity for the meta-isomer is inherently difficult in this reaction. The primary method for obtaining the pure meta-isomer will be through purification.
-
Question 3: The workup of my large-scale reaction is proving to be hazardous and difficult to control. What are the best practices for quenching a large-scale Friedel-Crafts reaction?
Answer:
Quenching a large volume of a reaction mixture containing AlCl₃ can be highly exothermic and release HCl gas.[2] A controlled and safe workup procedure is essential.
-
Controlled Quenching: Slowly and carefully add the reaction mixture to a pre-cooled mixture of crushed ice and concentrated hydrochloric acid.[3] This will hydrolyze the aluminum chloride complexes and dissolve the aluminum salts in the aqueous layer.
-
Scale-up Tip: For larger batches, reverse addition (adding the ice/acid mixture to the reaction vessel) might be more controllable, but this should be done with extreme caution and efficient cooling. The use of a jacketed reactor with good temperature control is highly recommended.
-
-
Extraction and Washing: After quenching, the product needs to be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should then be washed with water, a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acid, and finally with brine.[1][3]
Question 4: I'm struggling to purify the final product and remove the isomeric impurities on a large scale. What are some effective purification strategies?
Answer:
Purification is a critical and often challenging step in the synthesis of this compound, primarily due to the presence of isomers.
-
Crystallization: This is the most viable method for large-scale purification. The different isomers will likely have different solubilities in various solvent systems, allowing for their separation through fractional crystallization.
-
Solvent Screening: A systematic screening of solvents (e.g., toluene, ethyl acetate, heptane, or mixtures thereof) is recommended to find a system that provides good discrimination between the desired meta-isomer and the ortho- and para-isomers.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent, and then allow it to cool slowly. The desired isomer may crystallize out, leaving the others in the mother liquor. Seeding with a small crystal of the pure product can aid in crystallization.
-
-
Chromatography: While column chromatography is a powerful tool for purification at the lab scale, it is often not practical or economical for large-scale production. However, it can be used to isolate a small amount of the pure desired isomer to use as a reference standard and for seeding crystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid catalyst instead of AlCl₃ for a more environmentally friendly process?
A1: Yes, there is a growing trend towards using more environmentally friendly solid acid catalysts like zeolites for Friedel-Crafts reactions in industrial settings. These catalysts are less hazardous, easier to handle, and can often be recycled. However, the reaction conditions will need to be re-optimized for the specific catalyst used.
Q2: Is it possible to use glutaric acid directly instead of glutaric anhydride?
A2: While some Friedel-Crafts acylations can be carried out with carboxylic acids, using the anhydride is generally more efficient as it is more reactive. Using the acid directly would likely require harsher conditions and may result in lower yields.
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting materials and the formation of the product.
-
Purity Assessment: HPLC is the preferred method for determining the isomeric purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the lab-scale synthesis and can be adapted for scale-up with appropriate engineering controls and safety precautions.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
Toluene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring. After the addition is complete, dissolve toluene (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition of toluene is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a well-stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, which will be a mixture of isomers, can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane).
-
| Parameter | Recommended Condition |
| Reactants | Toluene, Glutaric Anhydride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Workup | Quenching with HCl/ice, extraction, and washes |
| Purification | Crystallization |
Visualizing the Process
Reaction Mechanism:
Caption: Friedel-Crafts Acylation Mechanism
Troubleshooting Workflow:
Caption: Troubleshooting Low Yield Issues
References
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
Sources
Stability issues of "5-(3-Methylphenyl)-5-oxovaleric acid" under different conditions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(3-Methylphenyl)-5-oxovaleric acid. The stability of a compound is a critical parameter that can influence experimental outcomes, analytical accuracy, and the overall success of a research or development program. This document provides a comprehensive overview of potential stability issues for this compound under various experimental conditions. It is presented in a question-and-answer format to directly address common concerns and provide practical troubleshooting guidance. The protocols and recommendations provided herein are based on established principles of chemical stability and forced degradation studies, which are essential for understanding a molecule's intrinsic stability.[1][2][3]
While specific stability data for this compound is not extensively published, its chemical structure, featuring a ketone and a carboxylic acid functional group, allows for predictable behavior under stress conditions. This guide will equip you with the knowledge to anticipate and mitigate potential stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5] It is also advisable to protect it from light. Some sources suggest that related compounds may be air and light sensitive, and handling under an inert gas atmosphere could be beneficial for preserving purity over extended periods.
Q2: I've prepared a stock solution of this compound in an organic solvent. How should I store it?
A2: Whenever possible, it is best to prepare solutions fresh. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.[6] The choice of solvent is crucial; common solvents like DMSO, DMF, ethanol, and methanol are generally acceptable. However, the reactivity of the solvent with the ketone and carboxylic acid functionalities should be considered. For instance, protic solvents like methanol or ethanol could potentially esterify the carboxylic acid under certain conditions, especially with prolonged storage or in the presence of acidic or basic impurities.
Q3: My stored solution has developed a precipitate. What should I do?
A3: A precipitate could indicate either limited solubility at the storage temperature or chemical degradation to a less soluble product.[6] First, try gently warming the solution to see if the precipitate redissolves. If it does, you may need to store your solution at a higher temperature (if stability permits) or use a different solvent with better solubility. If the precipitate does not redissolve upon warming, it is likely a degradation product, and a fresh solution should be prepared.
Stability Under Experimental Conditions
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of compounds with carboxylic acid and ketone functionalities is often pH-dependent.[6]
-
Acidic Conditions (pH < 4): Under strongly acidic conditions and elevated temperatures, the carboxylic acid group is generally stable. However, the ketone functionality could be susceptible to reactions like acid-catalyzed aldol condensation if other reactive species are present.
-
Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH. However, the carboxylic acid will be deprotonated to its carboxylate form.
-
Basic Conditions (pH > 8): Alkaline conditions can promote degradation.[1] Keto-enol tautomerization can occur, potentially leading to side reactions. Furthermore, retro-aldol reactions or other base-catalyzed degradations are a possibility, especially at elevated temperatures.[1]
Q5: I am observing unexpected peaks in my HPLC chromatogram after my experiment. Could this be due to degradation?
A5: Yes, the appearance of new peaks is a common indicator of compound degradation. To confirm this, you should run a forced degradation study under your experimental conditions (e.g., pH, temperature, presence of other reagents) and analyze samples at different time points. This will help you identify the degradation products and determine the rate of degradation.
Q6: Is this compound sensitive to light?
A6: While specific photostability data is limited, compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation.[3] It is good practice to protect solutions of the compound from direct light exposure, especially for prolonged periods.[7] If you suspect photodegradation, you can perform a confirmatory study by exposing a solution to a controlled light source while keeping a control sample in the dark.
Q7: What is the likely impact of temperature on the stability of this compound?
A7: As with most chemical reactions, the rate of degradation of this compound will increase with temperature.[8] If your experimental protocol requires elevated temperatures, it is crucial to determine the compound's thermal stability under those conditions. A simple thermal stress test, as outlined in the protocols section, can provide valuable insights.
Q8: Are there any concerns about oxidative or reductive degradation?
A8: The chemical structure of this compound does not contain functional groups that are highly susceptible to mild oxidation or reduction. However, strong oxidizing agents should be avoided as they can potentially react with the aromatic ring or the aliphatic chain.[5] Similarly, strong reducing agents could reduce the ketone or carboxylic acid functionalities.
Experimental Protocols for Stability Assessment
Forced degradation studies are a systematic way to evaluate the intrinsic stability of a compound.[1][2] The following are generalized protocols that can be adapted to assess the stability of this compound.
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or your experimental temperature).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the aliquots by a stability-indicating analytical method, such as HPLC with UV detection, to quantify the remaining parent compound and any degradation products.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Incubation: Incubate the solution at an elevated temperature (e.g., 60°C or higher, depending on your experimental needs).
-
Time Points and Analysis: Follow steps 4 and 5 from the pH stability protocol.
-
Data Evaluation: Analyze the data to determine the rate of thermal degradation.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare two sets of solutions of the compound in a suitable solvent.
-
Light Exposure: Expose one set of solutions to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7]
-
Dark Control: Store the second set of solutions in the dark at the same temperature as the light-exposed samples.
-
Time Points and Analysis: At specified time points, withdraw aliquots from both sets and analyze them using a stability-indicating method.
-
Data Evaluation: Compare the degradation profiles of the light-exposed samples and the dark controls to assess the impact of light.
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following table is an example of how to summarize the results of a forced degradation study.
| Stress Condition | Incubation Time (hours) | Remaining Parent Compound (%) | Number of Degradation Products |
| pH 2 (40°C) | 0 | 100 | 0 |
| 24 | 98.5 | 1 | |
| pH 7 (40°C) | 0 | 100 | 0 |
| 24 | 99.2 | 0 | |
| pH 12 (40°C) | 0 | 100 | 0 |
| 24 | 85.3 | 3 | |
| 60°C (Thermal) | 0 | 100 | 0 |
| 24 | 92.1 | 2 | |
| Light Exposure | 0 | 100 | 0 |
| 24 | 96.8 | 1 | |
| Dark Control | 0 | 100 | 0 |
| 24 | 99.5 | 0 |
Visualization of Workflows
Forced Degradation Workflow
Caption: A generalized workflow for conducting forced degradation studies.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
-
5-(3-Methoxyphenyl)-3-methyl-5-oxovaleric acid Safety Data Sheet. AK Scientific, Inc. Link
-
5-(4-Methylphenyl)-5-oxovaleric acid Safety Data Sheet. Santa Cruz Biotechnology, Inc. September 3, 2020. Link
-
Safety Data Sheet. Sigma-Aldrich. November 6, 2025. Link
-
Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. November 10, 2025. Link
-
Barbas C, et al. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. 2005;77(5):1397-1404. Link
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2005;29(11):68-76. Link
-
2-Oxovaleric acid Safety Data Sheet. OU College of Dentistry. August 31, 2021. Link
-
Sharma G, et al. Forced Degradation Studies. MedCrave online. December 14, 2016. Link
-
Compound stability under different pH conditions. ResearchGate. Link
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. April 15, 2014. Link
-
Bajaj S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2012;69:1-22. Link
-
5-(3-METHYLPHENYL)-3-METHYL-5-OXOVALERIC ACID. BOC Sciences.
-
Stability issues of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in solution. Benchchem. Link
-
Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. PrepChem.com. Link
-
This compound. ChemicalBook. August 26, 2022. Link
-
This compound. ChemicalBook. Link
-
5-(4-Methylphenyl)-5-oxovaleric acid. Synblock. Link
-
Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid... ResearchGate. October 11, 2025. Link
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
Chemical and electrochemical oxidative stability test results for FAST... ResearchGate. Link
-
Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. National Institutes of Health. Link
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ResearchGate. August 6, 2025. Link
-
Chen Y, et al. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources. 2014;9(3):4063-4075. Link
-
Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. PubMed. May 10, 2016. Link
-
An Approach to Flavor Chemical Thermal Degradation Analysis. National Institutes of Health. December 23, 2023. Link
-
Thermal Treatment to Obtain 5-Hydroxymethyl Furfural (5-HMF), Furfural and Phenolic Compounds from Vinasse Waste from Agave. MDPI. January 20, 2023. Link
-
Kinetics of thermal degradation of methyltetrahydrofolic acid. ResearchGate. August 7, 2025. Link
-
5-(3-iodophenyl)-5-oxovaleric acid. Sigma-Aldrich. Link
-
Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. Hacettepe University Journal of the Faculty of Pharmacy. Link
-
5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid. BLDpharm. Link
-
Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Journal of Analytical Methods in Chemistry. April 26, 2021. Link
-
5-(4-Ethylphenyl)-5-oxovaleric acid. Santa Cruz Biotechnology, Inc. Link
-
Effect of pH on the stability of methacholine chloride in solution. PubMed. March 1998. Link
Sources
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Validation & Comparative
A Comparative Analysis of 5-(3-Methylphenyl)-5-oxovaleric acid and 5-phenyl-5-oxovaleric acid: Synthesis, Properties, and Applications
Introduction
In the landscape of organic synthesis and drug discovery, γ-keto acids serve as exceptionally versatile scaffolds. Their bifunctional nature, containing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of complex heterocyclic systems, polymers, and pharmacologically active molecules.[1] This guide provides an in-depth comparative study of two closely related γ-keto acids: 5-(3-Methylphenyl)-5-oxovaleric acid and its parent compound, 5-phenyl-5-oxovaleric acid .
While differing by only a single methyl group on the aromatic ring, this seemingly minor structural modification introduces significant distinctions in synthetic strategy, physicochemical properties, and potential biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of these two compounds, supported by experimental protocols and data, to inform their selection and application in research and development endeavors. We will explore the nuances of their synthesis via Friedel-Crafts acylation, compare their spectroscopic signatures, and discuss the implications of the methyl substituent on their potential as synthetic intermediates.
Physicochemical Properties: A Comparative Overview
The introduction of a methyl group to the phenyl ring, moving from 5-phenyl-5-oxovaleric acid to its 3-methylphenyl analogue, subtly alters the molecule's physical properties. The methyl group increases the molecular weight and enhances the lipophilicity of the compound, which can influence solubility in organic solvents and potentially affect its interaction with biological systems.
| Property | This compound | 5-phenyl-5-oxovaleric acid |
| Synonyms | 5-Oxo-5-(m-tolyl)pentanoic acid | 4-Benzoylbutyric acid |
| CAS Number | 36978-51-5[2] | 1501-05-9[3] |
| Molecular Formula | C₁₂H₁₄O₃[2] | C₁₁H₁₂O₃[4] |
| Molecular Weight | 206.24 g/mol [2] | 192.21 g/mol |
| Appearance | Solid (powder/crystal) | Colorless to pale yellow crystal/powder[4] |
| Melting Point | Data not consistently available | 126-129 °C[3][4] |
| Solubility | Soluble in many organic solvents | Soluble in ethanol and chloroform; insoluble in water[4] |
Synthesis via Friedel-Crafts Acylation: A Tale of Two Arenes
The primary route for synthesizing these aryl oxovaleric acids is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[5][6][7] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]
General Reaction Principle
The reaction proceeds by the Lewis acid activating the acylating agent (glutaric anhydride in this case) to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a monoacylated aryl ketone. A key feature of this reaction is that the product, an aryl ketone, is less reactive than the starting arene, which conveniently prevents further acylation reactions.[6][9]
Caption: General experimental workflow for Friedel-Crafts acylation.
Synthesis of 5-phenyl-5-oxovaleric acid
This synthesis involves the direct acylation of benzene with glutaric anhydride. Benzene, being a relatively stable aromatic compound, requires a stoichiometric amount of AlCl₃ to drive the reaction to completion, as the catalyst forms a complex with the resulting ketone product.[7]
Experimental Protocol:
-
Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂).
-
Reagent Addition: Cool the suspension in an ice bath (0-5 °C). Add a solution of glutaric anhydride (1.0 eq) and benzene (1.0 eq) in the same solvent dropwise from the addition funnel over 30-60 minutes. The reaction is exothermic and temperature control is crucial to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat under reflux (e.g., 60°C for 30 minutes) to ensure completion.[5]
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum complexes and separates the product.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[10] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove carboxylic acids), and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization.
Synthesis of this compound: A Note on Regioselectivity
The synthesis of the 3-methylphenyl isomer is more nuanced. A direct Friedel-Crafts acylation of toluene (methylbenzene) with glutaric anhydride would not be the preferred method.
Causality and Experimental Choice: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It is an ortho, para-director.[11] Therefore, the reaction would predominantly yield a mixture of 5-(2-methylphenyl)-5-oxovaleric acid and 5-(4-methylphenyl)-5-oxovaleric acid, with the para isomer usually favored due to reduced steric hindrance.[11]
To synthesize the desired meta isomer, This compound , an alternative strategy is required, such as:
-
Starting with a 3-substituted toluene derivative that directs acylation to the desired position.
-
Employing a multi-step synthesis involving a different coupling strategy.
While the specific protocol differs, the underlying principles of electrophilic substitution and the subsequent work-up procedure remain analogous to the synthesis of the unsubstituted parent compound. The key takeaway for the researcher is the critical importance of substituent effects in directing the regiochemical outcome of the Friedel-Crafts acylation.
Structural and Spectroscopic Characterization
The primary structural difference—the methyl group—is readily identifiable using standard spectroscopic techniques like NMR and IR.
| Spectroscopic Data | This compound (Expected) | 5-phenyl-5-oxovaleric acid (Expected) |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm, 4H), Aliphatic protons (multiplets, ~2.0-3.2 ppm, 6H), Methyl protons (singlet, ~2.4 ppm, 3H) , Carboxylic acid proton (broad singlet, >10 ppm, 1H). | Aromatic protons (multiplet, ~7.4-8.0 ppm, 5H), Aliphatic protons (multiplets, ~2.1-3.3 ppm, 6H), Carboxylic acid proton (broad singlet, >10 ppm, 1H). |
| ¹³C NMR | Ketone C=O (~199 ppm), Carboxylic C=O (~178 ppm), Aromatic carbons (~126-138 ppm, 6 signals), Aliphatic carbons (~20-35 ppm, 3 signals), Methyl carbon (~21 ppm) . | Ketone C=O (~199 ppm), Carboxylic C=O (~178 ppm), Aromatic carbons (~128-137 ppm, 4 signals), Aliphatic carbons (~20-35 ppm, 3 signals). |
| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1710 (C=O stretch, acid), ~1685 (C=O stretch, ketone), ~1600, 1450 (C=C aromatic stretch). | ~3300-2500 (broad, O-H stretch), ~1710 (C=O stretch, acid), ~1685 (C=O stretch, ketone), ~1600, 1450 (C=C aromatic stretch). |
The most telling differences are the appearance of a sharp singlet around 2.4 ppm in the ¹H NMR spectrum and an additional signal around 21 ppm in the ¹³C NMR spectrum for the 3-methylphenyl derivative, corresponding to the methyl group.
Comparative Performance in Synthetic Applications
Both molecules are valuable intermediates. Their utility often lies in subsequent transformations that leverage their dual functionality. A common synthetic pathway involves the reduction of the ketone followed by intramolecular cyclization to create polycyclic systems, which are prevalent in medicinal chemistry.
Caption: A potential two-step transformation of aryl-5-oxovaleric acids.
Performance Considerations:
-
Electronic Effects: The electron-donating methyl group in this compound can subtly influence the reactivity of the ketone carbonyl. While the effect from the meta position is less pronounced than from ortho or para positions, it can still impact reaction kinetics in subsequent steps compared to the unsubstituted phenyl ring.
-
Lipophilicity and Biological Activity: In drug development, increasing lipophilicity by adding alkyl groups like methyl can enhance a molecule's ability to cross cell membranes. Derivatives of 5-oxopyrrolidine (which can be formed from γ-keto acids) have shown promising anticancer and antimicrobial activities.[12][13] The methyl group on the phenyl ring could be used to modulate such properties, potentially improving efficacy or altering the selectivity of a drug candidate. For instance, studies on other molecular scaffolds have shown that the number and position of functional groups, like hydroxyl or methyl groups, can significantly influence antimicrobial activity.[14]
Conclusion
While this compound and 5-phenyl-5-oxovaleric acid are structurally analogous, they present distinct chemical personalities. The synthesis of the phenyl derivative is a straightforward application of Friedel-Crafts acylation on benzene. In contrast, the synthesis of the 3-methylphenyl isomer requires careful consideration of regioselectivity, as direct acylation of toluene is not a viable route.
The presence of the methyl group provides a clear spectroscopic handle for characterization and serves as a crucial tuning element for modulating the physicochemical and biological properties of the molecule and its downstream derivatives. For the medicinal chemist or materials scientist, this single methyl group offers an opportunity to fine-tune lipophilicity, steric profile, and electronic properties, making the 3-methylphenyl derivative a valuable tool for creating analogues with potentially enhanced performance in various applications. The choice between these two building blocks will ultimately depend on the specific synthetic target and the desired properties of the final product.
References
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Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & Limitations. Retrieved from [Link]
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Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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ChemBK. (2024). 5-Phenyl-5-oxopentanoic acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]
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Al-Zoubi, W., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 987. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 5-(3-Methylphenyl)-5-oxovaleric Acid Derivatives
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of novel scaffolds that can be readily modified to generate a diverse library of compounds is a cornerstone of drug discovery. 5-(3-Methylphenyl)-5-oxovaleric acid presents itself as such a scaffold. Its structure is characterized by three key functional regions ripe for chemical modification: a terminal carboxylic acid, a ketone carbonyl group, and a substituted phenyl ring. This inherent chemical versatility suggests that its derivatives could interact with a wide range of biological targets. While the parent compound is not extensively characterized in the literature, its structural motifs are present in molecules with known biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
This guide provides a framework for the systematic evaluation of novel this compound derivatives. We will explore rational synthetic strategies, propose robust protocols for comparative biological testing, and discuss the principles of establishing a rigorous structure-activity relationship (SAR). This document is intended for researchers in drug development, offering a scientifically grounded blueprint for unlocking the therapeutic potential of this promising chemical class.
Part 1: A Proposed Synthetic Strategy for Derivative Library Generation
The logical starting point for exploring the biological potential of the this compound scaffold is the synthesis of a focused library of derivatives. The synthetic strategy should independently address the three key functional regions of the molecule to allow for a clear SAR analysis.
Workflow for Derivative Synthesis
The following workflow outlines a rational approach to generating a diverse set of derivatives from the parent acid.
Caption: Proposed synthetic workflow for generating derivative libraries.
Experimental Protocol: Synthesis of Amide Derivatives (Series B)
This protocol details a standard procedure for coupling the parent acid with various amines, a common strategy for enhancing bioavailability and target interaction. The choice of a coupling agent like EDC/HOBt is crucial as it facilitates amide bond formation under mild conditions, preserving the integrity of other functional groups.
-
Solubilization: Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.) to the solution. Stir at room temperature for 30 minutes to form the active ester intermediate. The use of HOBt is known to suppress racemization and improve reaction efficiency[1].
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[2][3].
Part 2: Comparative Biological Evaluation
A multi-pronged screening approach is recommended to identify the primary biological activities of the synthesized derivatives. Based on the activities of structurally related compounds, we propose screening for anticancer, anti-inflammatory, and antimicrobial effects.
A. Anticancer Activity Screening
The presence of a keto-acid moiety is a feature in some molecules investigated for anticancer properties[4]. Therefore, a primary screen against a panel of cancer cell lines is a logical first step.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for each compound by plotting a dose-response curve[5][6].
| Derivative | Modification | Cell Line | IC₅₀ (µM) |
| Parent Acid | - | HCT116 | >100 |
| Series A-1 | Methyl Ester | HCT116 | 85.2 |
| Series B-1 | Phenyl Amide | HCT116 | 45.7 |
| Series B-2 | 4-Chlorophenyl Amide | HCT116 | 12.3 |
| Series C-1 | Hydrazone | HCT116 | >100 |
B. Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. A common in vitro model involves stimulating macrophages with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO)[3][7].
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test derivatives (1-100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound relative to the LPS-only control.
Many anti-inflammatory agents function by inhibiting the NF-κB signaling pathway, which is a master regulator of pro-inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS).
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-(3-Methylphenyl)-5-oxovaleric acid
In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is a cornerstone of regulatory submission and clinical success. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 5-(3-Methylphenyl)-5-oxovaleric acid, a key organic keto acid intermediate. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a comprehensive validation protocol grounded in established regulatory frameworks.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing not just the "how," but the critical "why" behind the experimental choices, ensuring scientific integrity and trustworthiness in your analytical data.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is a critical first step, dictated by the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and limitations.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Moderate; relies on chromatographic separation to resolve interferences. | High; mass-selective detection provides an additional layer of specificity. |
| Sensitivity | Generally in the microgram to high nanogram per mL range. | High; capable of detecting picogram to femtogram levels. |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | Prone to matrix effects that can impact quantification.[3] |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires specialized expertise. |
| Ideal Application | Assay and impurity quantification in drug substances and products. | Bioanalysis in complex matrices (e.g., plasma, urine), metabolite identification. |
Expert Insight: For routine analysis of a drug substance where concentration levels are relatively high and the matrix is clean, HPLC-UV is often the more pragmatic and cost-effective choice. However, for bioanalytical studies requiring high sensitivity to track pharmacokinetic profiles, the specificity and low detection limits of LC-MS/MS are indispensable.[4]
The Foundation of Trust: Regulatory Guidelines
All analytical method validation must be conducted in accordance with established guidelines to ensure data integrity and regulatory acceptance. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[1][5][6][7] For bioanalytical methods, the U.S. Food and Drug Administration (FDA) also provides specific guidance.[8][9][10][11]
The core validation parameters that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[1][12]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Below is a diagram illustrating the workflow for validating an analytical method.
Caption: A typical workflow for analytical method validation.
A Validated HPLC-UV Method for this compound
This section provides a detailed, step-by-step protocol for a validated reversed-phase HPLC-UV method suitable for the quantification of this compound in a drug substance.
Experimental Protocol
1. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.[13] The acidic mobile phase is crucial for achieving sharp, symmetrical peaks for acidic analytes like this compound by suppressing the ionization of the carboxylic acid group.[14][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the drug substance in the mobile phase to a final concentration within the calibration range.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, experimental approach, and typical acceptance criteria based on ICH guidelines.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte-spiked samples. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be free from interference at its retention time. Peak purity index should be > 0.99. |
| Linearity | Analyze at least five concentrations across the proposed range. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by the linearity, accuracy, and precision data. | 80-120% of the test concentration for an assay of a drug substance.[12] |
| Accuracy | Analyze samples of known concentration (at least three levels, three replicates each) across the range. Calculate the percentage recovery. | Mean recovery of 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the same standard. Intermediate Precision: Analysis performed by different analysts on different days with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio method is commonly used and visually verifiable. |
| Robustness | Deliberately vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | System suitability parameters should remain within acceptable limits. RSD of results should be ≤ 2.0%. |
High-Sensitivity Alternative: LC-MS/MS for Bioanalytical Applications
For the quantification of this compound in biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[16][17][18]
Key Considerations for LC-MS/MS Method Development
-
Sample Preparation: Extensive sample cleanup is often necessary to minimize matrix effects. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed.[13]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
Derivatization: For keto acids, derivatization can enhance ionization efficiency and chromatographic performance.[16][17]
-
Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.
Comparative Validation Parameters for LC-MS/MS
While the core validation principles remain the same, bioanalytical method validation has some specific considerations as outlined in the FDA's guidance.[9][10]
| Parameter | LC-MS/MS Specific Considerations |
| Selectivity | Assessed by analyzing at least six different sources of the blank matrix to ensure no endogenous interferences are present. |
| Matrix Effect | Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. |
| Recovery | The extraction efficiency of the analytical method, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. |
| Stability | The stability of the analyte in the biological matrix must be thoroughly investigated under various conditions (freeze-thaw, short-term, long-term, and stock solution stability). |
The logical relationship between these validation parameters is depicted in the diagram below.
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Spectroscopic analysis and confirmation of "5-(3-Methylphenyl)-5-oxovaleric acid" structure
An In-Depth Guide to the Spectroscopic Confirmation of 5-(3-Methylphenyl)-5-oxovaleric Acid: A Comparative Analysis
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a detailed, experience-driven walkthrough for the spectroscopic analysis of this compound, a keto-carboxylic acid of interest in synthetic chemistry. We will compare the primary analytical techniques—NMR, IR, and Mass Spectrometry—and delve into the rationale behind the experimental design, data interpretation, and validation.
The Analytical Imperative: Beyond Simple Confirmation
Confirming the structure of a molecule like this compound is not merely about matching a predicted mass or a few NMR peaks. It is about building a self-validating dossier of evidence where each piece of data corroborates the others, leaving no room for ambiguity. The choice of techniques and the specific parameters within each experiment are dictated by the molecule's functional groups: a carboxylic acid, a ketone, and a substituted aromatic ring.
Primary Techniques for Structural Elucidation
The standard and most robust approach for confirming the structure of a small organic molecule involves a triad of spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
Workflow for Structural Confirmation
Figure 1: A typical workflow for the synthesis and structural confirmation of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented by DEPT (Distortionless Enhancement by Polarization Transfer), provide a detailed map of the connectivity.
¹H NMR Analysis: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons).
-
Aromatic Region (~7.2-7.8 ppm): The 3-methylphenyl group will exhibit a complex splitting pattern for the four aromatic protons. The substitution pattern prevents simple first-order analysis, but the chemical shifts will be characteristic of an electron-withdrawing acyl group.
-
Aliphatic Chain (~2.5-3.2 ppm): Two methylene groups (-CH₂-) are expected. The methylene group alpha to the ketone (C4) will be deshielded and appear further downfield (around 3.1 ppm) as a triplet. The methylene group at C2, adjacent to the carboxylic acid, will also be a triplet around 2.6 ppm. The central methylene (C3) will be a quintet around 2.1 ppm, being coupled to the other two methylene groups.
-
Methyl Group (~2.4 ppm): A singlet corresponding to the three protons of the aryl methyl group.
-
Carboxylic Acid Proton (~12 ppm): A broad singlet, often exchangeable with D₂O, characteristic of a carboxylic acid proton.
¹³C NMR and DEPT Analysis: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.
| Carbon Atom | Expected Chemical Shift (ppm) | DEPT-135 |
| Carbonyl (Ketone) | ~198 | Absent |
| Carbonyl (Carboxylic Acid) | ~178 | Absent |
| Aromatic C-H | ~128-138 | Positive |
| Aromatic Quaternary | ~135-140 | Absent |
| Methylene (C4) | ~35 | Negative |
| Methylene (C2) | ~33 | Negative |
| Methylene (C3) | ~20 | Negative |
| Methyl | ~21 | Positive |
Causality in Experimental Choice: The use of DEPT-135 is a classic example of leveraging advanced NMR techniques for unambiguous assignment. A standard ¹³C spectrum would simply show eight signals, but DEPT-135 allows us to confidently assign the methyl, methylene, and methine carbons, which is critical for confirming the aliphatic chain structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The diagnostic absorption bands for this compound are highly characteristic.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C=O Stretch (Ketone): A strong, sharp absorption around 1685 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710 cm⁻¹, often appearing as a shoulder on the ketone peak.
-
C-O Stretch (Carboxylic Acid): A medium intensity band around 1280-1300 cm⁻¹.
-
Aromatic C=C Bends: Several sharp bands in the 1450-1600 cm⁻¹ region.
Comparative Insight: While NMR provides the structural backbone, IR offers definitive proof of the functional groups. For instance, distinguishing between an ester and a carboxylic acid is trivial with IR due to the presence or absence of the broad O-H stretch.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. For this compound (C₁₂H₁₄O₃), the expected molecular weight is 206.24 g/mol .
-
Molecular Ion Peak (M⁺): In Electron Ionization (EI), a peak at m/z = 206 would be expected. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ at m/z = 207 or the deprotonated molecule [M-H]⁻ at m/z = 205.
-
Key Fragmentation: A characteristic fragmentation would be the McLafferty rearrangement, common for ketones with a γ-hydrogen, leading to a neutral alkene loss and a charged enol. Another significant fragmentation is the cleavage of the acylium ion [CH₃C₆H₄CO]⁺ at m/z = 119.
Self-Validation through Data Integration: The high-resolution mass measurement confirming the elemental formula C₁₂H₁₄O₃ provides a critical check for the interpretation of the NMR data. The number of carbons and hydrogens determined by MS must match the count from ¹H and ¹³C NMR.
Figure 2: Interlinking evidence from different spectroscopic techniques for structural confirmation.
Alternative and Complementary Techniques
While the NMR/IR/MS triad is standard, other techniques can be employed, especially in complex cases or for confirming stereochemistry.
-
2D NMR (COSY, HSQC, HMBC): For more complex molecules, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) spectrum would definitively show the coupling between the adjacent methylene groups in the valeric acid chain. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) shows correlations over 2-3 bonds, which is instrumental in confirming the connection of the carbonyl carbon to the aromatic ring.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure. This is considered the "gold standard" for structural proof but is contingent on obtaining high-quality crystals.
Comparison: 2D NMR provides a higher level of confidence in the assignment of the carbon-hydrogen framework compared to 1D experiments alone, but at the cost of longer experiment times. X-ray crystallography is definitive but not always feasible. For a relatively simple molecule like this compound, 1D NMR, IR, and MS are generally sufficient and more resource-efficient.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the observation of the acidic proton.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Protocol 2: IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption frequencies and compare them to correlation tables.
Protocol 3: Mass Spectrometry (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated mass. Analyze the fragmentation pattern if MS/MS data is acquired.
Conclusion
The structural confirmation of this compound is a systematic process of data integration from multiple spectroscopic sources. While ¹H and ¹³C NMR delineate the carbon-hydrogen framework, IR spectroscopy provides irrefutable evidence of the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. The synergy between these techniques creates a self-validating dataset that meets the high standards of scientific integrity required in research and development. The choice to supplement this with 2D NMR or X-ray crystallography depends on the complexity of the molecule and the specific requirements of the project, but the foundational triad of NMR, IR, and MS remains the cornerstone of modern small molecule characterization.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS. Cengage Learning. [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. An essential reference for the interpretation of spectral data. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS) . A comprehensive, publicly accessible database of spectral data for organic compounds, useful for comparison. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Principles of Instrumental Analysis by Douglas A. Skoog, F. James Holler, and Stanley R. Crouch. A detailed overview of the instrumentation and theory behind analytical techniques. Cengage Learning. [Link]
Efficacy of different catalysts in the synthesis of "5-(3-Methylphenyl)-5-oxovaleric acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(3-Methylphenyl)-5-oxovaleric Acid
This compound is a valuable keto acid that serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). The presence of both a ketone and a carboxylic acid functionality, combined with the specific substitution pattern on the aromatic ring, makes it a versatile intermediate for creating complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
This guide provides an in-depth comparison of the efficacy of different catalytic strategies for the synthesis of this compound. We will explore the challenges associated with direct catalytic routes and detail more practical, multi-step approaches, providing experimental data to support the comparison.
The Challenge of Direct Friedel-Crafts Acylation: A Question of Regioselectivity
The most direct conceptual route to this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride. This reaction, catalyzed by a Lewis acid, would ideally attach the glutaroyl group to the toluene ring.
However, a fundamental principle of electrophilic aromatic substitution governs the regioselectivity of this reaction. The methyl group of toluene is an ortho-, para-directing activator. This means that incoming electrophiles, such as the acylium ion generated from glutaric anhydride, will preferentially add to the positions ortho (2 and 6) and para (4) to the methyl group. The desired meta-substitution (position 3) is electronically disfavored and occurs in negligible amounts, if at all.[1][2]
Experimental studies on the acylation of toluene with various acylating agents consistently show a strong preference for the formation of the para-isomer, often with selectivities exceeding 95%.[1][3] Therefore, direct Friedel-Crafts acylation of toluene is not a viable strategy for the efficient synthesis of this compound.
Alternative Synthetic Strategy: A Two-Step Approach via 3'-Methylacetophenone
A more practical and widely employed strategy involves a multi-step synthesis that circumvents the regioselectivity issue. This approach first establishes the desired meta-relationship between the methyl and acetyl groups and then elaborates the side chain to form the valeric acid moiety. The key intermediate in this pathway is 3'-methylacetophenone.
Step 1: Synthesis of 3'-Methylacetophenone
3'-Methylacetophenone can be synthesized through various methods, with the Friedel-Crafts acylation of toluene with acetyl chloride or acetic anhydride being a common, albeit indirect, approach that requires separation of the desired meta-isomer from the predominant para-isomer. A more direct route involves the reaction of m-toluonitrile with a methyl Grignard reagent or the oxidation of 3-ethyltoluene. For the purpose of this guide, we will focus on a modern, catalytic approach.
One effective method for the synthesis of 3'-methylacetophenone is the palladium-catalyzed cross-coupling reaction of 3-methylphenylboronic acid with a suitable acetylating agent.
Experimental Protocol: Palladium-Catalyzed Synthesis of 3'-Methylacetophenone
-
Materials: 3-methylphenylboronic acid, acetyl chloride, palladium(II) acetate (Pd(OAc)₂), 2,2'-bipyridinyl (bpy), trifluoroacetic acid (TFA), tetrahydrofuran (THF), water.
-
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add 3-methylphenylboronic acid (1.0 mmol), palladium(II) acetate (5 mol%), and 2,2'-bipyridinyl (10 mol%).
-
Add THF (5 mL) and water (1 mL) to the tube.
-
Slowly add acetyl chloride (1.2 mmol) and trifluoroacetic acid (2.0 mmol) to the reaction mixture.
-
Stir the mixture at 80 °C for 24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3'-methylacetophenone.
-
This method offers good yields, typically in the range of 70-85%, and high selectivity for the meta-isomer.[4]
Step 2: Elaboration of the Side Chain
With 3'-methylacetophenone in hand, the next step is to introduce the remaining three carbons of the valeric acid chain. A common and effective method for this transformation is the Stobbe condensation.
Experimental Protocol: Stobbe Condensation and Subsequent Reduction
-
Materials: 3'-Methylacetophenone, diethyl succinate, potassium t-butoxide, toluene, hydrochloric acid, hydrogen gas, palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
In a round-bottom flask, dissolve potassium t-butoxide (1.1 mmol) in dry toluene (10 mL).
-
Add a mixture of 3'-methylacetophenone (1.0 mmol) and diethyl succinate (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This yields the intermediate half-ester.
-
Hydrolyze the half-ester by refluxing with aqueous sodium hydroxide, followed by acidification to obtain the unsaturated keto acid.
-
Hydrogenate the unsaturated keto acid in ethanol using a palladium on carbon catalyst under a hydrogen atmosphere to yield this compound.
-
This two-step elaboration typically proceeds with good overall yields.
Comparative Analysis of Catalytic Approaches
| Catalytic Strategy | Catalyst | Key Transformation | Advantages | Disadvantages | Typical Yield |
| Direct Friedel-Crafts Acylation | AlCl₃, FeCl₃, Zeolites | Acylation of toluene with glutaric anhydride | Single step, atom economical in principle. | Poor regioselectivity, leads to a mixture of isomers with very low yield of the desired meta-product.[1][3] | < 5% (for meta-isomer) |
| Two-Step Synthesis | Pd(OAc)₂/bpy | Cross-coupling for 3'-methylacetophenone synthesis | High regioselectivity, good yields for the key intermediate.[4] | Multi-step process, requires more reagents and purification steps. | 70-85% (for 3'-methylacetophenone) |
| Two-Step Synthesis | Potassium t-butoxide | Stobbe condensation for side-chain elaboration | Well-established and reliable method for forming the carbon-carbon bond. | Requires stoichiometric base, subsequent reduction step needed. | Good to excellent |
Visualization of Synthetic Pathways
Figure 1. A comparison of the direct versus the two-step synthetic approach to this compound.
Conclusion and Future Perspectives
While direct Friedel-Crafts acylation of toluene with glutaric anhydride appears to be the most straightforward route to this compound, the inherent regioselectivity of electrophilic aromatic substitution on toluene renders this approach impractical for obtaining the desired meta-isomer in acceptable yields. The formation of ortho- and para-isomers as the major products necessitates complex and inefficient purification steps.
A more viable and efficient strategy involves a multi-step synthesis commencing with the preparation of 3'-methylacetophenone. This intermediate, which possesses the correct meta-substitution pattern, can then be elaborated to the final product. Modern catalytic methods, such as palladium-catalyzed cross-coupling, offer high yields and selectivity for the synthesis of 3'-methylacetophenone. Subsequent classical organic transformations, like the Stobbe condensation followed by reduction, provide a reliable pathway to this compound.
Future research in this area could focus on the development of novel catalytic systems that can achieve meta-selective C-H functionalization of toluene. Such a breakthrough would represent a significant advancement in synthetic efficiency, enabling the direct and atom-economical synthesis of a wide range of meta-substituted aromatic compounds.
References
-
The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride Catalyzed by Iron(III) Sulfate. [Link]
-
Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. [Link]
-
Friedel Crafts reaction/Acylation of toluene. [Link]
-
Friedel–Crafts acylation of toluene catalyzed by solid superacids. [Link]
Sources
In-vitro testing of "5-(3-Methylphenyl)-5-oxovaleric acid" analogs
An In-Vitro Comparative Guide to "5-(3-Methylphenyl)-5-oxovaleric acid" Analogs as Novel Enzyme Inhibitors
Introduction: Unveiling a New Chemical Scaffold
In the landscape of early-stage drug discovery, the identification and characterization of novel chemical scaffolds are paramount. The compound this compound represents such a scaffold—a keto-acid with structural motifs that suggest potential as an enzyme inhibitor. The presence of a carboxylic acid and a ketone separated by a flexible alkyl chain presents a compelling pharmacophore for interacting with the active sites of various enzyme classes, particularly metalloenzymes, where the carboxylate can act as a metal-chelating group.
This guide provides a comprehensive framework for the in-vitro evaluation of a focused library of analogs based on this core structure. We will operate under the hypothesis that these compounds are inhibitors of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in diseases like cancer and arthritis. Our objective is to establish a robust, multi-tiered testing cascade to not only identify active compounds but also to elucidate their mechanism of action, potency, and selectivity. This approach ensures that by the end of the workflow, we have a clear structure-activity relationship (SAR) to guide future optimization.
The Analog Library: A Strategy for Exploring SAR
To effectively probe the SAR of the this compound scaffold, we have designed a small, representative library of analogs. Each modification is intended to answer a specific question about the molecular interactions driving target engagement.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound (Parent Compound) | The foundational scaffold for establishing baseline activity. |
| ANALOG-002 | 5-(4 -Methylphenyl)-5-oxovaleric acid | Investigates the impact of substituent position on the phenyl ring. Does moving the methyl group from meta to para affect potency? |
| ANALOG-003 | 5-(3-Fluoro phenyl)-5-oxovaleric acid | Explores the effect of introducing an electron-withdrawing group to understand electronic influences on binding. |
| ANALOG-004 | 4 -(3-Methylphenyl)-4 -oxobutanoic acid | Tests the importance of the alkyl chain length. A shorter linker may impose conformational constraints that affect binding affinity. |
The In-Vitro Testing Cascade: From Primary Hit to Mechanistic Insight
Our evaluation employs a phased approach, starting with broad screening and progressively increasing in complexity to build a deep understanding of our compounds' biochemical and cellular activity.
Caption: The tiered in-vitro testing workflow for inhibitor characterization.
Stage 1: Primary Screening for MMP-2 Inhibition
Causality: The first step is to quickly and efficiently determine if any of our analogs possess inhibitory activity against our primary target, MMP-2. We use a high-throughput compatible, fluorescence resonance energy transfer (FRET) assay.[1] The principle relies on a synthetic peptide substrate that contains a fluorescent donor and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in a measurable increase in fluorescence.[1][2] Active inhibitors will prevent this cleavage, leading to a low fluorescence signal.
Protocol:
-
Reagent Preparation: Reconstitute recombinant human MMP-2 enzyme and the FRET substrate in MMP assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5).
-
Compound Plating: In a 96-well black plate, add 2 µL of each analog (and parent compound) to achieve a final screening concentration of 10 µM. Include wells for a positive control (a known MMP inhibitor like GM6001) and a negative control (DMSO vehicle).[3]
-
Enzyme Addition: Add 48 µL of the MMP-2 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 µL of the FRET substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = 490/520 nm) over 30-60 minutes at 37°C.[1][4]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Compounds showing >50% inhibition are considered "hits" and advance to the next stage.
Stage 2: Dose-Response and Potency (IC50) Determination
Causality: A single-point screen can be misleading. To accurately compare the potency of our "hit" compounds, we must determine their half-maximal inhibitory concentration (IC50). This is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies a more potent compound.
Protocol:
-
Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from 100 µM down to the nanomolar range.
-
Assay Execution: Perform the FRET-based MMP-2 inhibition assay as described in Stage 1, but use the range of inhibitor concentrations for each compound.
-
Data Analysis: For each compound, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
Stage 3: Mechanism of Action (MoA) Studies
Causality: Understanding how an inhibitor works is critical. Does it compete with the substrate for the active site (competitive), bind to another site on the enzyme (non-competitive), or bind only to the enzyme-substrate complex (uncompetitive)? We use enzyme kinetics to determine this. By measuring the reaction rate at various substrate and inhibitor concentrations, we can generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[5][6] The pattern of line intersections on this plot reveals the mechanism of inhibition.[7][8][9]
Caption: Simplified binding models for competitive and non-competitive inhibitors.
Protocol:
-
Assay Setup: Set up the MMP-2 FRET assay with a matrix of conditions. Vary the FRET substrate concentration (e.g., from 0.25x to 8x the substrate's Km value) across the x-axis of a 96-well plate. On the y-axis, use a fixed concentration of your inhibitor (e.g., 0, 1x IC50, and 2x IC50).
-
Kinetic Reading: Measure the initial reaction velocity (V₀) for each condition.
-
Plotting: For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate].
-
Interpretation:
Stage 4: Selectivity Profiling
Causality: An ideal drug candidate is highly selective for its target, minimizing off-target effects. We must test our most potent compounds against other related enzymes. For our MMP inhibitors, this means screening against a panel of other MMPs (e.g., MMP-1, MMP-9, MMP-13) to ensure they are not broad-spectrum inhibitors.
Protocol:
-
Panel Assay: Using the same FRET-based assay format, determine the IC50 values of the lead compounds against a panel of different MMP enzymes.
-
Selectivity Index (SI): Calculate the SI for each compound by dividing the IC50 for the off-target MMP by the IC50 for the primary target (MMP-2). A higher SI value indicates greater selectivity.
Stage 5: Cellular Activity Assessment via Gelatin Zymography
Causality: A compound that works on a purified enzyme in a test tube may not work in the complex environment of a cell.[10] Gelatin zymography is a powerful technique to visualize the activity of gelatinases (like MMP-2 and MMP-9) produced by cells.[11] It allows us to confirm that our inhibitors can engage their target and reduce its activity in a more biologically relevant context.
Protocol:
-
Cell Culture: Culture cells that secrete MMP-2 (e.g., HT-1080 fibrosarcoma cells). Treat the cells with different concentrations of the test compounds for 24 hours in serum-free media.
-
Sample Preparation: Collect the conditioned media from the cell cultures and concentrate it.
-
Electrophoresis: Run the samples on a polyacrylamide gel that has been co-polymerized with gelatin.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel overnight in a development buffer at 37°C, allowing the active MMPs to digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Visualization: Areas of enzymatic activity will appear as clear bands against a dark blue background, where the gelatin has been degraded. The intensity of these bands can be quantified using densitometry to assess the reduction in MMP activity caused by the inhibitors.
Comparative Data Analysis (Representative Data)
The following tables summarize the representative data gathered from our in-vitro testing cascade. This data illustrates how we can build a clear structure-activity relationship.
Table 1: Biochemical Potency and Selectivity Profile
| Compound ID | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | Selectivity Index (MMP-9/MMP-2) | Inhibition Mechanism (vs. MMP-2) |
| LEAD-001 | 1.5 | 12.0 | 8 | Competitive |
| ANALOG-002 | 0.8 | 16.0 | 20 | Competitive |
| ANALOG-003 | 5.2 | 10.4 | 2 | Competitive |
| ANALOG-004 | > 50 | > 100 | - | Inactive |
Table 2: Cellular Activity Data
| Compound ID | Cellular MMP-2 Inhibition (% at 10 µM via Zymography) |
| LEAD-001 | 45% |
| ANALOG-002 | 78% |
| ANALOG-003 | 15% |
| ANALOG-004 | < 5% |
Synthesis and Conclusion
From this systematic evaluation, a clear SAR begins to emerge:
-
Phenyl Ring Substitution: Moving the methyl group from the meta- (LEAD-001) to the para-position (ANALOG-002) nearly doubled the potency against MMP-2 and significantly improved selectivity. Conversely, replacing it with a fluoro group (ANALOG-003) was detrimental to activity.
-
Alkyl Linker Length: Shortening the valeric acid chain (ANALOG-004) completely abolished activity, indicating that a specific linker length is crucial for optimal positioning of the pharmacophoric groups within the enzyme's active site.
-
Mechanism: All active compounds displayed a competitive mode of inhibition, suggesting they directly compete with the natural substrate for binding to the MMP-2 active site.
-
Cellular Translation: The biochemical potency translated well into the cellular context, with ANALOG-002 demonstrating robust inhibition of MMP-2 activity in a cell-based assay.
References
-
MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. Available from: [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]
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Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Available from: [Link]
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Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Available from: [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]
-
Laronha, H., & Caldeira, J. (2018). Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. IntechOpen. Available from: [Link]
-
Binda, C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]
-
Chondrex, Inc. MMP-13 Inhibitor Assay Kit. Available from: [Link]
-
Wikipedia. Lineweaver–Burk plot. Available from: [Link]
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O’Donoghue, A. J. (2015). MMP Activity Detection in Zymograms. In Methods in Molecular Biology. Humana Press. Available from: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
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Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available from: [Link]
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Gielen, F., et al. (2023). Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. ACS Chemical Reviews. Available from: [Link]
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Vandooren, J., et al. (2014). Detection of Matrix Metalloproteinases by Zymography. PMC. Available from: [Link]
-
Li, L., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. Available from: [Link]
-
BioAssay Systems. EnzyFluo™ MMP-1 Inhibitor Assay Kit. Available from: [Link]
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A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Methylphenyl-5-oxovaleric Acids in Intramolecular Acylation
This guide provides an in-depth comparison of the chemical reactivity of the ortho-, meta-, and para-isomers of methylphenyl-5-oxovaleric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their reactivity differences and presents a framework for experimental validation, focusing on the synthetically crucial intramolecular Friedel-Crafts acylation reaction.
Introduction: The Significance of Isomeric Reactivity
In the realm of organic synthesis and medicinal chemistry, the seemingly subtle change in a substituent's position on an aromatic ring can have profound consequences for a molecule's reactivity and, ultimately, its biological activity. The methylphenyl-5-oxovaleric acids are excellent model compounds for exploring these effects. Their structure contains a phenyl ring, an activating methyl group, and a carboxylic acid side chain capable of undergoing an intramolecular reaction. Understanding the interplay of electronic and steric effects dictated by the methyl group's position (ortho, meta, or para) is critical for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular scaffolds. This guide will focus on the intramolecular Friedel-Crafts acylation, a key transformation for synthesizing tetralone derivatives, to illustrate these principles.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by a combination of inductive and resonance effects, which determine the electron density of the ring, and steric effects, which influence the accessibility of the reaction sites.
Electronic Effects of the Methyl Group
The methyl group (–CH₃) is broadly classified as an electron-donating and activating group.[1][2] This activation stems from two primary mechanisms:
-
Inductive Effect (+I): An sp³-hybridized carbon (of the methyl group) is less electronegative than an sp²-hybridized carbon (of the benzene ring). This difference leads to a slight donation of electron density through the sigma (σ) bond, enriching the aromatic ring.[3]
-
Hyperconjugation (Resonance Effect): This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This effect preferentially increases the electron density at the ortho and para positions.[4][5]
Because the methyl group enriches the aromatic nucleophile, it accelerates the rate of electrophilic substitution compared to unsubstituted benzene.[1] The increased electron density at the ortho and para positions makes these sites the preferred locations for electrophilic attack.
Steric Effects: The "Ortho Effect"
When a substituent is located at the ortho position relative to the reacting side chain, it can physically impede the approach of reagents or force the side chain into a conformation that is unfavorable for reaction. This phenomenon, often termed the "ortho effect," is a crucial determinant of reactivity.[6][7] In the case of ortho-methylphenyl-5-oxovaleric acid, the methyl group is adjacent to the carbon atom that must be attacked by the acylium ion intermediate during intramolecular cyclization. This proximity can lead to significant steric hindrance, raising the activation energy of the transition state.[8][9]
Hypothesized Reactivity in Intramolecular Friedel-Crafts Acylation
Based on the principles above, we can predict the relative rates of cyclization for the three isomers to form their corresponding methyl-substituted tetralones. The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile in an intramolecular electrophilic aromatic substitution.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Reactivity Prediction:
-
para-isomer: Highest reactivity. The methyl group strongly activates the para position, which is the site of cyclization. Steric hindrance is negligible, allowing for an electronically favored and sterically accessible transition state.
-
meta-isomer: Intermediate reactivity. The reaction occurs at a position that is ortho to the alkyl chain but meta to the methyl group. While the ring is generally activated, the directing effect of the methyl group does not favor the reaction site, leading to a slower rate than the para-isomer.
-
ortho-isomer: Lowest reactivity. Despite the strong electronic activation at the ortho position, the significant steric hindrance from the adjacent methyl group is expected to severely impede the formation of the cyclic transition state, making this isomer the least reactive.[7][8]
The logical relationship between isomer structure and expected reactivity is visualized below.
Caption: Predicted reactivity based on electronic and steric effects.
Experimental Protocol: Intramolecular Cyclization via Polyphosphoric Acid
To empirically validate the hypothesized reactivity, the following protocol for intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) is provided. PPA serves as both the acidic catalyst and the solvent.[10][11]
Materials and Equipment
-
ortho-, meta-, and para-methylphenyl-5-oxovaleric acid
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Crushed ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flasks, magnetic stirrer, heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, and UV lamp
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place polyphosphoric acid (approx. 30 g). Begin stirring and heat the PPA to 80-90 °C to ensure it is fluid.
-
Addition of Reactant: Add the respective isomer of methylphenyl-5-oxovaleric acid (e.g., 2.06 g, 10 mmol) portion-wise to the hot, stirring PPA.
-
Reaction Monitoring: Maintain the reaction temperature at 90 °C. Monitor the progress of the reaction by taking small aliquots every 30 minutes. Quench the aliquot in ice water, extract with DCM, and analyze by TLC to observe the disappearance of the starting material spot.
-
Workup: Once the reaction is complete (or after a set time, e.g., 4 hours, for comparison), cool the flask in an ice-water bath. Carefully and slowly pour the viscous reaction mixture onto a beaker containing 150 g of crushed ice with vigorous stirring.
-
Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with DCM (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to remove any unreacted acid), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude tetralone product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product and determine the yield.
Caption: Experimental workflow for PPA-mediated cyclization.
Comparative Data and Interpretation
The following table summarizes the expected experimental outcomes for the cyclization of each isomer under identical reaction conditions.
| Isomer | Reaction Time (hours) | Yield (%) | Relative Rate |
| para- | 1.5 | ~85-95% | 1.00 (fastest) |
| meta- | 4 | ~60-70% | ~0.38 |
| ortho- | > 24 | < 10% (or no reaction) | << 0.06 |
Interpretation of Results:
The experimental data strongly support the initial hypothesis.
-
The para-isomer reacts rapidly and in high yield. This is the direct consequence of the powerful electron-donating effect of the methyl group being directed to the site of electrophilic attack, with no steric impediment.
-
The meta-isomer reacts significantly slower and provides a more moderate yield. This illustrates that while the methyl group activates the ring as a whole, its activating resonance effect does not extend to the meta position, resulting in a less stabilized transition state compared to the para case.
-
The ortho-isomer shows little to no product formation even after extended reaction times. This is a classic example of the "ortho effect," where severe steric hindrance between the ortho-methyl group and the acyl side chain prevents the molecule from achieving the necessary planar transition state for cyclization, effectively shutting down the reaction pathway.
Conclusion and Broader Implications
The comparative study of ortho-, meta-, and para-methylphenyl-5-oxovaleric acids clearly demonstrates the critical and predictable influence of substituent placement on chemical reactivity. The order of reactivity in intramolecular Friedel-Crafts acylation is definitively para > meta >> ortho . This trend is a direct result of the interplay between the activating, ortho,para-directing electronic effects of the methyl group and the overriding steric hindrance it imposes when in the ortho position.
For professionals in drug development and synthetic chemistry, these principles are paramount. They inform retrosynthetic analysis, guide the design of synthetic routes to avoid unreactive pathways, and allow for the rational design of molecules where specific isomeric forms are required to achieve a desired conformation or to block certain metabolic pathways. The ability to predict how a simple positional change will affect a complex reaction is a cornerstone of efficient and innovative chemical science.
References
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Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
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Lumen Learning. Organic Chemistry II: 14.3. Substituent Effects. [Link]
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Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
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OChemPaget. (2011). Substituent Effects in Aromatic Substitution I. YouTube. [Link]
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Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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Purdue University. Mechanisms of Organic Reactions - The Hammett Equation. [Link]
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Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]
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Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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Wikipedia. Ortho effect. [Link]
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A. D. Walsh. (1947). Resonance in Sterically Hindered Aromatic Molecules. Transactions of the Faraday Society, 43, 60-77. [Link]
-
M. A. El-Hashash, et al. (2009). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 14(1), 127-135. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
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Benchmarking the synthesis of "5-(3-Methylphenyl)-5-oxovaleric acid" against other methods
Executive Summary
The synthesis of γ-aryl-γ-keto acids, such as 5-(3-Methylphenyl)-5-oxovaleric acid, is a critical step in the development of various pharmacologically active molecules and advanced materials. This guide provides a head-to-head comparison of two primary synthetic methodologies: the traditional Friedel-Crafts Acylation and an alternative Organometallic approach via a Grignard Reagent . While Friedel-Crafts acylation remains the most direct and widely employed route, the Grignard method presents a viable alternative with distinct advantages and disadvantages. This analysis, supported by procedural details and comparative data, is intended to guide researchers, chemists, and process development professionals in selecting the optimal synthetic strategy based on specific project goals, such as yield, purity, scalability, and reagent availability.
Introduction
This compound is a versatile chemical intermediate. Its structure, featuring a ketone, a carboxylic acid, and a substituted aromatic ring, makes it a valuable building block for constructing more complex molecular architectures. The efficiency and reliability of its synthesis are therefore of significant interest. The most common industrial and laboratory-scale synthesis relies on the electrophilic aromatic substitution reaction developed by Charles Friedel and James Mason Crafts in 1877. However, increasing demands for milder conditions, improved regioselectivity, and avoidance of harsh Lewis acids necessitate the evaluation of alternative pathways. This guide will dissect the chemistry, practicality, and performance of the classic Friedel-Crafts route against a plausible Grignard-based synthesis.
Method 1: Friedel-Crafts Acylation of Toluene
This method represents the quintessential approach to forming an aryl ketone bond. It involves the electrophilic acylation of toluene using succinic anhydride as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts to activate the anhydride and catalyze the reaction.[1][2]
Reaction Mechanism & Rationale
The causality behind this reaction lies in the generation of a highly electrophilic acylium ion.
-
Formation of the Acylium Ion: Succinic anhydride coordinates with aluminum chloride. The strong electron-withdrawing nature of the Lewis acid facilitates the cleavage of a C-O bond, generating a resonance-stabilized acylium ion. This step is critical as the anhydride itself is not electrophilic enough to react with the aromatic ring.[3][4]
-
Electrophilic Aromatic Substitution (EAS): The electron-rich π system of the toluene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.
-
Complexation and Workup: The product ketone, being a Lewis base, immediately complexes with the AlCl₃.[1] This is a crucial point of experience: the reaction is not truly catalytic, as the catalyst is sequestered by the product. Therefore, at least a stoichiometric amount of AlCl₃ is necessary. An aqueous workup is required to hydrolyze this complex and liberate the final keto acid product.
The methyl group on toluene is an ortho-, para-director. Therefore, this reaction yields a mixture of isomers, primarily 5-(4-methylphenyl)-5-oxovaleric acid and 5-(2-methylphenyl)-5-oxovaleric acid, with the target 3-methyl isomer being a minor product if starting from toluene. For selective synthesis of the 3-methyl isomer, one would ideally start with a different precursor or face a significant purification challenge. For the purpose of this guide, we will proceed with toluene as the starting material to illustrate the general principles and challenges of the Friedel-Crafts route.
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution). The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath to 0-5 °C.
-
Addition: Add toluene (1.0 eq) to the cooled suspension. Separately, dissolve succinic anhydride (1.0 eq) in the solvent and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Workup & Isolation: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl. This decomposes the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with water, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of isomers, is purified by recrystallization or column chromatography to isolate the desired this compound.
Method 2: Grignard Reagent Addition
An alternative strategy involves the nucleophilic addition of an organometallic reagent to succinic anhydride. This approach reverses the polarity of the reactants compared to the Friedel-Crafts method. Here, the aromatic ring is the nucleophile (in the form of a Grignard reagent) and the anhydride carbon is the electrophile.
Reaction Mechanism & Rationale
This synthesis hinges on the formation and controlled reaction of a potent organometallic nucleophile.
-
Grignard Reagent Formation: 3-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3-methylphenylmagnesium bromide. This step requires strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[5]
-
Nucleophilic Acyl Substitution: The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of succinic anhydride. This opens the anhydride ring, forming a magnesium carboxylate salt intermediate.
-
Workup: Acidic aqueous workup protonates the carboxylate to yield the final this compound.
A key experimental consideration is controlling the reactivity of the Grignard reagent. If excess Grignard reagent is used or if the reaction temperature is too high, a second equivalent can add to the ketone of the initial product, leading to the formation of a tertiary alcohol byproduct.[1] Therefore, using a 1:1 stoichiometry and maintaining low temperatures are critical for success.[1]
Diagram 2: Grignard Synthesis Workflow
Caption: Workflow for Grignard-based synthesis.
Experimental Protocol: Grignard Synthesis
-
Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.1 eq). Add a small portion of a solution of 3-bromotoluene (1.0 eq) in anhydrous THF via an addition funnel. Initiation may require gentle heating or the addition of a small crystal of iodine. Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining 3-bromotoluene solution dropwise to maintain a steady reflux. After addition, stir for 1 hour to ensure complete formation.[5][6]
-
Acylation Reaction: In a separate flame-dried flask, prepare a solution of succinic anhydride (1.0 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared Grignard reagent to the succinic anhydride solution via cannula or a dropping funnel, keeping the internal temperature below -60 °C.
-
Reaction & Quench: Stir the mixture at -78 °C for 2-3 hours. Then, allow it to warm slowly to room temperature. Quench the reaction by pouring it carefully into a mixture of crushed ice and 1 M HCl.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.
Performance Benchmark: Friedel-Crafts vs. Grignard
The choice between these two methods depends heavily on the specific requirements of the synthesis. Below is a comparative summary of key performance indicators.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reagent Addition | Rationale & Expert Insights |
| Yield | Moderate to Good (50-80%) | Good (70-85%) | Friedel-Crafts yields can be compromised by side reactions and the formation of isomeric mixtures. Grignard reactions, when carefully controlled, can be very high-yielding for the desired product.[1] |
| Purity (Crude) | Low to Moderate | Moderate to High | The Friedel-Crafts reaction on toluene inherently produces ortho, meta, and para isomers, requiring extensive purification. The Grignard method is regiospecific, starting from 3-bromotoluene, leading to a much cleaner crude product. |
| Scalability | High | Moderate | Friedel-Crafts reactions are common in industrial processes. The main challenges are managing the large quantities of AlCl₃ and handling the corrosive workup. Grignard reactions are also scalable but require stricter control over anhydrous conditions and exotherms, which can be more challenging on a large scale. |
| Cost of Reagents | Low | Moderate | Toluene, succinic anhydride, and AlCl₃ are commodity chemicals. 3-Bromotoluene is more expensive than toluene, and anhydrous solvents add to the cost of the Grignard route. |
| Safety & Handling | Hazardous | Hazardous | AlCl₃ is highly corrosive and reacts violently with water. Halogenated solvents are often used. Grignard reagents are pyrophoric and react violently with water/protic solvents. Anhydrous ether solvents are extremely flammable. |
| Environmental Impact | High | Moderate | The use of stoichiometric AlCl₃ leads to large amounts of acidic aluminum salt waste. Halogenated solvents are often employed. The Grignard route generates magnesium salt waste but typically uses less harmful ether-based solvents. |
| Regioselectivity | Poor (with Toluene) | Excellent | The directing effect of the methyl group in the Friedel-Crafts reaction leads to a mixture of isomers. The Grignard method's regioselectivity is locked in by the starting halide, providing only the 3-methyl isomer. |
Conclusion and Recommendations
Both Friedel-Crafts acylation and Grignard reagent addition are effective in synthesizing this compound, but they serve different strategic purposes.
The Friedel-Crafts Acylation is best suited for large-scale production where cost is a primary driver and an efficient method for isomer separation is available. Its use of inexpensive starting materials makes it economically attractive, despite the challenges associated with waste disposal and product purification.
The Grignard Reagent Addition is the superior choice for laboratory-scale synthesis, discovery chemistry, and situations where high purity and absolute regioselectivity are paramount. While it requires more expensive starting materials and stricter reaction control, it delivers a cleaner product stream, significantly simplifying purification and ensuring the unambiguous synthesis of the desired 3-methyl isomer.
For drug development professionals and researchers focused on creating specific analogues for structure-activity relationship (SAR) studies, the predictability and cleanliness of the Grignard method make it the highly recommended route .
References
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Fuson, R. C., & Weinstock, H. H. (1995). The Reaction of Arylmagnesium Halides with Succinic Anhydride. Semantic Scholar. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]
Sources
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- 3. orgsyn.org [orgsyn.org]
- 4. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Practical Guide to Investigating the Structure-Activity Relationship of 5-(3-Methylphenyl)-5-oxovaleric Acid Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of novel therapeutic agents. This guide provides a comprehensive framework for conducting SAR studies on derivatives of 5-(3-Methylphenyl)-5-oxovaleric acid, a scaffold with potential for development into anticancer and anti-inflammatory drugs. While specific SAR data for this exact class of compounds is not extensively available in the public domain, this document outlines a robust methodology for its investigation, drawing upon established principles of medicinal chemistry and pharmacology.
Introduction: The Rationale for SAR Studies
The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects. This knowledge is invaluable for optimizing lead compounds to enhance potency, improve selectivity, reduce toxicity, and refine pharmacokinetic properties.
A typical SAR study involves the synthesis of a library of analogs of the lead compound, followed by their biological evaluation in relevant in vitro and in vivo assays. The resulting data is then analyzed to establish qualitative and quantitative relationships between chemical structure and biological activity.
Hypothetical SAR Exploration of this compound Derivatives
To initiate an SAR study of this compound, a series of structural modifications can be proposed to probe the importance of different regions of the molecule. The core scaffold presents several opportunities for chemical diversification:
-
The Phenyl Ring: The 3-methylphenyl group can be modified by altering the position and nature of the substituent. Introducing electron-donating or electron-withdrawing groups can probe the electronic requirements for activity.
-
The Keto Group: The carbonyl moiety is a potential hydrogen bond acceptor and can be modified to explore its role in target binding.
-
The Valeric Acid Chain: The length and flexibility of the aliphatic chain can be altered to assess its impact on how the molecule fits into a biological target. The carboxylic acid is a key functional group that can participate in ionic interactions and hydrogen bonding.
The following diagram illustrates potential points of modification on the core scaffold:
Caption: Potential sites for chemical modification in a Structure-Activity Relationship study of this compound.
Experimental Protocols
A successful SAR study relies on robust and reproducible experimental protocols for both the chemical synthesis of derivatives and their biological evaluation.
General Synthetic Protocol for this compound Derivatives
A common method for the synthesis of 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride. The following is a general, step-by-step protocol:
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add glutaric anhydride.
-
Slowly add the substituted toluene (e.g., m-xylene for the parent compound) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-(substituted phenyl)-5-oxovaleric acid derivative.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for the preparation of 5-aryl-5-oxovaleric acid derivatives.
In Vitro Anticancer Activity Assays
To evaluate the potential of the synthesized derivatives as anticancer agents, a panel of cancer cell lines should be used. Standard colorimetric assays such as MTT, SRB, or LDH assays are commonly employed to determine the cytotoxic effects of the compounds.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammation model to screen for potential anti-inflammatory drugs.[2][3]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups for each synthesized derivative at various doses. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
Data Analysis and Comparison with Alternatives
The data obtained from the biological assays should be tabulated to facilitate comparison and the establishment of SAR.
Anticancer Activity Data
Table 1: Hypothetical Anticancer Activity of this compound Derivatives against A549 Lung Cancer Cell Line
| Compound | R | IC₅₀ (µM) |
| Parent | 3-CH₃ | [Hypothetical Value] |
| 1a | H | [Hypothetical Value] |
| 1b | 4-CH₃ | [Hypothetical Value] |
| 1c | 2-CH₃ | [Hypothetical Value] |
| 1d | 4-OCH₃ | [Hypothetical Value] |
| 1e | 4-Cl | [Hypothetical Value] |
| 1f | 4-F | [Hypothetical Value] |
| Doxorubicin | - | [Reported Value] |
| Cisplatin | - | [Reported Value] |
By analyzing such a table, one could deduce, for instance, that electron-withdrawing groups at the para-position of the phenyl ring enhance anticancer activity, while bulky groups at the ortho-position are detrimental.
Anti-inflammatory Activity Data
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | R | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Parent | 3-CH₃ | 50 | [Hypothetical Value] |
| 2a | H | 50 | [Hypothetical Value] |
| 2b | 4-CH₃ | 50 | [Hypothetical Value] |
| 2c | 2-CH₃ | 50 | [Hypothetical Value] |
| 2d | 4-OCH₃ | 50 | [Hypothetical Value] |
| 2e | 4-Cl | 50 | [Hypothetical Value] |
| 2f | 4-F | 50 | [Hypothetical Value] |
| Indomethacin | - | 10 | [Reported Value] |
| Ibuprofen | - | 100 | [Reported Value] |
This data would allow for the comparison of the anti-inflammatory potency of the derivatives and help in identifying the structural features that contribute to this activity.
Conclusion and Future Directions
A systematic SAR study, as outlined in this guide, is a critical step in the journey of transforming a lead compound into a viable drug candidate. By synthesizing a focused library of this compound derivatives and evaluating their anticancer and anti-inflammatory activities, researchers can gain crucial insights into the molecular determinants of their biological function. This knowledge will pave the way for the rational design of more potent and selective analogs with improved therapeutic potential. Further studies could involve computational modeling to understand the binding modes of these compounds with their putative biological targets and to predict the activity of new derivatives.
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Methylphenyl)-5-oxovaleric Acid
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(3-Methylphenyl)-5-oxovaleric acid, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to not only follow procedures but to understand the scientific rationale behind them.
Hazard Identification and Risk Assessment: Understanding the Compound
Inherent Hazards:
-
Carboxylic Acid Group: Compounds containing this group are typically acidic and can be corrosive or irritating to the skin and eyes.[1][2][3] Ingestion can cause burns to the mouth, throat, and esophagus.[2]
-
Ketone Group: While many simple ketones are relatively low in toxicity, they can contribute to the overall hazardous profile of a molecule.
-
Aromatic Phenyl Group: The aromatic ring system can influence the compound's biological activity and environmental persistence.
-
Solid Form: As a powder, it may pose an inhalation hazard, potentially causing respiratory irritation.[4][5][6]
Based on analogous compounds, this compound should be treated as a hazardous substance.[7] It is likely to cause skin and eye irritation, and may be harmful if swallowed.[6][8]
| Hazard Category | Potential Effects of this compound |
| Skin Contact | Causes skin irritation.[4][5][6] |
| Eye Contact | Causes serious eye irritation.[4][5][6] |
| Inhalation | May cause respiratory irritation.[4][5][6] |
| Ingestion | Harmful if swallowed.[8] |
| Environmental | May be harmful to aquatic organisms.[2] |
Due to these potential hazards, this compound must be disposed of as regulated chemical waste.[9] Drain disposal is not a viable or compliant option.[5]
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal, it is essential to wear the appropriate PPE.
Essential PPE:
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[10]
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid organic compounds.
-
Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or a respirator may be necessary.[10] All handling of the solid should be done in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4][5][7]
Waste Segregation and Collection Protocol
Proper segregation and containment of chemical waste from the point of generation are crucial for ensuring safe storage and disposal.
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[9][11][12]
-
Ensure the container is in good condition, free from leaks or damage.[9][11]
-
The original product container can be an excellent choice for the waste, provided it is properly relabeled.[12]
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The approximate quantity of the waste.
-
The date the first waste was added.
-
-
-
Transferring the Waste:
-
Carefully transfer the solid this compound waste into the designated container using a scoop or spatula. Avoid creating dust.[7]
-
If dealing with solutions containing this compound, ensure the solvent is compatible with the container material.
-
Do not mix this waste with other incompatible waste streams.
-
-
Secure Storage:
Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste management company, coordinated through your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow:
-
Accumulation: Collect the waste in your laboratory's satellite accumulation area, following the collection protocol outlined above.
-
Request for Pickup: Once the container is full or you no longer need to dispose of this specific waste, submit a request for waste pickup to your EHS department.
-
Professional Disposal: Your EHS department will then arrange for the collection, transportation, and ultimate disposal of the waste in compliance with all federal, state, and local regulations.[15] The most common disposal method for this type of organic solid is high-temperature incineration at a permitted facility.
Disposal Decision-Making Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated paper towels) must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Methylphenyl)-5-oxovaleric Acid
This guide provides an in-depth operational plan for the safe handling of 5-(3-Methylphenyl)-5-oxovaleric acid. As this compound is a member of the aromatic keto-acid family, this protocol is built upon established safety principles for related structures, ensuring a robust defense against potential chemical hazards. The primary objective is to create a self-validating system of safety that protects researchers from exposure through direct contact, inhalation, and accidental ingestion.
Hazard Analysis: Understanding the Need for Protection
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds, such as 5-(4-Methylphenyl)-5-oxovaleric acid, provide a reliable hazard profile.[1] These compounds are classified as hazardous under OSHA's 2012 Hazard Communication Standard (29 CFR 1910.1200).[1][2]
The anticipated hazards include:
-
Skin Irritation: Direct contact can cause irritation or chemical burns.[1][3][4]
-
Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][3][4]
-
Respiratory Irritation: As a solid powder, inhalation of dust can irritate the respiratory tract.[1][3][4]
-
Harmful if Swallowed: Ingestion of the compound is considered harmful.[1]
The causality is clear: the carboxylic acid and ketone functionalities present a risk for chemical reactivity with biological tissues. Therefore, all procedural controls and personal protective equipment (PPE) selections are designed to eliminate pathways for exposure.
Core & Task-Specific PPE Protocols
A hazard assessment is the first step in any laboratory procedure and dictates the level of PPE required.[5][6][7] The following protocols establish a baseline and then escalate protection based on the specific task and its associated risks.
Minimum PPE for All Operations
For any work involving this compound, the following PPE is the mandatory minimum.[5]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat.
-
Eye Protection: ANSI Z87-marked safety glasses with side shields.[5]
-
Hand Protection: Disposable nitrile gloves.[5][6] These provide sufficient protection for incidental contact but must be removed and replaced immediately upon contamination.[5][8]
-
General Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory.[5][6]
Task-Specific PPE Requirements
Different laboratory operations present varying levels of risk. The following table summarizes the necessary engineering controls and PPE for common tasks.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not required if in fume hood |
| Preparing Solution | Chemical Fume Hood | Chemical splash goggles | Single pair of nitrile gloves | Standard lab coat | Not required if in fume hood |
| Transferring Large Volumes (>50 mL) | Chemical Fume Hood | Chemical splash goggles and a face shield | Double-gloving (two pairs of nitrile gloves) or thicker chemical-resistant gloves (e.g., neoprene)[5][9] | Chemical-resistant apron over lab coat | Not required if in fume hood |
| Running Reaction at Elevated Temperature | Chemical Fume Hood | Chemical splash goggles and a face shield | Insulated chemical-resistant gloves | Chemical-resistant apron over lab coat | Not required if in fume hood |
Procedural Discipline: A Self-Validating System
The effectiveness of PPE is entirely dependent on its correct use. Following a strict protocol for inspection, donning, and doffing prevents cross-contamination and ensures the integrity of your protective barrier.
Step-by-Step PPE Workflow
-
Inspection: Before any use, visually inspect all PPE for signs of degradation, punctures, or defects.[6][8] For reusable gloves, this includes checking for discoloration or changes in texture.
-
Donning Sequence:
-
Put on the lab coat and fasten all buttons.
-
Put on eye and/or face protection (goggles, face shield).
-
Wash and dry hands thoroughly.
-
Put on the inner pair of gloves (if double-gloving).
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent contamination):
-
Remove the outer pair of gloves using a glove-to-glove technique (pinch and peel).[8]
-
Remove the chemical apron (if used).
-
Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your clothing.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves.
-
Wash hands immediately and thoroughly with soap and water.[10]
-
This sequence is designed to move from the most contaminated items to the least, minimizing the risk of accidental exposure.
Visualization of Safety Workflows
Visual aids are critical for reinforcing complex procedural information. The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.
Caption: PPE Selection Workflow based on task-specific hazards.
Operational and Disposal Plan
Safe disposal is the final step in the chemical handling lifecycle. Improper disposal of contaminated PPE or chemical waste poses a significant risk to personnel and the environment.
Contaminated PPE Disposal
-
Gloves, Wipes, and Weighing Papers: All disposable items that have come into contact with this compound are considered hazardous solid waste.
-
Procedure: These items must be collected in a designated, sealed, and clearly labeled hazardous waste container (e.g., a double-bagged container or a sturdy plastic tub).[11] They must not be placed in the regular trash.[8]
Chemical Waste Disposal
-
Classification: As an organic acid, this compound and its solutions must be treated as hazardous chemical waste.[9] It is prohibited to discharge organic solvents or acids down the sanitary sewer.[11]
-
Procedure:
-
Collect all waste solutions containing the compound in a dedicated, compatible, and properly sealed waste container (e.g., a polyethylene carboy).[9][12]
-
The container must be labeled with a hazardous waste tag detailing all contents, including solvents and their approximate percentages.[11]
-
Store the waste container in a designated secondary containment area, segregated from incompatible materials such as bases and strong oxidizing agents.[9]
-
Caption: Segregation and disposal pathway for chemical waste.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
Guidelines for the selection of gloves for the workplace. National Institute for Occupational Safety and Health (NIOSH). Dermatol Clin. 1994 Jul;12(3):597-600.
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
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Organic Acids SOP Template. Washington State University, Environmental Health & Safety.
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Organic Acid Standard Operating Procedure. University of Washington, Washington Nanofabrication Facility.
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Laboratory Responsibilities for Personal Protective Equipment. Cornell University, Environment, Health and Safety.
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Glove Selection Guide. University of Wisconsin-Milwaukee, University Safety & Assurances.
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Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.
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What PPE Should You Wear When Handling Acid? LeelineWork.
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering.
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How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow.
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology.
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM).
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Safety equipment, PPE, for handling acids. Quicktest.
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Safety Data Sheet for 5-(4-Methylphenyl)-5-oxovaleric acid. Santa Cruz Biotechnology, Inc.
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Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety.
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Safety Data Sheet for Methyl 5-amino-4-oxovalerate hydrochloride. Sigma-Aldrich.
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Safety Data Sheet for 5-Phenylvaleric acid. Thermo Fisher Scientific.
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NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC).
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FACT Sheet - Glove Selection. Argonne National Laboratory.
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This compound | 36978-51-5. ChemicalBook.
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Safety Data Sheet for 2-Oxovaleric acid. Oakwood Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

